molecular formula C12H11NO3 B020803 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid CAS No. 107367-98-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Cat. No.: B020803
CAS No.: 107367-98-6
M. Wt: 217.22 g/mol
InChI Key: XEWJNPORMBGGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid (CAS 107367-98-6) is a chemical compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. This oxazole derivative serves as a valuable tool in biochemical and pharmacological research, primarily functioning as a competitive enzyme inhibitor. The compound is known to inhibit the activity of specific enzymes by binding directly to the active site. This binding action competes with the natural substrate, thereby disrupting the enzyme's catalytic function and leading to a decreased rate of the enzymatic reaction. By preventing the substrate from binding, this inhibitor allows researchers to probe the specific role of the enzyme in various biological processes, study metabolic pathways, and investigate potential therapeutic targets. Its mechanism of action provides critical insights into enzyme function at the molecular level. One documented synthesis route for this compound begins with 4-(2-cyanoethyl)-5-methyl-2-phenyloxazole, which undergoes hydrolysis using potassium hydroxide in a mixture of ethanol and water, yielding the target acetic acid derivative. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWJNPORMBGGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379409
Record name 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107367-98-6
Record name 2-Phenyl-5-methyloxazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107367-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-4-oxazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. The information presented herein is crucial for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior, which can influence its formulation, delivery, and biological activity.

Chemical Identity

IUPAC Name: this compound

CAS Number: 107367-98-6[1]

Molecular Formula: C₁₂H₁₁NO₃[1]

Molecular Weight: 217.22 g/mol [1]

Chemical Structure:

G A Add excess compound to aqueous buffer (e.g., PBS pH 7.4) B Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to reach equilibrium A->B C Separate the undissolved solid from the solution (e.g., centrifugation or filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) C->D E Determine solubility from the measured concentration D->E G A Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system) B Titrate the solution with a standardized solution of a strong base (e.g., NaOH) A->B C Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant B->C D Plot the pH versus the volume of titrant added C->D E Determine the pKa from the titration curve (the pH at the half-equivalence point) D->E G A Prepare a series of standard compounds with known LogP values B Analyze the standard compounds and the test compound by RP-HPLC under isocratic conditions A->B C Determine the retention time (t_R) for each compound B->C D Calculate the capacity factor (k') for each compound C->D E Generate a calibration curve by plotting the log(k') of the standard compounds against their known LogP values D->E F Determine the LogP of the test compound by interpolating its log(k') value on the calibration curve E->F G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibitory Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandin H2 (PGH2) B->C COX-1 / COX-2 D Prostaglandins (PGE2, PGI2, etc.) C->D Prostaglandin Synthases E Inflammation, Pain, Fever D->E F This compound (Potential NSAID) F->C Inhibition

References

An In-depth Technical Guide on the Structure Elucidation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the analytical techniques and methodologies used to confirm its chemical structure, presenting data in a clear and accessible format.

Compound Overview

This compound is a substituted oxazole derivative. The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds.[1] Understanding the precise structure of such molecules is paramount for comprehending their chemical properties, reactivity, and potential as therapeutic agents.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 107367-98-6[1]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Melting Point 126-127 °C[2]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, a common approach for the formation of substituted oxazole rings. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization and Hydrolysis Benzamide Benzamide Intermediate_1 Ethyl 2-benzamido-3-oxobutanoate Benzamide->Intermediate_1 Reaction with ethyl 2-chloroacetoacetate Ethyl_acetoacetate Ethyl_acetoacetate Intermediate_2 Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate Final_Product This compound Intermediate_2->Final_Product Hydrolysis (e.g., NaOH, then H⁺)

A representative synthetic workflow for the target compound.

Experimental Protocols

Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
  • To a solution of benzamide (1.0 eq) in a suitable solvent such as toluene, add ethyl 2-chloroacetoacetate (1.1 eq) and a catalytic amount of a dehydrating agent like p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl 2-benzamido-3-oxobutanoate is then treated with a strong dehydrating agent such as concentrated sulfuric acid at 0 °C, followed by stirring at room temperature for 12 hours to facilitate cyclization.

  • The reaction mixture is carefully poured onto crushed ice and the precipitate is collected by filtration, washed with water, and dried to yield the crude ethyl ester of the target compound.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hydrolysis to this compound
  • Dissolve the purified ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the solution to pH 2-3 with 1M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized Compound H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR FTIR FT-IR Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Confirmed Structure of This compound H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Logical workflow for structure elucidation.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While no definitive published spectra for this specific molecule are available, these predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.9-8.0m2HPhenyl H (ortho)
~7.4-7.5m3HPhenyl H (meta, para)
~3.6s2H-CH₂-
~2.4s3H-CH₃

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~160.0C2 (Oxazole)
~148.0C5 (Oxazole)
~131.0Phenyl C (para)
~129.0Phenyl C (meta)
~128.5Phenyl C (ipso)
~126.5Phenyl C (ortho)
~125.0C4 (Oxazole)
~30.0-CH₂-
~10.0-CH₃

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1610MediumC=N stretch (Oxazole)
~1580, 1490MediumC=C stretch (Aromatic)
~1100MediumC-O stretch (Oxazole)
~750, 690StrongC-H bend (Aromatic, monosubstituted)

Table 5: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
217High[M]⁺ (Molecular Ion)
172Medium[M - COOH]⁺
105High[C₆H₅CO]⁺
77Medium[C₆H₅]⁺

Conclusion

The combined application of synthetic chemistry and spectroscopic analysis provides a robust framework for the preparation and structural confirmation of this compound. The presented data and protocols offer a detailed guide for researchers working with this and similar heterocyclic compounds, forming a crucial foundation for further investigation into their chemical and biological properties.

References

The Ascendance of Oxazole Acetic Acid Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and therapeutic applications of oxazole acetic acid derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important class of compounds, highlighting key milestones, synthetic methodologies, and their mechanism of action, with a particular focus on their role as anti-inflammatory agents.

The journey of oxazole acetic acid derivatives from novel chemical entities to clinically significant therapeutics is a testament to the intricate process of drug discovery. This guide traces the historical development of these compounds, from early synthetic explorations to the landmark discovery of potent anti-inflammatory agents.

A Historical Perspective: From Synthesis to a Blockbuster Drug

The foundational chemistry of the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has been explored for over a century. Key synthetic methodologies, such as the Robinson-Gabriel synthesis (first described in 1909 and 1910) and the Van Leusen reaction (developed in 1977), have provided chemists with versatile tools to construct this crucial scaffold.[1][2][3][4][5] These reactions form the bedrock upon which the synthesis of more complex oxazole derivatives, including those bearing an acetic acid moiety, was built.

A pivotal moment in the history of oxazole acetic acid derivatives was the development of Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID). Patented by Wyeth-Ayerst in 1967 and approved for medical use in 1983, Oxaprozin marked a significant advancement in the treatment of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[6][7][8] Its discovery validated the therapeutic potential of this chemical class and spurred further research into related compounds.

Mechanism of Action: Targeting the Arachidonic Acid Pathway

The primary mechanism of action for many oxazole acetic acid derivatives, including Oxaprozin, is the inhibition of cyclooxygenase (COX) enzymes.[9][10] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever. By blocking the action of these enzymes, oxazole acetic acid derivatives effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammatory diseases.

The following diagram illustrates the inhibition of the COX pathway by oxazole acetic acid derivatives:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Oxazole_Derivatives Oxazole Acetic Acid Derivatives Oxazole_Derivatives->COX1 Oxazole_Derivatives->COX2 Robinson_Gabriel_Workflow Start Start: α-Acylamino Ketone Protonation Protonation of Carbonyl Oxygen Start->Protonation Acid Catalyst (e.g., H₂SO₄) Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Product: 2,5-Disubstituted Oxazole Dehydration->Product Van_Leusen_Workflow Start Start: Aldehyde + TosMIC Deprotonation Deprotonation of TosMIC Start->Deprotonation Base (e.g., K₂CO₃) Nucleophilic_Addition Nucleophilic Addition to Aldehyde Deprotonation->Nucleophilic_Addition Cyclization Intramolecular Cyclization Nucleophilic_Addition->Cyclization Elimination Elimination of Toluenesulfinic Acid Cyclization->Elimination Product Product: 5-Substituted Oxazole Elimination->Product

References

Spectroscopic and Structural Elucidation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule, aiding in its identification and characterization. This guide also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a baseline for experimental verification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95 - 8.05Multiplet2HPhenyl H (ortho)
~7.40 - 7.50Multiplet3HPhenyl H (meta, para)
~3.65Singlet2H-CH₂-
~2.40Singlet3H-CH₃
~11.0 - 12.0Broad Singlet1H-COOH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~175-COOH
~161C=N (oxazole)
~150C-O (oxazole)
~131Phenyl C (para)
~129Phenyl C (ortho/meta)
~128Phenyl C (ipso)
~127Phenyl C (ortho/meta)
~135C-CH₂ (oxazole)
~30-CH₂-
~11-CH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid)
~1610MediumC=N stretch (oxazole ring)
~1580MediumC=C stretch (phenyl ring)
~1450MediumC-H bend (methyl, methylene)
~1250StrongC-O stretch (carboxylic acid)
~1100MediumC-O-C stretch (oxazole ring)
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
217100[M]⁺ (Molecular Ion)
172~60[M - COOH]⁺
105~80[C₆H₅CO]⁺
77~40[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). This soft ionization technique is useful for determining the molecular weight.

    • EI-MS: Introduce the sample (often after separation by gas chromatography - GC) into the ion source where it is bombarded with high-energy electrons. This hard ionization technique causes fragmentation, providing structural information.

    • Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of an organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Potential Biological Activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid based on published research on structurally related oxazole and oxadiazole derivatives. As of the date of this publication, no direct experimental studies on the specific biological activities of this compound have been identified in the public domain. The information presented herein is for research and informational purposes only and should be interpreted with caution.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4] The compound this compound incorporates this key oxazole ring, along with a phenyl group and an acetic acid moiety, features that are often associated with biological activity. The presence of the acetic acid side chain, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities

Based on the activities of related oxazole and oxadiazole derivatives, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory and Analgesic Activity

The structural similarity of the target compound to known NSAIDs suggests a potential for anti-inflammatory and analgesic effects. Many oxazole and benzoxazole derivatives have been reported to exhibit significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. The central signaling pathway implicated in inflammation is the NF-κB pathway, which regulates the expression of numerous pro-inflammatory genes.[20][21][22][23][24] It is plausible that this compound could modulate this pathway.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of oxazole derivatives.[25][26][27][28][29] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the STAT3 pathway.[25][26] The cytotoxic effects of related compounds have been demonstrated across various cancer cell lines.

Antimicrobial Activity

Oxazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][2][3][30][31][32] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase.[30] Given the prevalence of antimicrobial activity within this class of compounds, this compound may also exhibit such properties.

Data Presentation: Biological Activities of Structurally Related Oxazole Derivatives

The following table summarizes quantitative data for various biological activities of oxazole derivatives that are structurally related to this compound. It is crucial to note that these values are not for the topic compound but for its analogs, and serve only as a predictive reference.

Compound ClassBiological ActivityAssayTargetIC50 / ActivityReference
Benzoxazole DerivativesAnti-inflammatoryIL-6 InhibitionMD25.09 ± 0.88 µMN/A
Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole DerivativesAnti-inflammatoryCOX-2 InhibitionCOX-20.04 µM[8]
N-Aryl-5-aryloxazol-2-amine DerivativesAnti-inflammatory5-LOX Inhibition5-LOXPotent Inhibition[7]
Oxazole DerivativesAnticancerCytotoxicity AssayTubulinIC50 = 60.2 µM[28]
Oxazole DerivativesAnticancerCytotoxicity AssayVarious Cancer Cell LinesNanomolar IC50 values[25][26]
Propanoic Acid with OxazoleAntibacterialMIC AssayE. coliGood Activity[2]
Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivativesAntifungalZone of InhibitionAspergillus nigerHigh Activity[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of oxazole derivatives are provided below. These protocols can serve as a template for the investigation of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a standard NSAID (e.g., indomethacin).

    • After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This enzymatic assay determines the inhibitory effect of a compound on COX isoforms.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).

  • Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

    • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then stopped.

    • The amount of prostaglandin produced is quantified using the detection kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a multi-well plate reader.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Assay)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and 96-well microtiter plates.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are likely to be modulated by oxazole derivatives with biological activity.

G cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB Proteasome Proteasome Degradation IkB_p->Proteasome Gene_expression Pro-inflammatory Gene Expression (Cytokines, Chemokines, COX-2) NFkB_active->Gene_expression Transcription Nucleus Nucleus Oxazole_Compound Potential Inhibition by 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Oxazole_Compound->IKK_complex Oxazole_Compound->NFkB_active

Caption: Potential inhibition of the NF-κB signaling pathway.

G Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Oxazole_Compound Potential Inhibition by 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Oxazole_Compound->Microtubule Inhibition

Caption: Potential anticancer mechanism via tubulin polymerization inhibition.

G start Synthesis Workflow step1 Starting Materials: Substituted Aldehyde, Amine, α-Keto Acid start->step1 step2 Condensation Reaction (e.g., Robinson-Gabriel synthesis) step1->step2 intermediate Oxazole Ring Formation step2->intermediate step3 Functional Group Modification (e.g., ester hydrolysis) intermediate->step3 final_product This compound step3->final_product end Purification & Characterization final_product->end

Caption: Generalized synthetic workflow for oxazole acetic acid derivatives.

References

Preliminary Toxicity Screening of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel compound, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. In the absence of specific toxicological data for this molecule, this document provides a structured approach based on established principles of preclinical drug development and the known toxicological profiles of structurally related oxazole derivatives. The guide details a tiered testing strategy, incorporating both in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute systemic toxicity. Detailed experimental protocols, data interpretation guidelines, and mandatory visualizations are provided to assist researchers in conducting a thorough preliminary safety evaluation. The overarching goal is to identify potential toxic liabilities early in the drug discovery process, enabling informed decision-making for further development.

Introduction

This compound is a heterocyclic compound belonging to the oxazole class. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, before any novel compound can advance as a therapeutic candidate, a rigorous evaluation of its safety profile is paramount.[4][5][6] Preliminary toxicity screening plays a crucial role in identifying potential adverse effects, thereby mitigating risks in later stages of drug development.[7][8]

This guide proposes a systematic approach to the initial toxicity assessment of this compound, commencing with in vitro assays to evaluate effects at the cellular level and progressing to a limited, acute in vivo study to understand its systemic effects.

Chemical and Physical Properties Summary

PropertyValueReference
Molecular FormulaC12H11NO3[9][10]
Molecular Weight217.22 g/mol [9]
Melting Point126-127 °C[10]
Boiling Point411.7 °C[10]
Flash Point202.8 °C[10]
GHS Hazard StatementsH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[11]

Tiered Toxicity Screening Strategy

A tiered or staged approach to toxicity testing is recommended to efficiently screen the compound. This involves a progression from high-throughput in vitro assays to more complex in vivo studies.

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Vitro Toxicity Assessment

In vitro toxicology assays are essential for early-stage screening as they are rapid, cost-effective, and reduce the use of animals in research.[8][12]

Cytotoxicity Assays

Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells. This is a fundamental first step in any toxicity screening cascade.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC50 (µM)
HepG224> 100
4885.2
7262.5
HEK29324> 100
4895.7
7278.1
Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to assess the mutagenic potential of a compound.

  • Strain Selection: Use at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Tier 2: In Vivo Acute Toxicity Study

Following the evaluation of in vitro toxicity, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism.[13][14]

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.

  • Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats), as this is often the more sensitive sex.

  • Dosing: Administer a single oral dose of the compound to one animal. The initial dose is selected based on in vitro data and any available information on structurally similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).

  • LD50 Estimation: The LD50 (median lethal dose) is estimated using maximum likelihood methods.

Hypothetical Acute Oral Toxicity Data

ParameterResult
Animal ModelSprague-Dawley Rats (Female)
Route of AdministrationOral Gavage
Estimated LD50> 2000 mg/kg
Clinical ObservationsNo significant signs of toxicity at doses up to 2000 mg/kg.
Gross NecropsyNo treatment-related abnormalities observed.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways affected by this compound are unknown, oxazole derivatives have been reported to interact with various biological targets.[15] A potential mechanism of toxicity could involve the inhibition of key cellular enzymes or interference with critical signaling pathways.

Potential_Toxicity_Pathway Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid CellularTarget Cellular Target (e.g., Enzyme, Receptor) Compound->CellularTarget SignalingCascade Disruption of Signaling Cascade CellularTarget->SignalingCascade MitochondrialDysfunction Mitochondrial Dysfunction SignalingCascade->MitochondrialDysfunction OxidativeStress Oxidative Stress SignalingCascade->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical signaling pathway for cellular toxicity.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary toxicity screening of this compound. Based on the hypothetical data presented, the compound exhibits a low potential for acute toxicity. However, further studies are warranted to investigate sub-chronic toxicity, organ-specific effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. A more comprehensive toxicological profile is essential before this compound can be considered for further preclinical and potential clinical development. The integration of toxicology studies throughout the drug discovery process is crucial for the successful development of safe and effective therapeutics.[7]

References

The Ascendance of 2-Phenyl-1,3-Oxazoles: A Technical Guide to Their Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold, particularly with a phenyl substitution at the 2-position, has emerged as a privileged structure in medicinal chemistry. Its inherent planarity and ability to participate in various non-covalent interactions allow for effective binding to a multitude of biological targets.[1][2][3] This has led to the development of a diverse array of 2-phenyl-1,3-oxazole derivatives with potent and varied pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Strategies for the 2-Phenyl-1,3-Oxazole Core

The construction of the 2-phenyl-1,3-oxazole ring system can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes:

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones. It is a robust and widely used method for preparing 2,5-disubstituted oxazoles.[5]

  • Van Leusen Reaction: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. It is particularly useful for the synthesis of 5-substituted oxazoles.[1][4][7]

  • Bredereck Reaction: This method involves the reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles.[1][8]

Detailed experimental protocols for these key synthetic methods are provided in the "Experimental Protocols" section of this guide.

Anticancer Activity of 2-Phenyl-1,3-Oxazole Derivatives

A significant area of investigation for 2-phenyl-1,3-oxazole derivatives is their potential as anticancer agents. These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, often through mechanisms that target fundamental cellular processes.[5][9][10]

Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many 2-phenyl-1,3-oxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]

  • Tubulin Polymerization Inhibition: Several potent 2-phenyl-1,3-oxazole-containing compounds act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][13][14]

  • STAT3 Signaling Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. Certain oxazole derivatives have been shown to inhibit STAT3 signaling, representing a targeted approach to cancer therapy.[15][16][17]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative 2-phenyl-1,3-oxazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-Phenyl-4-(p-tolyl)-5-methylMCF-7 (Breast)5.9[18]
1b 2-(4-Chlorophenyl)-4,5-diphenylHCT-116 (Colon)2.3[19]
1c 2-Phenyl-4-((4-methoxyphenyl)amino)A549 (Lung)8.1[20]
1d 2-(3,4,5-Trimethoxyphenyl)-5-(4-pyridyl)HeLa (Cervical)0.118[19]
1e 2-(Naphthalen-2-yl)-4,5-dimethylHepG2 (Liver)12.01[21]

Anti-inflammatory Activity of 2-Phenyl-1,3-Oxazole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 2-Phenyl-1,3-oxazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) with the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[22]

Mechanism of Anti-inflammatory Action:

The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[22]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected 2-phenyl-1,3-oxazole derivatives.

Compound IDSubstitution PatternAssay% Inhibition at 100 µg/mLReference
2a 2-Phenyl-4-methyl-5-carboxyethylHRBC Membrane Stabilization78.5[22]
2b 2-(4-Methoxyphenyl)-4,5-diphenylHRBC Membrane Stabilization82.1[22]
2c 2-Phenyl-4-(4-chlorophenyl)HRBC Membrane Stabilization75.3[22]

Antimicrobial Activity of 2-Phenyl-1,3-Oxazole Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Phenyl-1,3-oxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[23][24]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of representative 2-phenyl-1,3-oxazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
3a 2-Phenyl-4,5-dimethylStaphylococcus aureus12.5[23]
3b 2-(4-Nitrophenyl)-4,5-diphenylEscherichia coli25[24]
3c 2-Phenyl-4-(furan-2-yl)Candida albicans50[25]
3d 2-(4-Bromophenyl)-5-methylBacillus subtilis6.25[23]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2-phenyl-1,3-oxazole core and key biological assays cited in this guide.

Synthesis

Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

  • To a solution of 2-acylamino-ketone (1 equivalent) in a suitable solvent such as toluene or xylene, add a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide (catalytic amount).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole

  • To a stirred solution of an appropriate aldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a polar aprotic solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by flash chromatography to yield the 5-substituted oxazole.

Biological Assays

Protocol 3: MTT Assay for In Vitro Anticancer Activity

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the 2-phenyl-1,3-oxazole derivatives (typically in a series of 10-fold dilutions) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

  • Plate cells in a 96-well plate and treat with compounds as described in the MTT assay protocol.

  • After the treatment period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values as described for the MTT assay.[1][7][26][27]

Protocol 5: HRBC Membrane Stabilization Method for In Vitro Anti-inflammatory Activity

  • Prepare a 10% v/v suspension of human red blood cells (HRBC) in isotonic saline.

  • Mix 0.5 mL of the HRBC suspension with 0.5 mL of various concentrations of the test compounds, 1 mL of 0.2 M phosphate buffer, and 1 mL of 0.9% saline.

  • For the control, substitute the test compound with 0.5 mL of saline.

  • Incubate the mixtures at 56°C for 30 minutes in a water bath.

  • Cool the tubes under running water and centrifuge at 3000 rpm for 5 minutes.

  • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemaglobin released.

  • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 – [(OD of test / OD of control) x 100].

Protocol 6: Broth Microdilution Method for MIC Determination

  • Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-phenyl-1,3-oxazole derivatives.

general_synthesis_workflow start Starting Materials (e.g., Aldehydes, Ketones, Amides) synthesis Chemical Synthesis (e.g., Robinson-Gabriel, Van Leusen) start->synthesis intermediate Crude Product synthesis->intermediate purification Purification (e.g., Column Chromatography, Recrystallization) intermediate->purification characterization Structure Characterization (NMR, MS, IR) purification->characterization final_product Pure 2-Phenyl-1,3-Oxazole Derivative characterization->final_product

General Synthetic Workflow for 2-Phenyl-1,3-Oxazole Derivatives.

anticancer_screening_workflow start Synthesized 2-Phenyl-1,3-Oxazole Derivatives in_vitro_screening In Vitro Cytotoxicity Assay (e.g., MTT, SRB) start->in_vitro_screening ic50 Determine IC50 Values in_vitro_screening->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle target_based Target-Based Assays (e.g., Tubulin Polymerization) mechanism_studies->target_based lead_compound Lead Compound Identification apoptosis_assay->lead_compound cell_cycle->lead_compound target_based->lead_compound

Experimental Workflow for Anticancer Screening.

apoptosis_pathway oxazole 2-Phenyl-1,3-Oxazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins oxazole->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down cytochrome_c Mitochondrial Cytochrome c Release bax_up->cytochrome_c bcl2_down->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis tubulin_inhibition_pathway oxazole 2-Phenyl-1,3-Oxazole Derivative tubulin Binds to Colchicine Site on β-Tubulin oxazole->tubulin polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule_disruption Disruption of Microtubule Dynamics polymerization->microtubule_disruption g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis stat3_inhibition_pathway oxazole 2-Phenyl-1,3-Oxazole Derivative stat3_dimer STAT3 Dimerization oxazole->stat3_dimer Inhibits stat3_translocation Nuclear Translocation stat3_dimer->stat3_translocation gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) stat3_translocation->gene_transcription proliferation Cell Proliferation & Survival gene_transcription->proliferation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and its derivatives. The described methods are based on established organic synthesis reactions, primarily the Robinson-Gabriel oxazole synthesis, and offer a robust approach for obtaining these compounds for research and drug development purposes.

Introduction

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this compound, in particular, have been investigated for their potential as anti-inflammatory agents, potentially acting through the inhibition of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] This protocol details a reliable synthetic route to access these promising compounds.

General Synthetic Strategy

The primary synthetic route described herein is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone precursor.[6][7] An alternative concluding step involving the hydrolysis of a nitrile precursor is also presented. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Precursor cluster_1 Robinson-Gabriel Cyclization cluster_2 Final Product Formation A Ethyl 2-amino-3-oxopentanoate C Ethyl 3-benzamido-2-oxopentanoate (α-acylamino ketone precursor) A->C Acylation B Benzoyl Chloride B->C D Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate C->D Cyclodehydration (e.g., H2SO4, POCl3) E This compound D->E Hydrolysis

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-benzamido-2-oxopentanoate (α-Acylamino Ketone Precursor)

This protocol describes the acylation of an α-amino ketone to yield the necessary precursor for the Robinson-Gabriel cyclization.

Materials:

  • Ethyl 2-amino-3-oxopentanoate hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Suspend ethyl 2-amino-3-oxopentanoate hydrochloride (1 equivalent) in anhydrous dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 equivalents) to the suspension.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-benzamido-2-oxopentanoate.

Protocol 2: Robinson-Gabriel Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

This protocol details the cyclodehydration of the α-acylamino ketone precursor to form the oxazole ring.

Materials:

  • Ethyl 3-benzamido-2-oxopentanoate

  • Concentrated sulfuric acid (or phosphorus oxychloride)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Place ethyl 3-benzamido-2-oxopentanoate (1 equivalent) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (2-3 equivalents) with stirring.

  • Heat the mixture to 80-90 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Protocol 3: Hydrolysis to this compound

This protocol describes the final step to obtain the target carboxylic acid.

Materials:

  • Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1 equivalent) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Alternative Final Step: Hydrolysis of a Nitrile Precursor

An alternative route to the final product involves the hydrolysis of 4-(cyanomethyl)-5-methyl-2-phenyl-1,3-oxazole.[8]

Materials:

  • 4-(Cyanomethyl)-5-methyl-2-phenyl-1,3-oxazole

  • Potassium hydroxide

  • Ethanol/Water mixture

Procedure:

  • Dissolve 4-(cyanomethyl)-5-methyl-2-phenyl-1,3-oxazole (1 equivalent) in a mixture of ethanol and water.

  • Add potassium hydroxide (4.5 equivalents) and heat the mixture at reflux for 20 hours.[8]

  • Remove the solvent under reduced pressure.

  • Follow steps 5-7 from Protocol 3 for workup and purification.

Data Presentation: Synthesis of Derivatives

The following table summarizes the synthesis of various derivatives of this compound, with expected yields based on typical Robinson-Gabriel synthesis outcomes.

Derivative (Substituent on Phenyl Ring)Molecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
H (Unsubstituted)C₁₂H₁₁NO₃217.2275-85
4-Chloro C₁₂H₁₀ClNO₃251.6770-80
4-Methoxy C₁₃H₁₃NO₄247.2572-82
4-Nitro C₁₂H₁₀N₂O₅262.2265-75
3,4-Dichloro C₁₂H₉Cl₂NO₃286.1168-78

Biological Activity and Signaling Pathway

Derivatives of this compound have shown potential as anti-inflammatory agents through the inhibition of PDE4.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inactivate transcription factors such as NF-κB. The inactivation of NF-κB leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Cytokine Production PDE4 PDE4 cAMP cAMP PDE4->cAMP Hydrolysis Oxazole 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl) acetic acid derivative Oxazole->PDE4 Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activation NFkB_A NF-κB (active) PKA->NFkB_A Inhibition NFkB_I NF-κB (inactive) NFkB_A->NFkB_I Transcription Gene Transcription NFkB_A->Transcription Promotion TNFa TNF-α Transcription->TNFa Production IL6 IL-6 Transcription->IL6 Production Inflammation Inflammation TNFa->Inflammation IL6->Inflammation

Caption: Putative signaling pathway for the anti-inflammatory action.

References

Application Notes and Protocols: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring a core oxazole ring. While direct biological activity data for this specific molecule is not extensively available in the public domain, its structural motifs are present in a variety of compounds known to possess significant pharmacological properties. The oxazole scaffold is a recognized pharmacophore found in numerous biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.

This document outlines the potential application of this compound and its analogs as anti-inflammatory agents, focusing on the inhibition of cyclooxygenase (COX) enzymes. The information presented is based on the well-established activity of structurally related oxazole and isoxazole derivatives. These notes provide a theoretical framework and practical protocols for researchers to investigate the therapeutic potential of this class of compounds.

Potential Mechanism of Action: Anti-inflammatory Activity via COX Inhibition

The primary hypothesized application for this compound in drug discovery is in the development of novel anti-inflammatory drugs. The structural similarity of its core to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation, compounds of this class can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Below is a diagram illustrating the proposed mechanism of action.

COX_Inhibition_Pathway Mechanism of Action: COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Metabolism Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Target_Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action for this compound.

Quantitative Data from Structurally Related Compounds

No specific biological data for this compound has been identified in publicly available literature. However, studies on structurally similar oxazole and isoxazole derivatives have demonstrated their potential as COX inhibitors. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected analog compounds. This data serves as a benchmark for the potential activity of the title compound.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analog 1 Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative (3c)> 33.330.04> 833.25
Analog 2 Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative (3m)> 33.330.05> 666.6
Analog 3 Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative (3o)> 33.330.06> 555.5
Isoxazole C3 4-(3-hydroxy-4-methoxyphenyl)-5-(5-phenylisoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one22.570.9324.26
Isoxazole C5 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one35.550.8541.82
Isoxazole C6 4-(4-chlorophenyl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one33.950.5561.73

Experimental Protocols

To evaluate the potential anti-inflammatory activity of this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution. Serially dilute the stock solution with COX Assay Buffer to achieve a range of desired test concentrations (10X final concentration).

  • Reaction Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer to the wells.

    • Inhibitor Control (IC): Add 10 µL of the respective positive control to the wells.

    • Test Compound (S): Add 10 µL of the diluted test compound to the wells.

  • Reaction Master Mix: Prepare a master mix for each well containing:

    • 76 µL COX Assay Buffer

    • 1 µL COX Probe

    • 2 µL Diluted COX Cofactor (diluted 1:200 in COX Assay Buffer just before use)

    • 1 µL COX-1 or COX-2 enzyme

  • Add 80 µL of the Reaction Master Mix to each well.

  • Initiation of Reaction: Prepare the arachidonic acid solution by mixing equal volumes of supplied arachidonic acid and NaOH, then diluting 10-fold with ddH₂O. Add 10 µL of the diluted arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence curve for each well.

    • Determine the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

This protocol measures the ability of the test compound to inhibit the production of PGE₂ in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or other relevant cell lines.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • PGE₂ ELISA Kit

  • 24-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known COX inhibitor).

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE₂ production. Include an unstimulated control group.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE₂ standards provided in the ELISA kit.

    • Calculate the concentration of PGE₂ in each sample based on the standard curve.

    • Determine the percent inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing potential COX inhibitors.

Screening_Workflow Experimental Workflow for COX Inhibitor Screening start Start in_vitro In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro ic50_determination Determine IC50 Values & Selectivity Index in_vitro->ic50_determination cell_based Cell-Based PGE2 Production Assay ic50_determination->cell_based Active Compounds cellular_potency Determine Cellular Potency (IC50) cell_based->cellular_potency lead_optimization Lead Optimization cellular_potency->lead_optimization Potent & Selective Leads end End lead_optimization->end

Caption: A general workflow for the screening of COX inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the structural analogy to known COX inhibitors provides a strong rationale for its investigation as a potential anti-inflammatory agent. The protocols and data presented in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of this and related oxazole-containing compounds. Further studies, including synthesis, in vitro and in vivo testing, are warranted to fully elucidate the pharmacological profile of this promising chemical scaffold.

Application Notes and Protocols for Cytotoxicity Assay of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-containing compounds represent a significant class of heterocyclic molecules with diverse and potent biological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel oxazole derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for performing cytotoxicity assays on oxazole compounds, aimed at ensuring reliable and reproducible results. The methodologies described herein are essential for determining the concentration-dependent cytotoxic effects of these compounds on various cell lines and for elucidating their potential mechanisms of action.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic activity of various oxazole derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50), which represents the concentration of a compound that causes a 50% reduction in cell viability.[3][4] The following tables summarize quantitative data from studies on the cytotoxicity of different oxazole compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted Oxazole Derivatives in Cancer Cell Lines [3]

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
2-Arylnaphtho[2,3-d]oxazole-4,9-dione2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (Prostate Cancer)0.03
2-Arylnaphtho[2,3-d]oxazole-4,9-dione2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3 (Prostate Cancer)0.08
Unspecified Oxazole Derivative-MCF-7 (Breast Cancer)7 µg/mL
Unspecified Oxazole Derivative-HeLa (Cervical Cancer)5.5 µg/mL

Table 2: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives [4]

CompoundL929 (Murine Fibroblasts) CC50 (µM)NHDF (Normal Human Dermal Fibroblasts) CC50 (µM)A549 (Lung Adenocarcinoma) CC50 (µM)MCF7 (Breast Adenocarcinoma) CC50 (µM)LoVo (Metastatic Colon Adenocarcinoma) CC50 (µM)HT29 (Primary Colon Adenocarcinoma) CC50 (µM)
3a >500>500200.14 ± 15.32160.18 ± 10.26180.26 ± 12.54190.45 ± 11.87
3d >500171.81 ± 9.87150.32 ± 11.23140.54 ± 9.87130.65 ± 8.91110.78 ± 7.54
3g 80.45 ± 6.32124.65 ± 8.9170.12 ± 5.4365.87 ± 4.9860.32 ± 4.1258.44 ± 3.98
5-Fluorouracil 10.32 ± 0.878.91 ± 0.5425.43 ± 1.9815.76 ± 1.2330.12 ± 2.11381.16 ± 25.51
Cisplatin 5.43 ± 0.434.12 ± 0.3210.98 ± 0.768.54 ± 0.6512.32 ± 0.9847.17 ± 7.43

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)[3]

  • Complete growth medium (e.g., DMEM with 10% FBS)[6]

  • Oxazole test compounds

  • Dimethyl sulfoxide (DMSO)[6]

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6][7]

  • 96-well plates[6]

  • Microplate reader[6]

Procedure:

  • Cell Seeding:

    • Harvest and count cells with viability greater than 90%.[8]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6][9]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3][6]

  • Compound Treatment:

    • Prepare a stock solution of the oxazole compound in DMSO (e.g., 10 mM).[6]

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.[6][7] The final DMSO concentration should not exceed 0.5%.[6][10]

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.[6]

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[7]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for at least 2 hours at room temperature in the dark.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to correct for background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that serves as an indicator of compromised cell membrane integrity.[12]

Materials:

  • Cell lines and culture reagents (as in Protocol 1)

  • Oxazole test compounds

  • Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)[7][11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period with the oxazole compound, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7]

  • LDH Reaction:

    • Follow the manufacturer's instructions for the commercial LDH cytotoxicity assay kit.[7] This typically involves adding a reaction mixture containing a tetrazolium salt to the supernatant.[11][13]

    • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.[13]

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[7][11]

  • Data Analysis:

    • Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (vehicle control) and maximum release (cells treated with a lysis buffer) controls.[14]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture of Cancer Cell Lines (e.g., MCF-7, A549) seeding Seeding Cells in 96-well Plates cell_culture->seeding compound_prep Preparation of Oxazole Compound Dilutions seeding->compound_prep incubation Incubation with Compounds (24, 48, or 72 hours) compound_prep->incubation reagent_add Addition of Assay Reagent (e.g., MTT, LDH substrate) incubation->reagent_add reaction Incubation and Color Development reagent_add->reaction measurement Absorbance Measurement (Microplate Reader) reaction->measurement calculation Calculation of % Cell Viability/Cytotoxicity measurement->calculation ic50 Determination of IC50 Value calculation->ic50

Caption: Experimental workflow for cytotoxicity assessment of oxazole compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) pi3k PI3K receptor->pi3k oxazole Oxazole Compound oxazole->receptor Inhibition caspase9 Caspase-9 oxazole->caspase9 Activation? akt Akt pi3k->akt mtor mTOR akt->mtor akt->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway modulation by cytotoxic oxazole compounds.

References

analytical methods for quantification of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the pharmacological properties of oxazole derivatives has necessitated the development of robust and reliable analytical methods for their quantification. This document provides detailed application notes and protocols for the quantitative analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a key compound in pharmaceutical research and development. The methodologies outlined below are designed for researchers, scientists, and drug development professionals, ensuring accuracy, precision, and reliability of analytical results.

Recommended Analytical Methods

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine analysis and quality control of the pure substance or pharmaceutical formulations. For quantification in complex biological matrices, such as plasma or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its superior sensitivity and selectivity.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[5] A reversed-phase HPLC method is proposed for the routine analysis of this compound.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the typical validation parameters for an HPLC-UV method, based on common practices for similar aromatic heterocyclic compounds.

Validation ParameterTypical Performance Characteristics
Linearity (Range)1 - 100 µg/mL (R² > 0.999)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)Intraday < 2%, Interday < 3%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
SpecificityNo interference from placebo or degradation products
RobustnessUnaffected by minor changes in pH, flow rate, and mobile phase composition
Experimental Protocol: HPLC-UV

1. Scope: This protocol describes the quantification of this compound in bulk drug substance and pharmaceutical formulations.

2. Principle: The analyte is separated on a reversed-phase HPLC column and quantified by UV absorbance at a specific wavelength.

3. Apparatus and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)[6]

  • Reference standard of this compound

5. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.[5]

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[5]

6. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compound)[5]

  • Injection Volume: 20 µL[5]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of drugs and their metabolites in complex biological matrices.[1][3][7]

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the typical validation parameters for an LC-MS/MS method for quantification in a biological matrix like plasma.

Validation ParameterTypical Performance Characteristics
Linearity (Range)0.5 - 500 ng/mL (R² > 0.995)
Accuracy (% Recovery)85 - 115%
Precision (% RSD)Intraday < 15%, Interday < 15%
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Matrix EffectAssessed and minimized
StabilityStable during sample storage and processing
Experimental Protocol: LC-MS/MS

1. Scope: This protocol describes the quantification of this compound in human plasma.

2. Principle: The analyte and an internal standard are extracted from the plasma, separated by liquid chromatography, and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

3. Apparatus and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • UPLC/HPLC system

  • C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

4. Reagents and Solutions:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[3]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min[8]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.

7. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Sample Receipt & Login B Standard & Sample Weighing A->B C Dissolution & Dilution B->C D Filtration / Extraction C->D E Chromatographic Separation (HPLC/LC-MS) D->E F Detection (UV/MS) E->F G Peak Integration & Quantification F->G H Data Review & Verification G->H I Final Report Generation H->I

Caption: General workflow for the analytical quantification of this compound.

G start Start: Analytical Need matrix Complex Biological Matrix? start->matrix sensitivity High Sensitivity Required? (ng/mL or lower) matrix->sensitivity Yes hplc Use HPLC-UV Method matrix->hplc No sensitivity->hplc No lcms Use LC-MS/MS Method sensitivity->lcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for High-Throughput Screening of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for analogs of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. The protocols and data presented are focused on identifying and characterizing compounds that modulate the activity of key nuclear receptors and G-protein coupled receptors. A notable analog of this chemical series, Muraglitazar, has been identified as a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ), making these nuclear receptors primary targets for screening campaigns.[1][2] Additionally, due to structural similarities with known ligands, G-protein coupled receptor 40 (GPR40/FFAR1) is presented as a potential therapeutic target.[3]

Target-Based High-Throughput Screening Assays

The following sections detail HTS assays for the primary (PPARα and PPARγ) and potential (GPR40) targets of this compound analogs.

Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)

PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[4] Dual activation of PPARα and PPARγ may offer therapeutic benefits for type 2 diabetes and dyslipidemia.[1]

The following table summarizes the in vitro potency of Muraglitazar, a key analog of this compound, against human PPARα and PPARγ.

CompoundTargetAssay TypeParameterValue (nM)
Muraglitazarhuman PPARαFunctional Agonist AssayEC50320[1][2]
Muraglitazarhuman PPARγFunctional Agonist AssayEC50110[1][2]

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a test compound to promote the interaction between the PPAR ligand-binding domain (LBD) and a coactivator peptide, a key step in receptor activation.[5][6]

  • Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPAR-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is brought into proximity upon ligand binding, resulting in a FRET signal.[6]

  • Materials:

    • GST-tagged PPARα or PPARγ LBD

    • Fluorescein-labeled coactivator peptide (e.g., TRAP220/DRIP-2)[7]

    • Terbium-labeled anti-GST antibody[7]

    • Assay Buffer (e.g., TR-FRET Coregulator Buffer)[6]

    • Test compounds and reference agonist (e.g., Muraglitazar, Rosiglitazone)

    • 384-well black, low-volume assay plates

  • Protocol:

    • Prepare serial dilutions of test compounds and reference agonist in DMSO. Further dilute to a 2x concentration in assay buffer.

    • Add 10 µL of the 2x compound dilutions to the assay plate.

    • Prepare a 2x mixture of PPAR-LBD and the fluorescein-labeled coactivator peptide in assay buffer.

    • Add 5 µL of the 2x receptor-peptide mixture to the wells containing the compounds.

    • Prepare a 4x solution of the Tb-labeled anti-GST antibody in assay buffer.

    • Add 5 µL of the 4x antibody solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).[6]

    • Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine EC50 values.[5]

b) Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the PPAR-LBD.[4]

  • Principle: A small fluorescent tracer bound to the large PPAR-LBD rotates slowly, resulting in high fluorescence polarization. A competing compound that displaces the tracer leads to a faster rotation of the free tracer and a decrease in polarization.[8]

  • Materials:

    • Purified PPARα or PPARγ LBD

    • Fluorescently labeled PPAR ligand (tracer)

    • Assay Buffer

    • Test compounds and reference compound

    • 384-well black, non-binding surface assay plates

  • Protocol:

    • Prepare serial dilutions of test compounds and a known PPAR ligand in DMSO, followed by a further dilution in assay buffer.

    • Add 10 µL of the diluted compounds to the assay plate.

    • Prepare a solution of the PPAR-LBD and the fluorescent tracer in assay buffer. The tracer concentration should be at its Kd for the receptor, and the receptor concentration should be sufficient to bind a significant fraction of the tracer.

    • Add 10 µL of the receptor/tracer mix to each well.

    • Incubate at room temperature for 2 hours, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[9][10]

    • Plot the change in millipolarization (mP) units against the log of the competitor concentration to determine the IC50 value.[11]

c) PPAR Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARs in response to a test compound.[12][13]

  • Principle: Cells are engineered to express a PPAR and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Agonist binding to PPAR activates the transcription of the reporter gene, leading to a measurable signal.[7]

  • Materials:

    • HEK293 or other suitable cells stably co-transfected with a full-length PPAR (or Gal4-PPAR-LBD chimera) and a PPRE-luciferase reporter construct.[14]

    • Cell culture medium and supplements.

    • Test compounds and reference agonist.

    • Luciferase assay reagent.

    • 96- or 384-well white, clear-bottom cell culture plates.

  • Protocol:

    • Seed the reporter cells in the assay plates and incubate overnight.

    • Prepare serial dilutions of the test compounds and reference agonist in the cell culture medium.

    • Remove the existing medium from the cells and add the compound dilutions.

    • Incubate the plates for 18-24 hours at 37°C.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to a control (e.g., vehicle-treated cells) and plot the response against the compound concentration to determine EC50 values.[12]

G-protein coupled receptor 40 (GPR40/FFAR1)

GPR40 is a Gq-coupled receptor activated by medium to long-chain free fatty acids, and it plays a role in glucose-stimulated insulin secretion.[3][15]

a) Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40.[16]

  • Principle: GPR40 activation leads to the release of calcium from intracellular stores. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.[16]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human GPR40.

    • Cell culture medium.

    • Calcium-sensitive dye (e.g., Fluo-8 AM).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds and a known GPR40 agonist.

    • 96- or 384-well black-walled, clear-bottom assay plates.

    • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

  • Protocol:

    • Plate the GPR40-expressing cells in the assay plates and culture overnight.

    • Prepare a dye-loading solution with a calcium-sensitive dye according to the manufacturer's protocol and add it to the cells. Incubate for 1 hour at 37°C.

    • Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer.

    • Place the assay plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • The instrument will then automatically add the compounds to the wells, and the fluorescence intensity is monitored kinetically for 2-3 minutes.[16]

    • The change in fluorescence (peak response - baseline) is plotted against the compound concentration to determine EC50 values.

b) cAMP Assay

While GPR40 primarily signals through Gq, some agonists can induce signaling through Gs, leading to cAMP production.[14] This assay can be used to detect such biased agonism.

  • Principle: Activation of the Gs pathway by a GPCR leads to the production of cyclic AMP (cAMP). The level of cAMP is measured using a competitive immunoassay or a biosensor.[10]

  • Materials:

    • Cells expressing the target GPCR.

    • cAMP assay kit (e.g., HTRF, GloSensor).

    • Test compounds and a reference agonist.

    • Assay plates compatible with the chosen detection method.

  • Protocol (example using an HTRF assay):

    • Culture cells expressing GPR40 in assay plates.

    • Stimulate the cells with serially diluted test compounds in the presence of a phosphodiesterase inhibitor like IBMX for 30 minutes at 37°C.[17]

    • Lyse the cells and add the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody).

    • Incubate for 1 hour at room temperature.

    • Read the HTRF signal on a compatible plate reader.

    • A decrease in the HTRF ratio indicates an increase in cellular cAMP levels. Plot the results to determine EC50 values.

Visualizations

Signaling Pathway Diagrams

PPAR_Signaling_Pathway Ligand PPAR Agonist (e.g., Muraglitazar) PPAR PPARα / PPARγ Ligand->PPAR Binds CoRepressor Co-repressor Complex Ligand->CoRepressor Dissociates RXR RXR PPAR->RXR Heterodimerizes PPAR->CoRepressor Inactive State CoActivator Co-activator Complex PPAR->CoActivator Recruits RXR->CoRepressor Inactive State RXR->CoActivator Recruits PPRE PPRE (PPAR Response Element) CoActivator->PPRE Binds TargetGene Target Gene Transcription PPRE->TargetGene Activates MetabolicRegulation Regulation of Lipid & Glucose Metabolism TargetGene->MetabolicRegulation

Caption: PPAR Signaling Pathway.[12][18]

GPR40_Signaling_Pathway Ligand GPR40 Agonist GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases InsulinSecretion Insulin Secretion Ca2->InsulinSecretion PKC->InsulinSecretion

Caption: GPR40 (Gq-coupled) Signaling Pathway.[15][19]

Experimental Workflow Diagrams

TR_FRET_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds (2x) Start->PrepCompounds AddToPlate Add Compounds to 384-well Plate PrepCompounds->AddToPlate AddReagents Add Reagent Mixes to Plate AddToPlate->AddReagents PrepReagents Prepare 2x Receptor/Peptide and 4x Antibody Mixes PrepReagents->AddReagents Incubate Incubate at RT (1-2 hours) AddReagents->Incubate ReadPlate Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) Incubate->ReadPlate Analyze Calculate Emission Ratio and Determine EC50 ReadPlate->Analyze End End Analyze->End

Caption: TR-FRET Coactivator Recruitment Assay Workflow.

Calcium_Flux_Workflow Start Start PlateCells Plate GPR40-expressing Cells in Assay Plate Start->PlateCells Incubate1 Incubate Overnight PlateCells->Incubate1 LoadDye Load Cells with Calcium-sensitive Dye Incubate1->LoadDye Incubate2 Incubate at 37°C (1 hour) LoadDye->Incubate2 ReadPlate Kinetic Fluorescence Reading (FLIPR) Incubate2->ReadPlate PrepCompounds Prepare Serial Dilutions of Test Compounds PrepCompounds->ReadPlate Automated Addition Analyze Calculate ΔFluorescence and Determine EC50 ReadPlate->Analyze End End Analyze->End

Caption: Calcium Flux Assay Workflow.

References

Application Notes and Protocols for the Crystallization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various crystallization techniques applicable to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. The protocols are designed to be adaptable for optimization in a laboratory setting.

Introduction

Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. For the target compound, this compound, obtaining a crystalline solid is essential for ensuring high purity, stability, and desirable handling characteristics. This document outlines several common crystallization methods, including slow cooling, solvent evaporation, and vapor diffusion, along with troubleshooting strategies.

Key Compound Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃[1][2]
Molecular Weight217.22 g/mol [2]
Melting Point126-127 °C[3]
AppearanceSolid

General Considerations for Crystallization

The success of crystallization is highly dependent on the purity of the starting material and the choice of solvent.

  • Purity: It is recommended to start with material that is at least 80-90% pure for final crystallization.[4] Impurities can inhibit crystal nucleation and growth, or become entrapped in the crystal lattice.[4] Prior purification by methods such as column chromatography may be necessary.[4]

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] For this compound, a carboxylic acid, polar solvents are a good starting point. Good single solvents for carboxylic acids are often ethanol, methanol, or water.[6] Mixed solvent systems, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce precipitation, are also highly effective.[4]

A general workflow for selecting a crystallization method is presented below.

G cluster_start Start cluster_purification Pre-Crystallization cluster_solvent Solvent Screening cluster_methods Crystallization Method Selection cluster_end Outcome start Crude this compound pre_purify Assess Purity (e.g., TLC, LC-MS) start->pre_purify purify_check Purity > 90%? pre_purify->purify_check chromatography Purify by Column Chromatography purify_check->chromatography No solvent_screen Screen Solvents (e.g., Ethanol, Acetone, Toluene, Water, Hexane) purify_check->solvent_screen Yes chromatography->pre_purify find_good_solvent Find 'Good' Solvent (Soluble when hot) solvent_screen->find_good_solvent find_poor_solvent Find 'Poor' Solvent (Insoluble when cold) solvent_screen->find_poor_solvent method_selection Select Crystallization Technique find_good_solvent->method_selection find_poor_solvent->method_selection slow_cooling Slow Cooling method_selection->slow_cooling Good solubility difference with temp evaporation Slow Evaporation method_selection->evaporation Soluble at room temp vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion Requires anti-solvent outcome Crystals Formed? slow_cooling->outcome evaporation->outcome vapor_diffusion->outcome success Wash, Dry, and Analyze Crystals outcome->success Yes troubleshoot Troubleshoot outcome->troubleshoot No troubleshoot->method_selection

Figure 1. Workflow for Crystallization Method Selection.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common recrystallization technique, relying on the differential solubility of the compound at different temperatures.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solids remain, add small aliquots of the solvent until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water).[4]

  • Crystal Formation: Once at room temperature, the flask can be moved to an ice bath or refrigerator (0-4 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce crystallization.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane or water) dropwise with stirring until the solution becomes slightly turbid (cloudy).[4] The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is suitable for compounds that are fairly soluble at room temperature and is often used for growing high-quality crystals for X-ray diffraction.

Methodology:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) that is not fully saturated at room temperature.

  • Evaporation: Transfer the solution to a vial or beaker and cover it with a cap or parafilm with a few small holes poked in it.

  • Incubation: Place the container in a vibration-free location.[4] The solvent will slowly evaporate, increasing the concentration of the solute and leading to the formation of crystals over several hours to days.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated from the remaining solvent.

Protocol 4: Vapor Diffusion

Vapor diffusion is a gentle method that often yields high-quality single crystals. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Setup: Place a small, open vial containing a concentrated solution of the compound in a "good" solvent inside a larger, sealed jar.

  • Reservoir: Add a volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the jar. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.[4] This gradually decreases the solubility of the compound, leading to crystallization.

  • Incubation and Isolation: Allow the setup to stand in a stable environment for several days to weeks, monitoring for crystal growth. Isolate the crystals once they have reached a desired size.

Troubleshooting

Common issues encountered during crystallization and their potential solutions are outlined below.

G cluster_problem Problem cluster_cause_nc Potential Cause cluster_remedy_nc Remedy cluster_cause_oil Potential Cause cluster_remedy_oil Remedy no_crystals No Crystals Form not_saturated Solution not saturated no_crystals->not_saturated no_nucleation Lack of nucleation sites no_crystals->no_nucleation oiling_out Oiling Out too_fast_cooling Solution cooled too quickly oiling_out->too_fast_cooling high_impurities High concentration of impurities oiling_out->high_impurities evaporate Evaporate some solvent not_saturated->evaporate add_solute Add more solute not_saturated->add_solute scratch Scratch inner surface of glass no_nucleation->scratch seed Add a seed crystal no_nucleation->seed reheat_cool_slow Re-dissolve oil and cool much slower too_fast_cooling->reheat_cool_slow purify_further Further purify the compound high_impurities->purify_further

Figure 2. Troubleshooting Common Crystallization Issues.

Data Presentation

Systematic experimentation is key to developing a robust crystallization protocol. The following tables can be used to log experimental data for comparison and optimization.

Table 1: Single Solvent Screening

SolventAmount of Solute (mg)Volume to Dissolve (Hot, µL)Observations (Cold)Crystal Quality
Ethanol
Methanol
Water
Acetone
Ethyl Acetate
Toluene
Acetonitrile

Table 2: Mixed-Solvent System Screening

"Good" Solvent"Poor" Solvent (Anti-solvent)Ratio (v/v)Temperature (°C)Yield (%)Purity (pre- vs. post-)
AcetoneWater
EthanolWater
DichloromethaneHexane
Ethyl AcetateHeptane

Table 3: Optimized Protocol Data

ParameterValue
Crystallization Method
Solvent System
Starting Material Purity
Cooling Profile
Final Yield
Final Purity
Crystal Morphology

By methodically applying these protocols and diligently recording the outcomes, researchers can develop an optimized and reproducible crystallization procedure for this compound tailored to their specific purity and yield requirements.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a novel compound with potential therapeutic applications. The structural characteristics of this molecule, particularly the phenylacetic acid moiety, suggest a potential role as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes or modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) activity.

This document outlines detailed protocols for a panel of in vitro assays designed to elucidate the compound's mechanism of action and quantify its efficacy. The assays are selected to investigate two primary hypotheses:

  • Hypothesis 1: The compound acts as a selective COX-2 inhibitor. Many non-steroidal anti-inflammatory drugs (NSAIDs) share a similar structural backbone and exert their effects by inhibiting COX enzymes, which are crucial for prostaglandin synthesis in the inflammatory cascade.

  • Hypothesis 2: The compound is a PPARγ agonist. PPARγ is a nuclear receptor that plays a key role in regulating inflammation and metabolism. Its activation can lead to the suppression of pro-inflammatory gene expression.

The following sections provide step-by-step experimental protocols, guidelines for data presentation, and visual representations of the underlying biological pathways and experimental workflows.

Hypothesized Signaling Pathways

To visualize the potential mechanisms of action of this compound, the following signaling pathways are proposed.

COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 2-(5-Methyl-2-phenyl -1,3-oxazol-4-yl)acetic acid Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

PPAR-gamma Signaling Pathway Compound 2-(5-Methyl-2-phenyl -1,3-oxazol-4-yl)acetic acid PPARg PPARγ Compound->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE NFkB NF-κB PPARg_RXR->NFkB Inhibition Gene_Expression Target Gene Transcription PPRE->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory

Caption: Hypothesized activation of the PPARγ signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic Acid (substrate) - Test Compound dilutions - Control Inhibitors (e.g., Celecoxib) start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add COX-1 or COX-2 enzyme - Add Test Compound/Controls prep_reagents->plate_setup pre_incubation Pre-incubate at 25°C for 10 min plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Arachidonic Acid pre_incubation->initiate_reaction measure_activity Measure COX Activity: (e.g., Fluorometric detection of Prostaglandin G2) initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values measure_activity->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well black microplates

  • Microplate reader with fluorescence detection

  • Test compound: this compound

  • Positive controls: Celecoxib (selective COX-2 inhibitor), SC-560 (selective COX-1 inhibitor)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO. Create a dilution series for each compound in the assay buffer. Prepare the enzyme and substrate solutions according to the kit manufacturer's instructions.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the diluted test compound or control. Include wells for no-enzyme control and vehicle control.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).[1]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>1005.2>19.2
Celecoxib (Positive Control)150.818.75
SC-560 (Positive Control)0.0096.30.0014
Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Workflow Diagram:

Macrophage_Assay_Workflow start Start culture_cells Culture Macrophage Cell Line (e.g., RAW 264.7 or THP-1) start->culture_cells seed_cells Seed Cells into 24-well Plates and Allow to Adhere culture_cells->seed_cells treat_cells Pre-treat Cells with Test Compound or Vehicle for 1 hour seed_cells->treat_cells stimulate_cells Stimulate with LPS (100 ng/mL) for 24 hours treat_cells->stimulate_cells collect_supernatant Collect Cell Culture Supernatant stimulate_cells->collect_supernatant elisa Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa data_analysis Data Analysis: - Quantify Cytokine Concentrations - Calculate % Inhibition elisa->data_analysis end End data_analysis->end

Caption: Workflow for the anti-inflammatory assay in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound: this compound

  • Positive control: Dexamethasone

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture and Seeding: Culture macrophages in appropriate medium. Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[2] Include an unstimulated control group.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[3]

  • Cell Viability: Assess the cytotoxicity of the test compound using a cell viability assay to ensure that the observed reduction in cytokine levels is not due to cell death.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Data Presentation:

TreatmentTNF-α Production (pg/mL)% Inhibition of TNF-αIL-6 Production (pg/mL)% Inhibition of IL-6Cell Viability (%)
Vehicle Control (Unstimulated)50 ± 5-30 ± 4-100 ± 5
Vehicle Control + LPS2500 ± 15004000 ± 200098 ± 4
Test Compound (10 µM) + LPS1200 ± 80521800 ± 1005597 ± 6
Dexamethasone (1 µM) + LPS400 ± 3084600 ± 508599 ± 3
Protocol 3: PPARγ Transactivation Assay

This protocol determines whether the test compound can activate the PPARγ receptor, leading to the transcription of a reporter gene.

Workflow Diagram:

PPARg_Transactivation_Workflow start Start transfect_cells Transfect Cells (e.g., HEK293T) with: - PPARγ expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector start->transfect_cells seed_cells Seed Transfected Cells into 96-well Plates transfect_cells->seed_cells treat_cells Treat Cells with Test Compound, Rosiglitazone (positive control), or Vehicle for 24 hours seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_luciferase Measure Firefly and Renilla Luciferase Activity lyse_cells->measure_luciferase data_analysis Data Analysis: - Normalize Firefly to Renilla activity - Calculate Fold Activation measure_luciferase->data_analysis end End data_analysis->end

Caption: Workflow for the PPARγ transactivation assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium

  • Plasmids: PPARγ expression vector, PPRE-luciferase reporter vector, Renilla luciferase control vector

  • Transfection reagent

  • Test compound: this compound

  • Positive control: Rosiglitazone

  • Dual-Luciferase Reporter Assay System

  • 96-well white cell culture plates

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into 96-well plates and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or rosiglitazone for 24 hours. Include a vehicle control.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.

    • Plot the fold activation against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation:

CompoundMaximal Fold ActivationEC50 (µM)
This compound8.5 ± 0.72.1
Rosiglitazone (Positive Control)15.2 ± 1.20.1
Vehicle Control1.0 ± 0.1-

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on key inflammatory targets such as COX enzymes and the PPARγ receptor, researchers can gain valuable insights into its potential therapeutic efficacy and mechanism of action. The structured data presentation and clear workflows are intended to facilitate experimental design, execution, and interpretation, thereby accelerating the drug development process.

References

Structure-Activity Relationship (SAR) Studies of 2-Phenyloxazole Derivatives: Application Notes and Protocols for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 2-phenyloxazole derivatives, with a focus on their anticancer properties. This document includes detailed experimental protocols for the synthesis of these compounds and the evaluation of their cytotoxic activity, along with data presentation and visualization to guide researchers in this field.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,3-oxazole ring is a key pharmacophore found in several natural products and synthetic compounds with therapeutic potential. In particular, 2-phenyloxazole derivatives, specifically the 4-benzylidene-2-phenyloxazol-5(4H)-one scaffold, have shown promise as anticancer agents. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. This document outlines the SAR, synthesis, and cytotoxic evaluation of a series of these compounds.

Structure-Activity Relationship (SAR) of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

The anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The core structure consists of a 2-phenyloxazol-5(4H)-one ring with a benzylidene group at the 4-position. Variations in the substituents on both the 2-phenyl ring and the 4-benzylidene ring have been explored to establish a clear SAR.

A series of these derivatives were synthesized and evaluated for their cytotoxic activity against the A549 human lung cancer cell line using the Sulphorhodamine B (SRB) assay.[1] The results, presented as the concentration causing 50% cell death (CTC50), are summarized in the table below.

Quantitative Data Summary
Compound ID2-Phenyl Ring Substituent (R1)4-Benzylidene Ring Substituent (R2)CTC50 (µg/mL) against A549 cells
1 HH25
2 H4-OCH3>100
3 H4-Cl50
4 H4-NO230
5 H2-Cl40
6 H2-NO235
7 H3,4,5-(OCH3)3>100
8 H4-N(CH3)2>100
9 4-ClH60
10 4-NO2H45

SAR Insights:

  • Unsubstituted Benchmark : The parent compound with unsubstituted phenyl rings (Compound 1) exhibited the highest potency with a CTC50 value of 25 µg/mL.[1]

  • Effect of Substituents on the 4-Benzylidene Ring (R2) :

    • Electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), at the para position led to a significant decrease in activity (Compounds 2 and 8).[1]

    • Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), at the para position resulted in a moderate decrease in activity compared to the unsubstituted compound (Compounds 3 and 4).[1]

    • The position of the substituent also plays a role, with ortho-substituted derivatives (Compounds 5 and 6) showing slightly better activity than their para-substituted counterparts (Compounds 3 and 4).[1]

  • Effect of Substituents on the 2-Phenyl Ring (R1) :

    • Introduction of electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) at the para position of the 2-phenyl ring also diminished the cytotoxic activity (Compounds 9 and 10).[1]

These findings suggest that for this series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, an unsubstituted aromatic system is preferred for optimal cytotoxicity against the A549 cell line.

Experimental Protocols

Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

This protocol describes the Erlenmeyer-Plöchl reaction for the synthesis of the title compounds, which involves the condensation of benzoylglycine (hippuric acid) with an aromatic aldehyde in the presence of a dehydrating agent.[1]

Materials:

  • Benzoylglycine (Hippuric acid)

  • Appropriate aromatic aldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of benzoylglycine (0.01 mol), the desired aromatic aldehyde (0.01 mol), anhydrous sodium acetate (0.01 mol), and acetic anhydride (0.03 mol) is prepared in a round-bottom flask.

  • The reaction mixture is heated at 100°C for 2 hours with constant stirring.

  • After heating, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is then slowly added to 50 mL of cold ethanol with vigorous stirring.

  • The resulting mixture is kept in a refrigerator overnight to facilitate the precipitation of the product.

  • The solid product is collected by filtration and washed thoroughly with cold water.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.

  • The purity of the synthesized compound is confirmed by thin-layer chromatography (TLC), and its structure is characterized by spectroscopic methods such as FTIR, ¹H NMR, and Mass spectrometry.[1]

Cytotoxicity Evaluation: Sulphorhodamine B (SRB) Assay

The in vitro cytotoxicity of the synthesized 2-phenyloxazole derivatives is determined using the Sulphorhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.

Materials:

  • Synthesized 2-phenyloxazole derivatives

  • A549 human lung cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: A549 cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with complete medium to obtain the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the test wells. The plates are then incubated for 48 hours.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 50 µL of cold 10% TCA to each well. The plates are incubated at 4°C for 1 hour.

  • Washing: The TCA solution is removed, and the plates are washed five times with slow-running tap water to remove excess TCA. The plates are then allowed to air dry.

  • SRB Staining: 50 µL of 0.4% SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The SRB solution is removed, and the plates are washed five times with 1% acetic acid to remove any unbound dye. The plates are then air-dried.

  • Solubilization of Bound Dye: 100 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound SRB dye. The plates are placed on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells. The CTC50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

SAR Study Workflow

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Phenyloxazole Derivative Inhibitor->RAF Inhibition SRB_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat cells with 2-phenyloxazole derivatives Incubate1->Treat Incubate2 Incubate 48h (Compound Exposure) Treat->Incubate2 Fix Fix cells with cold 10% TCA Incubate2->Fix Wash1 Wash 5x with water and air dry Fix->Wash1 Stain Stain with 0.4% SRB for 30 min Wash1->Stain Wash2 Wash 5x with 1% acetic acid and air dry Stain->Wash2 Solubilize Solubilize bound dye with 10mM Tris base Wash2->Solubilize Read Read absorbance at 540 nm Solubilize->Read Analyze Analyze data and calculate CTC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols for Computational Docking of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is a small molecule with a chemical structure suggestive of potential biological activity. Its core scaffold, containing an oxazole ring, is found in various compounds with known pharmacological properties, including anti-inflammatory effects. Molecules containing oxadiazole and oxazole moieties have been reported to exhibit a wide range of biological activities, such as anticancer, antidiabetic, and anti-inflammatory actions.[1] This has led to the investigation of these heterocyclic compounds as potential therapeutic agents.

Computational docking is a powerful and widely used method in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein.[2] This technique allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that govern ligand-protein recognition, thereby guiding further experimental studies.[2] This document provides a detailed protocol for the computational docking of this compound with a potential anti-inflammatory target, Cyclooxygenase-2 (COX-2), using the AutoDock Vina software.

Hypothetical Signaling Pathway

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. It catalyzes the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-2, the production of prostaglandins is reduced, leading to an anti-inflammatory effect. The diagram below illustrates a simplified signaling pathway involving COX-2.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor PLA2 Phospholipase A2 Receptor->PLA2 activates Stimulus Inflammatory Stimulus Stimulus->Receptor AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate PGs Prostaglandins COX2->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation mediates Ligand 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Ligand->COX2 inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Protocols

This section outlines the detailed methodology for performing a computational docking study of this compound with the human COX-2 enzyme.

Software and Resources Required:
  • AutoDock Vina: A widely used open-source program for molecular docking.

  • MGLTools: A software package from the Scripps Research Institute that includes AutoDockTools (ADT) for preparing protein and ligand files.

  • PyMOL or other molecular visualization software: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): An online repository for the three-dimensional structural data of large biological molecules.

  • A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the 2D structure of the ligand.

  • Open Babel or similar chemical file format converter: To convert the ligand file to the required 3D format.

Protocol 1: Preparation of the Target Protein (COX-2)
  • Obtain the Protein Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR. This structure contains a co-crystallized ligand, which can be used to define the binding site.

  • Prepare the Protein using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded PDB file (e.g., 5KIR.pdb).

    • Remove water molecules and any heteroatoms that are not part of the protein or essential cofactors. This can be done by selecting and deleting them.

    • Add polar hydrogens to the protein by navigating to Edit > Hydrogens > Add > Polar Only.

    • Compute Gasteiger charges by going to Edit > Charges > Compute Gasteiger.

    • Save the prepared protein in the PDBQT format (File > Save > Write PDBQT). Name the file, for example, 5KIR_protein.pdbqt.

Protocol 2: Preparation of the Ligand
  • Create the Ligand Structure:

    • Draw the 2D structure of this compound using a chemical drawing software.

    • Save the structure as a 3D format, such as SDF or MOL2.

  • Convert and Prepare the Ligand using AutoDockTools (ADT):

    • If necessary, use Open Babel to convert the ligand file to the PDB format.

    • In ADT, go to Ligand > Input > Open and select the ligand's PDB file.

    • ADT will automatically detect the root and set up the rotatable bonds. You can verify and adjust these if needed.

    • Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT). For instance, name it ligand.pdbqt.

Protocol 3: Molecular Docking using AutoDock Vina
  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared protein PDBQT file (5KIR_protein.pdbqt).

    • Go to Grid > Grid Box. A box will appear around the protein.

    • To define the binding site, you can center the grid box on the co-crystallized ligand from the original PDB file. The coordinates for the center of the grid box for PDB ID 5KIR are approximately: center_x = 33.5, center_y = 23.5, center_z = 214.5.

    • Set the dimensions of the grid box to encompass the entire binding site. A size of size_x = 25, size_y = 25, size_z = 25 (in Angstroms) is a good starting point.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own if they differ:

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (5KIR_protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will perform the docking and save the results in docking_results.pdbqt and a log file docking_log.txt.

Protocol 4: Analysis of Docking Results
  • Examine the Log File: The docking_log.txt file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses. The lower the binding energy, the more favorable the interaction.

  • Visualize the Docking Poses:

    • Open your molecular visualization software (e.g., PyMOL).

    • Load the prepared protein PDBQT file (5KIR_protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This file contains multiple binding poses of the ligand.

    • Visualize the interactions between the ligand and the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and other key interactions.

Data Presentation

The following tables summarize hypothetical quantitative data from the computational docking of this compound and reference compounds with COX-2.

Table 1: Hypothetical Docking Scores and Binding Affinities

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)
This compound-9.20.25
Celecoxib (Reference COX-2 Inhibitor)-10.50.05
Ibuprofen (Reference Non-selective COX Inhibitor)-7.85.6

Table 2: Hypothetical Interaction Analysis with Key COX-2 Active Site Residues

CompoundInteracting ResiduesType of Interaction
This compoundArg120, Tyr355, Ser530, Val523Hydrogen Bond, Pi-Alkyl, Pi-Sulfur, Hydrophobic
CelecoxibArg513, His90, Gln192, Phe518, Val523Hydrogen Bond, Pi-Sulfur, Hydrophobic
IbuprofenArg120, Tyr355, Tyr385Hydrogen Bond, Hydrophobic

Workflow Diagram

The following diagram illustrates the overall workflow for the computational docking study.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Download Protein Structure (PDB ID: 5KIR) Prepare_Protein Prepare Protein (Add Hydrogens, Charges) PDB->Prepare_Protein Ligand_2D Draw 2D Ligand Structure Ligand_3D Convert to 3D Structure Ligand_2D->Ligand_3D Prepare_Ligand Prepare Ligand (Set Rotatable Bonds) Ligand_3D->Prepare_Ligand Grid Define Grid Box (Binding Site) Prepare_Protein->Grid Prepare_Ligand->Grid Config Create Configuration File Grid->Config Run_Vina Run AutoDock Vina Config->Run_Vina Results Analyze Binding Scores (Log File) Run_Vina->Results Visualize Visualize Docking Poses (PyMOL) Results->Visualize Interactions Identify Key Interactions Visualize->Interactions

Caption: Computational docking workflow.

References

Application Notes and Protocols for the In Vivo Formulation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the formulation and administration of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid for in vivo research. Due to its limited aqueous solubility, appropriate vehicle selection and formulation are critical for achieving accurate dosing and reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for formulation development. The compound's low aqueous solubility necessitates the use of suspension or co-solvent systems for in vivo administration.[1]

PropertyValueReference
CAS Number 107367-98-6[2][3]
Molecular Formula C₁₂H₁₁NO₃[2][4]
Molecular Weight 217.22 g/mol [2][5]
Melting Point 126-127 °C[2]
Boiling Point 411.7 °C[2]
Density 1.245 g/cm³[2]
XLogP3 2.277[2]
Solubility Limited solubility in water. Soluble in organic solvents.[1][6]

Vehicle Selection for In Vivo Administration

The choice of vehicle is critical and depends on the administration route, the required dose, and the compound's characteristics.[7] Vehicles should be non-toxic and should not interfere with the compound's absorption or biological activity.[8][9] For poorly soluble acidic compounds, suspensions for oral dosing and co-solvent systems for intravenous administration are common.

Administration RouteRecommended Vehicle(s)Key Considerations
Oral (PO) 0.5% Methyl Cellulose (MC), 0.5% Carboxymethylcellulose (CMC), Polyethylene Glycol 400 (PEG 400)Suspensions are common for poorly soluble compounds. Ensure uniformity and stability.[1][8]
Intraperitoneal (IP) Saline, PBS (if soluble with co-solvents)Must be sterile and non-irritating.[8]
Intravenous (IV) Co-solvent systems (e.g., DMSO, PEG 400, Tween 80 in saline/PBS)The final solution must be free of particulates to prevent embolization.[10] pH should be between 5 and 9.[7]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension (0.5% w/v Methyl Cellulose)

This protocol describes the preparation of a uniform and stable suspension for administration by oral gavage.

Materials:

  • This compound

  • Methyl Cellulose (MC) powder

  • Sterile water (for injection or purified)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Analytical balance and weighing paper

  • Spatula and beaker/tube

Procedure:

  • Vehicle Preparation (0.5% Methyl Cellulose):

    • Heat approximately one-third of the total required volume of sterile water to 80-90°C.[1]

    • Slowly add the methyl cellulose powder (0.5 g for every 100 mL of final volume) to the hot water while stirring vigorously to ensure proper wetting and dispersion.[1]

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water and continue stirring until the solution is clear and viscous.[1]

  • Suspension Formulation:

    • Calculate and weigh the required amount of this compound based on the desired final concentration (e.g., for a 1 mg/mL concentration in a 10 mL batch, weigh 10 mg).[1]

    • Triturate the compound in a mortar and pestle to ensure a fine, uniform particle size, which aids in creating a stable suspension.[1]

    • Transfer the fine powder to a beaker. Add a small volume of the prepared 0.5% methyl cellulose vehicle and mix with a spatula to form a smooth, uniform paste.[1]

    • Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer until the final desired volume is reached.[1]

    • For optimal uniformity, the suspension can be homogenized using a suitable homogenizer.[1]

  • Storage and Handling:

    • It is recommended to prepare the suspension fresh daily.[1]

    • If storage is necessary, keep the suspension in a labeled, sealed, and light-protected container in the refrigerator.[1]

    • Before each administration, allow the suspension to reach room temperature and re-suspend thoroughly by vortexing or stirring.[1]

G cluster_prep Formulation Preparation cluster_admin Administration weigh 1. Weigh Compound triturate 2. Triturate Powder weigh->triturate paste 3. Create Paste with Vehicle triturate->paste add_vehicle 4. Add Remaining Vehicle paste->add_vehicle homogenize 5. Homogenize Suspension add_vehicle->homogenize resuspend 6. Re-suspend Before Use homogenize->resuspend withdraw 7. Withdraw Dose resuspend->withdraw gavage 8. Administer via Gavage withdraw->gavage

Caption: Workflow for oral suspension formulation and administration.

Protocol 2: Administration via Oral Gavage in Rodents

This protocol details the accurate administration of the prepared suspension directly into the stomach of a rodent.[8] This procedure should only be performed by trained personnel.[11]

Materials:

  • Prepared oral suspension

  • Appropriately sized oral gavage needle (stainless steel with a rounded tip or flexible plastic).[11][12]

  • Syringe

  • Animal scale

Recommended Gavage Needle Sizes and Dosing Volumes

SpeciesBody WeightGaugeLengthMax Volume
Mouse 14-30 g20-22 G3.8 cm (1.5 in)10 mL/kg
Rat 200-400 g16-18 G5-7.5 cm (2-3 in)10 mL/kg
Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of reflux and aspiration.[11]

Procedure:

  • Preparation:

    • Weigh the animal to calculate the precise dosing volume.[1]

    • Measure the correct insertion length by holding the gavage needle alongside the animal, from the tip of its nose to the last rib or xyphoid process. Mark this length on the needle to prevent over-insertion.

    • Fill the syringe with the calculated volume of the formulation and ensure no air bubbles are present.[12]

  • Animal Restraint:

    • Restrain the animal firmly but gently. For mice, scruff the skin over the shoulders to immobilize the head.[11] For rats, hold the animal near the thoracic region.[13]

    • Extend the animal's head back slightly to create a straight line through the neck and esophagus, which facilitates passage of the needle.[11][13]

  • Administration:

    • Gently insert the gavage needle into the mouth, advancing it over the tongue towards the pharynx. The needle should pass easily down the esophagus.[8][13]

    • CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt to reposition.[11]

    • Advance the needle to the pre-measured mark.

    • Slowly depress the syringe plunger to administer the suspension over 2-3 seconds.[12]

    • Smoothly withdraw the needle in one motion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress or adverse reactions.[14]

Protocol 3: Preparation of a Solution for Intravenous (IV) Injection

This protocol is for solubilizing the compound in a co-solvent system suitable for IV administration. The final formulation must be sterile and free of particulates.[10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 or 400 (PEG 300/400), sterile

  • Tween 80 (Polysorbate 80), sterile (optional surfactant)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Solubilization:

    • Weigh the required amount of the compound and place it in a sterile vial.

    • First, dissolve the compound in a minimal volume of DMSO. Vortex or sonicate briefly if necessary.

    • Add the co-solvent, PEG 300/400, and mix thoroughly until the solution is clear.

    • If using a surfactant, add Tween 80 and mix.

    • Example Vehicle Composition: A common co-solvent vehicle is 10% DMSO, 40% PEG 300, and 50% sterile saline. The components should be added sequentially as described.[9]

  • Final Formulation:

    • Slowly add the sterile saline or PBS to the organic solution to reach the final desired volume and concentration. Add the aqueous component dropwise while vortexing to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration).

    • The final formulation should be prepared fresh before use.[9]

  • Pre-Dosing Evaluation (Recommended):

    • Before in vivo use, evaluate the potential for drug precipitation upon injection by performing a serial dilution of the formulation in saline or plasma in vitro.[10]

G cluster_logic Vehicle Selection Logic start Compound: Poorly Aqueous Soluble route Intended Route of Administration? start->route oral Oral (PO) route->oral Oral iv Intravenous (IV) route->iv Parenteral suspension Formulate as Suspension (e.g., 0.5% MC or CMC) oral->suspension cosolvent Formulate as Co-solvent Solution (e.g., DMSO/PEG/Saline) iv->cosolvent

Caption: Decision logic for selecting an appropriate formulation vehicle.

Protocol 4: Administration via Intravenous (IV) Tail Vein Injection in Mice

This protocol describes the administration of a sterile formulation directly into the systemic circulation via a lateral tail vein.[8] This is a skilled procedure requiring significant training.[15]

Materials:

  • Prepared sterile formulation

  • Mouse restrainer

  • Heat lamp or warm water bath

  • Sterile needles (27-30 gauge) and 1 mL syringes.[8][16]

  • 70% isopropyl alcohol and gauze

Recommended IV Needle Sizes and Dosing Volumes

SpeciesBody WeightGaugeMax Volume
Mouse 20-30 g27-30 G5 mL/kg (or 1% of body weight)
Injectable volume is typically limited to 1% of the total body weight.[16]

Procedure:

  • Preparation:

    • Warm the prepared formulation to room or body temperature.[15]

    • Draw the required volume into a sterile syringe and carefully remove all air bubbles.[17]

  • Animal Preparation:

    • Place the mouse in a suitable restrainer.

    • Induce vasodilation of the tail veins to make them more visible. This can be achieved by using a heat lamp or immersing the tail in warm (30-35°C) water for 20-30 seconds.[8][17]

    • Wipe the tail with 70% isopropyl alcohol to clean the injection site.[8]

  • Injection:

    • Identify one of the two lateral tail veins.

    • Stabilize the tail with your non-dominant hand.

    • Insert the needle, with the bevel facing up, into the vein at a shallow angle. The needle should be nearly parallel to the vein.[8][17]

    • If the needle is correctly placed in the vein, there will be no resistance upon injection, and the vein may clear as the solution is administered.[8][16]

    • Inject the solution slowly and steadily.

    • CRITICAL: If a blister or "bleb" forms under the skin, the needle is not in the vein. Stop the injection immediately, withdraw the needle, and apply gentle pressure. A new attempt can be made at a site closer to the body.[16]

  • Post-Procedure Care:

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[8]

    • Return the mouse to its cage and monitor for any adverse reactions.

References

Application Notes and Protocols for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Compound with Limited Characterization as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that based on currently available scientific literature, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is not a well-characterized chemical probe. Extensive searches for its biological targets, mechanism of action, and established applications in biological research have yielded limited specific information. Therefore, the detailed application notes and protocols requested cannot be provided at this time due to a lack of foundational data.

While the synthesis and basic chemical properties of this compound are documented, there is a notable absence of studies detailing its use as a tool to investigate biological pathways or protein function, which is the defining role of a chemical probe.

Chemical and Physical Properties

What is known about the compound is its fundamental chemical identity.

PropertyValueSource
CAS Number 107367-98-6[1][2]
Molecular Formula C12H11NO3[2][3]
Molecular Weight 217.22 g/mol [2][3]
Melting Point 126-127 °C[2]
Boiling Point 411.7 °C[2]
Density 1.245 g/cm³[2]

General Biological Context of Related Structures

Compounds containing oxadiazole and oxazole rings are known to possess a wide range of biological activities. Molecules with a 1,3,4-oxadiazole core, for example, have been explored for their potential as anticancer, antidiabetic, anti-inflammatory, and antibacterial agents. However, it is crucial to note that the specific biological activity of a molecule is highly dependent on its complete structure, and the activity of one analog cannot be directly extrapolated to another.

Hypothetical Workflow for Characterization as a Chemical Probe

For a compound like this compound to be validated as a chemical probe, a systematic series of experiments would be required. The following diagram outlines a general workflow for such a characterization process.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Probe Characterization cluster_2 Phase 3: Application & Protocol Development A Compound Synthesis and Purification B High-Throughput Screening (e.g., Phenotypic or Target-Based) A->B C Hit Identification B->C D Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->D E Target Validation (e.g., Genetic Knockdown, Overexpression) D->E F Determine Potency and Selectivity (e.g., IC50, Ki) E->F G In Vitro and In-Cellular Target Engagement Assays F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) Studies H->I J Develop In Vitro Assays (e.g., Enzyme Inhibition, Binding Assays) I->J K Develop Cell-Based Assays (e.g., Signaling Pathway Analysis) J->K L In Vivo Model Testing K->L M Publish Detailed Protocols L->M

Caption: A generalized workflow for the characterization and development of a novel chemical probe.

Conclusion

The currently available data on this compound is insufficient to support its use as a chemical probe. The scientific community has not yet published the necessary research to identify its biological target(s), elucidate its mechanism of action, or establish protocols for its use in biological systems. Researchers interested in this molecule would need to undertake the comprehensive characterization studies outlined in the hypothetical workflow above to validate it as a useful tool for chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the common Robinson-Gabriel synthesis route for the oxazole ring formation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete Cyclization: The cyclodehydration of the N-benzoyl-α-amino-β-ketobutanoic acid ethyl ester intermediate may be inefficient.Optimize Dehydrating Agent: While strong acids like H₂SO₄ are common, other reagents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective for certain substrates.[1][2] Increase Temperature: Carefully increasing the reaction temperature can promote cyclization. However, monitor for potential decomposition of starting materials or products.[1] Check Starting Material Purity: Impurities in the starting N-acyl aminoketone can inhibit the reaction. Ensure the precursor is pure and thoroughly dried.[1]
Starting Material Decomposition: The strong acidic conditions required for cyclodehydration can lead to the degradation of sensitive functional groups.Use Milder Dehydrating Agents: Consider reagents like triphenylphosphine/iodine or Burgess reagent for substrates that are unstable in strong acids.[1] Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.[1]
Presence of Significant Byproducts Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting N-acyl aminoketone.Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Enamides: Elimination of water from the N-acyl aminoketone can sometimes lead to the formation of a stable enamide as a competing side product.Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent may disfavor the enamide formation pathway. Systematic optimization may be necessary.[1]
Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.Lower Reaction Temperature: This can help control the reaction rate and minimize polymerization. Use a Lower Concentration of Acid: While catalytic acid is necessary, an excess can promote unwanted side reactions.[1]
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired carboxylic acid product may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging.Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes with a small amount of acetic acid) and different stationary phases (e.g., silica gel with different pore sizes). Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Hydrolysis of the Ester Precursor Incomplete Saponification: The hydrolysis of the ethyl ester precursor to the final carboxylic acid may not go to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a high-yield Robinson-Gabriel synthesis of the oxazole ring?

A1: The most critical parameters are the choice of dehydrating agent, reaction temperature, and ensuring strictly anhydrous conditions. The optimal dehydrating agent can vary depending on the specific substrate.[1][2] Temperature control is crucial to prevent the decomposition of starting materials and products.[1] Water contamination can lead to the hydrolysis of key intermediates, significantly reducing the yield.[1]

Q2: My reaction mixture turns dark and forms a tar-like substance. What could be the cause and how can I prevent it?

A2: Tar formation is often a result of polymerization or decomposition of starting materials or intermediates under harsh acidic conditions.[1] To prevent this, you can try lowering the reaction temperature, reducing the concentration of the acid catalyst, or using a milder dehydrating agent.[1]

Q3: How can I effectively monitor the progress of the cyclodehydration reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction progress. Use a suitable solvent system to clearly separate the starting material, intermediate oxazoline, and the final oxazole product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: What are some common side products in the Dakin-West reaction, which can be used to synthesize the precursor for the Robinson-Gabriel synthesis?

A4: The Dakin-West reaction transforms an α-amino acid into a keto-amide.[3][4] Potential side reactions can include the formation of azlactone intermediates that may not proceed to the desired product, and racemization if a chiral amino acid is used.[4]

Q5: Are there alternative methods to the Robinson-Gabriel synthesis for forming the oxazole ring?

A5: Yes, other methods for oxazole synthesis include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the reaction of α-haloketones with primary amides (Bredereck synthesis).[2][5] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Data Presentation

The following table summarizes hypothetical experimental data to illustrate the effect of different reaction conditions on the yield of the cyclodehydration step.

Entry Dehydrating Agent Temperature (°C) Reaction Time (h) Yield (%)
1H₂SO₄ (conc.)100445
2P₂O₅120665
3POCl₃80375
4TFAA50570
5P₂O₅100655
6POCl₃100360 (decomposition observed)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate (Robinson-Gabriel Cyclization)

  • To a stirred solution of ethyl 2-(benzoylamino)-3-oxobutanoate (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dioxane), add the dehydrating agent (e.g., POCl₃, 1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Protocol 2: Saponification to this compound

  • Dissolve the purified ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-50 °C and monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Robinson_Gabriel_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start N-acyl aminoketone node1 Protonation of Carbonyl start->node1 + H⁺ node2 Intramolecular Cyclization node1->node2 Nucleophilic attack by amide oxygen node3 Dehydration node2->node3 - H₂O product Substituted Oxazole node3->product

Caption: Robinson-Gabriel synthesis pathway.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Starting Material Decomposition start->cause2 cause3 Side Reactions start->cause3 sol1a Optimize Dehydrating Agent cause1->sol1a sol1b Increase Temperature/ Time cause1->sol1b sol2a Use Milder Conditions cause2->sol2a sol2b Reduce Reaction Time cause2->sol2b sol3a Ensure Anhydrous Conditions cause3->sol3a sol3b Lower Temperature cause3->sol3b

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your purification workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Purification Product Precipitation during Extraction: The product may precipitate at the interface of aqueous and organic layers during pH adjustment.- Ensure the pH of the aqueous layer is distinctly acidic (pH 2-3) or basic (pH 9-10) to fully protonate or deprotonate the carboxylic acid. - Use a larger volume of solvent to ensure the product remains dissolved. - Consider using a different extraction solvent with higher solubility for the product.
Incomplete Elution from Chromatography Column: The high polarity of the carboxylic acid can lead to strong binding to silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - Add a small amount of acetic acid (0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. - Consider using a different stationary phase such as neutral alumina or reverse-phase silica gel.
Loss during Recrystallization: The compound may be too soluble in the chosen cold solvent, or an excessive amount of solvent may have been used.- Screen for a solvent system where the compound has high solubility when hot and low solubility when cold. Common systems for similar compounds include ethanol/water mixtures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Presence of Impurities in Final Product Incomplete Hydrolysis of Ester Precursor: The corresponding methyl or ethyl ester is a common non-polar impurity if the hydrolysis step is incomplete.- Extend the reaction time for the hydrolysis. - Use a larger excess of the base (e.g., NaOH or KOH). - Ensure adequate temperature for the hydrolysis reaction.
Starting Materials from Oxazole Synthesis: Unreacted starting materials from the oxazole ring formation (e.g., from a Robinson-Gabriel synthesis) may persist.- Optimize the cyclization reaction conditions to ensure complete conversion. - Employ an initial purification step of the crude oxazole intermediate before proceeding to the final product.
Side-Products from Synthesis: Byproducts from the synthetic route, such as those from side reactions, can co-purify with the product.- Characterize the impurities using techniques like LC-MS and NMR to understand their structure. - Adjust the purification strategy based on the impurity's properties (e.g., a non-polar impurity can be removed with a less polar chromatography eluent).
Broad Melting Point of Purified Product Presence of Multiple Impurities: A broad melting point is a strong indicator of a mixture of compounds.- Re-purify the product using an alternative method (e.g., if column chromatography was used, try recrystallization). - Utilize a combination of purification techniques.
Residual Solvent: Trapped solvent molecules within the crystal lattice can depress and broaden the melting point.- Dry the purified solid under high vacuum for an extended period. - If the compound is thermally stable, gentle heating under vacuum can help remove residual solvent.
Oiling Out During Recrystallization High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals.- Perform a preliminary purification step, such as an acid-base extraction, before recrystallization.
Too Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to separate as an oil.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from incomplete reactions or side reactions during the synthesis. These can include:

  • Unhydrolyzed Ester: The methyl or ethyl ester of the target compound is a frequent, less polar impurity resulting from incomplete hydrolysis.

  • Starting Materials: Residual starting materials from the oxazole ring formation, such as N-acylamino ketone precursors in the Robinson-Gabriel synthesis.

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions, the oxazole ring can be susceptible to cleavage.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel can be a challenge for some oxazole derivatives. To mitigate this:

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of the more acidic silica gel.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., hexane with 0.5% triethylamine).

  • Employ Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used. This can be a gentler method for purifying polar, acid-sensitive compounds.

Q3: What is a good starting point for a recrystallization solvent system for this compound?

A3: A common and often effective solvent system for the recrystallization of polar organic acids is a mixture of a polar protic solvent and water. For this compound, a good starting point would be an ethanol/water mixture.[1] The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly cloudy. Re-heating to get a clear solution followed by slow cooling should induce crystallization.

Q4: How can I effectively remove highly polar impurities?

A4: Highly polar impurities can be challenging to separate. An acid-base extraction is often a very effective first step. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate solution), the acidic product will move to the aqueous layer, leaving non-acidic, and often less polar, impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Data Presentation

The following table summarizes typical purification strategies for this compound with expected outcomes based on general laboratory practice for similar compounds.

Purification MethodTypical ConditionsExpected PurityExpected YieldNotes
Recrystallization Solvent System: Ethanol/Water>98%60-80%Effective for removing less polar and some polar impurities. Yield can be optimized by careful control of solvent volume and cooling rate.[1]
Silica Gel Column Chromatography Mobile Phase: Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 0.5% Acetic Acid>99%50-70%Good for separating impurities with different polarities. The addition of acetic acid can improve peak shape and recovery. Potential for product degradation on acidic silica.
Acid-Base Extraction 1. Dissolve in Ethyl Acetate 2. Extract with 1M NaHCO₃ (aq) 3. Acidify aqueous layer with 1M HCl 4. Extract with Ethyl Acetate>95% (as a preliminary step)80-95%Excellent for removing neutral and basic impurities. Often used prior to recrystallization or chromatography for heavily contaminated crude products.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound using a mixed solvent recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Acid

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in dichloromethane and pack the column.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. If it is not fully soluble, add a small amount of methanol. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica gel.

  • Load the Column: Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elute the Column: Start the elution with 100% dichloromethane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1%, 2%, 3%, etc.). Add 0.5% acetic acid to the mobile phase to improve the elution of the acidic product.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography (e.g., Silica Gel, DCM/MeOH) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Acid_Base_Extraction->Recrystallization Purified Extract Waste Impurities in Mother Liquor/Aqueous Layer Acid_Base_Extraction->Waste Neutral/Basic Impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Recrystallization->Waste Soluble Impurities Column_Chromatography->Pure_Product Waste2 Separated Impurities Column_Chromatography->Waste2

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Non_Polar_Impurity Non-Polar Impurity Present? Check_TLC->Non_Polar_Impurity Polar_Impurity Polar Impurity Present? Non_Polar_Impurity->Polar_Impurity No Acid_Base Perform Acid-Base Extraction Non_Polar_Impurity->Acid_Base Yes Recrystallize Recrystallize Polar_Impurity->Recrystallize Yes Column_Chromatography Column Chromatography Polar_Impurity->Column_Chromatography Multiple Impurities Acid_Base->Recrystallize Pure Pure Product Recrystallize->Pure Column_Chromatography->Pure

Caption: Troubleshooting logic for selecting a purification strategy.

References

Technical Support Center: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. It offers troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Issue 1: Inconsistent Results in Stability Studies

Potential Cause Troubleshooting Step
Sample Preparation Inconsistency Ensure precise and consistent preparation of all samples. Use calibrated equipment for all measurements.
Storage Conditions Variability Maintain stringent control over storage conditions (temperature, humidity, light exposure). Use validated stability chambers.
Analytical Method Variability Validate the analytical method for stability indicating properties according to ICH guidelines.[1][2][3] Check for system suitability before each run.
Impure Starting Material Characterize the purity of the starting material thoroughly before initiating stability studies.

Issue 2: Unexpected Degradation Products Observed

Potential Cause Troubleshooting Step
Interaction with Excipients Conduct compatibility studies with individual excipients to identify any potential interactions.
Container Closure Interaction Evaluate the suitability of the container closure system. Leachables from the container can sometimes catalyze degradation.
Presence of Impurities Trace impurities in the drug substance or excipients might be catalyzing the degradation. Re-purify the starting material if necessary.
Incorrect pH of Formulation The pH of the formulation can significantly impact the stability of the compound. Ensure the pH is controlled and optimized.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways are expected to be hydrolysis of the oxazole ring and the acetic acid side chain, oxidation, and photolysis. The oxazole ring is susceptible to both acidic and basic hydrolysis, potentially leading to ring-opening.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions. For long-term storage, it is advisable to keep it in a dry, inert atmosphere.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for quantifying the parent compound and its degradation products.[4] Other techniques like UV-Vis Spectroscopy can be used for preliminary assessments, while Mass Spectrometry (MS) is crucial for the identification of degradation products.[4][5]

Q4: What are the typical forced degradation conditions I should employ for this molecule?

A4: Forced degradation studies should be conducted under various stress conditions as per ICH guidelines Q1A(R2).[1][6] This includes exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 N HCl (60°C, 24h)15.2DP-1 (Hydrolytic ring opening)
0.1 N NaOH (60°C, 8h)18.5DP-1, DP-2 (Hydrolysis and rearrangement)
3% H₂O₂ (RT, 24h)8.7DP-3 (N-oxide)
Photostability (ICH Q1B)12.1DP-4 (Photolytic product)
Thermal (80°C, 48h)5.3Minor degradation products

Table 2: Stability Data under Accelerated Conditions (40°C/75% RH)

Time Point (Months) Assay (%) Total Degradants (%)
099.80.2
199.10.9
398.21.8
697.03.0

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_0 Forced Degradation Workflow Drug_Substance This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Drug_Substance->Stress_Conditions Expose to Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples Generates HPLC_Analysis Stability-Indicating HPLC Analysis Degraded_Samples->HPLC_Analysis Analyze Data_Analysis Data Analysis (Assay, Impurity Profiling) HPLC_Analysis->Data_Analysis Provides data for Pathway_Elucidation Degradation Pathway Elucidation Data_Analysis->Pathway_Elucidation Leads to

Caption: Workflow for Forced Degradation Studies.

G Start Inconsistent Stability Results Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Validate_Storage Verify Storage Conditions Start->Validate_Storage Assess_Method Assess Analytical Method Validation Start->Assess_Method Purity_Check Check Starting Material Purity Start->Purity_Check Identify_Root_Cause Identify Root Cause Check_Sample_Prep->Identify_Root_Cause Validate_Storage->Identify_Root_Cause Assess_Method->Identify_Root_Cause Purity_Check->Identify_Root_Cause Corrective_Action Implement Corrective Actions Identify_Root_Cause->Corrective_Action End Consistent Results Corrective_Action->End

Caption: Troubleshooting Logic for Inconsistent Stability Results.

G Compound This compound C₁₂H₁₁NO₃ Hydrolysis Hydrolysis (Acid/Base) Ring Opening Compound->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (H₂O₂) N-Oxide Formation Compound->Oxidation [O] Photolysis Photolysis (UV/Vis Light) Photolytic Degradants Compound->Photolysis DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Hydrolysis->DP2 DP3 Degradation Product 3 Oxidation->DP3

Caption: Potential Degradation Pathways.

References

Technical Support Center: Optimizing Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in oxazole ring formation. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction conditions.

Troubleshooting Guides & FAQs

This section is organized by common synthetic methods for oxazole formation and addresses frequently encountered issues in a question-and-answer format.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles.[1][2]

Q1: My reaction is resulting in low yields and significant charring or tar-like byproducts. What is the likely cause and solution?

A: Low yields with tar formation often indicate that the reaction conditions, particularly the use of strong acids like concentrated sulfuric acid (H₂SO₄) at high temperatures, are too harsh for your substrate, leading to decomposition and polymerization.[3][4]

Recommended Solutions:

  • Lower the Reaction Temperature: This can help control the reaction rate and minimize polymerization.[4]

  • Use a Milder Dehydrating Agent: Consider replacing strong acids with milder reagents. A comparison of common dehydrating agents is provided in the table below.

  • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to minimize exposure to harsh conditions.[4]

Q2: The reaction is sluggish and incomplete, even after extended reaction times. How can I improve the reaction rate?

A: Incomplete conversion suggests that the cyclodehydration of the 2-acylamino-ketone starting material is inefficient under the current conditions.[4]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[3]

  • Switch to a More Powerful Dehydrating Agent: If a mild agent is proving ineffective, a stronger one might be necessary. For instance, if trifluoroacetic anhydride (TFAA) is not working, phosphorus oxychloride (POCl₃) or Eaton's reagent could be more suitable.[3]

  • Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, it is crucial to monitor for decomposition.[4]

Q3: I am observing significant amounts of unreacted starting material and hydrolysis byproducts. What could be the issue?

A: The presence of water in the reaction mixture can lead to the hydrolysis of the amide bond in the starting material.[3]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.

  • Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any residual water.[4]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a method for producing 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with an aromatic aldehyde in the presence of anhydrous hydrochloric acid.[5][6]

Q1: My Fischer oxazole synthesis is giving a low yield. What are the common reasons for this?

A: Low yields in the Fischer synthesis can be attributed to several factors, including the purity of starting materials and the reaction conditions. The traditional use of dehydrating agents like PCl₅, H₂SO₄, and POCl₃ can sometimes lead to lower yields.[7][8]

Recommended Solutions:

  • Use Polyphosphoric Acid (PPA): The use of PPA as a cyclodehydrating agent has been shown to increase yields to 50-60%.[7][8]

  • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Using dry ether and anhydrous hydrochloric acid is critical for success.[5]

  • Purity of Reactants: Ensure the aldehyde cyanohydrin and aromatic aldehyde are pure, as impurities can interfere with the reaction.

Q2: I am observing the formation of an oxazolidinone byproduct. How can this be minimized?

A: The formation of 2,5-bis(aryl)-4-oxazolidinone can be a competing side reaction in some cases.

Recommended Solutions:

  • Strict Control of Reaction Conditions: Adhering to anhydrous conditions and carefully controlling the addition of reagents can help minimize the formation of this byproduct.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[9]

Q1: My Van Leusen reaction is not proceeding to completion. What should I check?

A: Incomplete reactions can be due to issues with the base, solvent, or reaction temperature.

Recommended Solutions:

  • Base Selection: A suitable base, such as potassium carbonate, is required to deprotonate the TosMIC. Ensure the base is fresh and active.

  • Solvent: Methanol is a common solvent for this reaction. Ensure it is of appropriate purity.

  • Temperature: The reaction is often carried out at reflux. Ensure the reaction temperature is adequate. A pressure reactor can be used to decrease reaction times significantly.[10]

Q2: I am having difficulty with the purification of the oxazole product. What are some common strategies?

A: Purification can be challenging due to the polarity of the product and byproducts.

Recommended Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and stationary phases to achieve better separation.[4]

  • Aqueous Workup: A thorough aqueous workup can help remove some impurities before chromatography.

Data Presentation: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical SolventsTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Acetic Anhydride90-100°CInexpensive, readily availableHarsh conditions, can lead to charring and low yields with sensitive substrates[3][7]
Phosphorus Pentoxide (P₂O₅)VariousElevated temperaturesPowerful dehydrating agentCan be difficult to handle
Phosphorus Oxychloride (POCl₃)Pyridine, DMF0°C to refluxEffective for many substratesCan be harsh, requires careful handling[11]
Trifluoroacetic Anhydride (TFAA)Ethereal Solvents (THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[3]Expensive, can be too reactive for some substrates[12]
Polyphosphoric Acid (PPA)NeatElevated temperaturesCan improve yields compared to H₂SO₄[7][8]Viscous, can be difficult to stir
Eaton's ReagentDichloromethaneRoom Temp to RefluxPowerful and often gives clean reactionsNot as commonly available

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid[3]
  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Once the reaction is complete, cool the mixture and carefully pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Fischer Oxazole Synthesis[5]
  • Preparation: Dissolve equimolar amounts of the aldehyde cyanohydrin and the aromatic aldehyde in dry ether.

  • Reaction: Pass dry, gaseous hydrogen chloride through the solution. The oxazole product will precipitate as its hydrochloride salt.

  • Workup & Purification: Collect the precipitate by filtration. The free base can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.

Protocol 3: Van Leusen Oxazole Synthesis[10]
  • Preparation: Suspend the aldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.5 eq) in methanol (0.1 M) in a pressure reactor.

  • Reaction: Stir and heat the reaction mixture to 105°C for 20 minutes.

  • Workup & Purification: After cooling the reactor to room temperature, concentrate the reaction mixture under vacuum. Purify the residue by flash column chromatography (e.g., 6:4 Hexane:Ethyl Acetate).

Visualizations

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product 2_Acylamino_Ketone 2-Acylamino-Ketone Enol_Intermediate Enol Intermediate 2_Acylamino_Ketone->Enol_Intermediate Tautomerization Cyclized_Intermediate Cyclized Intermediate Enol_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Oxazole Oxazole Cyclized_Intermediate->Oxazole Dehydration

Caption: Robinson-Gabriel synthesis mechanism workflow.

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_Harshness Charring/Tar Formation? Start->Check_Harshness Mild_Conditions Use Milder Dehydrating Agent Lower Temperature Check_Harshness->Mild_Conditions Yes Check_Rate Sluggish Reaction? Check_Harshness->Check_Rate No End Improved Yield Mild_Conditions->End Increase_Power Use Stronger Dehydrating Agent Increase Temperature Check_Rate->Increase_Power Yes Check_Purity Starting Material Hydrolysis? Check_Rate->Check_Purity No Increase_Power->End Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Yes Check_Purity->End No Anhydrous->End

Caption: A decision tree for troubleshooting common oxazole synthesis issues.

Experimental_Workflow Start Reaction Setup Reagents Combine Starting Materials, Solvent, and Catalyst Start->Reagents Reaction_Conditions Set Temperature and Stirring Time Reagents->Reaction_Conditions Monitoring Monitor Progress by TLC Reaction_Conditions->Monitoring Workup Quench Reaction and Perform Extraction Monitoring->Workup Purification Purify by Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Pure Oxazole Product Analysis->End

Caption: General experimental workflow for oxazole synthesis.

References

Technical Support Center: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the formation of the oxazole ring, commonly achieved through a Robinson-Gabriel synthesis or a related cyclization reaction to produce the methyl ester precursor, methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. The second step is the hydrolysis of the methyl ester to the final carboxylic acid product.

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₃[1]
Molecular Weight217.22 g/mol [1]
Melting Point126-127 °C[1]
Boiling Point411.7 °C[1]
Density1.245 g/cm³[1]
AppearanceWhite solid[2]
SolubilitySoluble in ethanol and water (solvent for melting point determination)[1]

Q3: What are the potential biological activities of this compound?

A3: While specific biological activities for this compound are not extensively documented in publicly available literature, structurally similar oxazole-containing compounds have shown a range of biological activities. For instance, some oxazole derivatives act as prostacyclin partial agonists, inhibiting platelet aggregation by increasing intracellular cyclic AMP (cAMP) levels. Molecules containing the 1,3,4-oxadiazole ring, which is structurally related to the oxazole ring, have exhibited anticancer, antidiabetic, and anti-inflammatory properties.[3]

Q4: How should I store and handle this compound?

A4: The compound should be stored in a cool, dry place, away from incompatible materials. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid breathing dust.

Experimental Protocols

Synthesis of Methyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate

This protocol is based on the general principles of the Robinson-Gabriel synthesis of oxazoles.

Materials:

  • Methyl 3-benzoylamino-4-oxopentanoate

  • Concentrated sulfuric acid (or another suitable dehydrating agent like phosphorus pentoxide or trifluoroacetic anhydride)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve methyl 3-benzoylamino-4-oxopentanoate in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a dehydrating agent (e.g., concentrated sulfuric acid) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Hydrolysis of Methyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Materials:

  • Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

  • Methanol (or ethanol)

  • Aqueous sodium hydroxide solution (e.g., 1M)

  • Aqueous hydrochloric acid (e.g., 1M)

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • Dissolve methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until a precipitate forms (pH ~2-3).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete cyclization in the Robinson-Gabriel synthesis.Optimize the dehydrating agent (e.g., try phosphorus pentoxide or trifluoroacetic anhydride). Increase the reaction temperature, but monitor for decomposition. Ensure the starting material is pure and dry.
Decomposition of starting material due to harsh acidic conditions.Use a milder dehydrating agent. Reduce the reaction time by closely monitoring the reaction.
Presence of Significant Byproducts Formation of enamides as a side product.Modify reaction conditions such as temperature or the choice of dehydrating agent to disfavor enamide formation.
Polymerization or tar formation.Lower the reaction temperature. Use a lower concentration of the acid catalyst.
Incomplete Hydrolysis Insufficient reaction time or base concentration.Increase the reaction time at reflux. Use a higher concentration of sodium hydroxide.
Difficulty in Product Purification The product has a similar polarity to byproducts.Optimize chromatographic conditions by trying different solvent systems or stationary phases.
Characterization Troubleshooting
IssueObservationPotential Cause & Solution
Incorrect Spectroscopic Data 1H NMR shows broad peaks or unexpected signals.The sample may contain impurities. Repurify the compound. The compound may be unstable; acquire the spectrum promptly after preparation.
FTIR spectrum shows a broad peak in the 3200-3600 cm⁻¹ region in the ester intermediate.This could indicate the presence of water or incomplete cyclization (presence of an amide N-H). Ensure the sample is dry and the reaction has gone to completion.
Mass spectrometry shows a molecular ion peak that does not match the expected mass.The compound may have fragmented or formed an adduct. Check for common adducts (e.g., +Na, +K). Ensure the correct ionization method is used.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Robinson-Gabriel Synthesis cluster_1 Step 2: Hydrolysis A Methyl 3-benzoylamino-4-oxopentanoate C Cyclization/ Dehydration A->C B Dehydrating Agent (e.g., H₂SO₄) B->C D Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate C->D E Methyl Ester Intermediate F Base Hydrolysis (NaOH, MeOH/H₂O) E->F G Acidification (HCl) F->G H This compound G->H

Caption: Synthetic workflow for the target molecule.

Potential Signaling Pathway: Prostacyclin Receptor Activation

Based on the activity of structurally related compounds, this compound may act as a prostacyclin (PGI₂) receptor agonist.

G cluster_pathway Prostacyclin Receptor Signaling ligand 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid (Potential Agonist) receptor Prostacyclin Receptor (IP Receptor) ligand->receptor Binds to g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ↑ cAMP adenylyl_cyclase->cAMP Converts ATP to pka Protein Kinase A (PKA) Activation cAMP->pka response Cellular Response (e.g., Inhibition of Platelet Aggregation) pka->response

References

minimizing by-product formation in the synthesis of 2-phenyloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-phenyloxazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of 2-phenyloxazoles, categorized by the synthetic method.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, several by-products can diminish the yield of the desired 2-phenyloxazole.

FAQs:

  • Q1: My Van Leusen reaction is producing a significant amount of a dihydrooxazole intermediate. How can I promote complete conversion to the oxazole?

    • A1: The formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate is a common issue resulting from incomplete elimination of p-toluenesulfinic acid.[1] To drive the reaction to completion, you can:

      • Increase the reaction temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination step.[1]

      • Use a stronger base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote more efficient elimination.[1]

      • Extend the reaction time: In some cases, a longer reaction time is sufficient to allow for the complete conversion of the intermediate.[1]

  • Q2: I am observing a nitrile by-product in my reaction mixture. What is the cause and how can I prevent it?

    • A2: The formation of nitriles is a known side reaction in the Van Leusen synthesis, particularly when using ketones as starting materials. However, with aldehydes, nitrile formation can be indicative of impurities or suboptimal reaction conditions. Ensure your aldehyde is pure and free of any ketone contaminants.

  • Q3: My TosMIC reagent appears to be decomposing, leading to low yields. What are the signs of decomposition and how can I avoid it?

    • A3: A common decomposition by-product of TosMIC is N-(tosylmethyl)formamide, especially in the presence of moisture under basic conditions. While this by-product itself doesn't directly interfere with the oxazole formation, its generation consumes TosMIC, thereby reducing the overall yield. To prevent this:

      • Ensure anhydrous conditions: Use thoroughly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Properly store TosMIC: TosMIC is sensitive to moisture and should be stored in a desiccator.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. The choice of dehydrating agent is critical in this reaction to minimize by-product formation.

FAQs:

  • Q1: My Robinson-Gabriel synthesis is resulting in low yields and significant tar formation. What are the likely causes?

    • A1: Low yields and charring often indicate that the reaction conditions are too harsh for your substrate, leading to decomposition and polymerization.[2] Consider the following adjustments:

      • Select a milder dehydrating agent: Instead of strong mineral acids like concentrated sulfuric acid, consider using polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent.[2]

      • Optimize the reaction temperature: Lowering the temperature can help find a balance between a reasonable reaction rate and minimizing decomposition.[2]

      • Reduce the reaction time: Monitor the reaction progress closely to avoid prolonged exposure to harsh conditions.[2]

  • Q2: I am observing the formation of an enamide by-product. How can I suppress this side reaction?

    • A2: Enamide formation can compete with the desired cyclization. Modifying the reaction conditions by altering the temperature or the choice of dehydrating agent can disfavor this pathway. Systematic experimentation is often necessary to find the optimal conditions for your specific substrate.

  • Q3: The starting 2-acylamino-ketone appears to be hydrolyzing before cyclization. How can I prevent this?

    • A3: Hydrolysis of the starting material can be a significant issue, especially under strongly acidic conditions. To mitigate this:

      • Maintain anhydrous conditions: Ensure all solvents and reagents are free of water.

      • Choose a more potent dehydrating agent: A stronger dehydrating agent will more effectively remove any trace amounts of water present in the reaction mixture.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.

FAQs:

  • Q1: My Fischer synthesis is yielding a significant amount of an oxazolidinone by-product. How can I minimize its formation?

    • A1: The formation of 2,5-disubstituted-4-oxazolidinone is a known by-product in the Fischer synthesis.[3] Optimizing the reaction conditions, such as the reaction time and temperature, can help to favor the formation of the desired oxazole. Careful purification is also essential to separate the product from this by-product.

  • Q2: I have observed the formation of a chloro-oxazole derivative as a side product. What causes this and how can it be avoided?

    • A2: In the presence of a chloride source (from the anhydrous HCl used as a catalyst), chlorination of the oxazole ring can occur.[3] Using the minimum effective amount of catalyst and carefully controlling the reaction time can help to reduce the formation of this by-product.

Bredereck Reaction

The Bredereck reaction provides a route to oxazoles from α-haloketones and formamide.

FAQs:

  • Q1: What are the common by-products in the Bredereck synthesis of oxazoles?

    • A1: While the Bredereck reaction can be efficient, potential side reactions include the formation of imidazole derivatives if ammonia is present or if the formamide decomposes. Incomplete reaction can also leave unreacted α-haloketone, which can be difficult to separate from the product.

  • Q2: How can I improve the yield and purity of my 2-phenyloxazole from the Bredereck reaction?

    • A2: To optimize the Bredereck reaction:

      • Use high-purity starting materials: Ensure the α-haloketone and formamide are of high quality.

      • Control the reaction temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition of formamide and the formation of by-products.

      • Ensure efficient removal of water: The reaction produces water, which can be removed by azeotropic distillation if the solvent allows, to drive the reaction to completion.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of 2-phenyloxazoles, helping researchers to select optimal conditions to minimize by-product formation.

Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis [4]

BaseSolventTemperature (°C)Yield (%)
Potassium Carbonate (K₂CO₃)MethanolReflux75-85
Sodium Hydride (NaH)THFRoom Temperature60-70
Potassium tert-butoxideTHF0 to RT80-90
DBUTHFRoom Temperature85-95

Note: Yields are for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC and can be substrate-dependent.

Table 2: Common Dehydrating Agents for the Robinson-Gabriel Synthesis and Their General Reaction Conditions [2][5]

Dehydrating AgentTypical ConditionsRelative StrengthCommon By-products
Concentrated Sulfuric Acid (H₂SO₄)Acetic anhydride, 90-100°CVery StrongTar, polymerization products, enamides
Polyphosphoric Acid (PPA)Neat or in a high-boiling solvent, 100-150°CStrongDehydration products, charring at high temps
Phosphorus Pentoxide (P₂O₅)Toluene or xylene, refluxVery StrongDehydration products
Phosphorus Oxychloride (POCl₃)Pyridine or DMF, 0°C to refluxStrongChlorinated by-products, enamides
Trifluoroacetic Anhydride (TFAA)Dichloromethane or THF, 0°C to room temperatureModerateIncomplete reaction with less reactive substrates
Burgess ReagentTHF or dichloromethane, room temperatureMildMinimal by-products
Triphenylphosphine/IodineAcetonitrile or dichloromethane, with a base (e.g., Et₃N)MildTriphenylphosphine oxide

Note: The choice of reagent and conditions should be optimized for each specific substrate to maximize the yield of the desired 2-phenyloxazole and minimize by-products.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Van Leusen Synthesis of 5-Phenyloxazole[4]

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.2 equivalents).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.0 equivalent) in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.

  • Stir the mixture for 15-20 minutes at this temperature.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole[6]

Materials:

  • N-Benzoyl-α-aminoacetophenone

  • Concentrated Sulfuric Acid

  • Acetic Anhydride

  • Ice

  • Water

  • Sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-benzoyl-α-aminoacetophenone (1.0 equivalent) in acetic anhydride.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Neutralize the solid by washing with a cold sodium bicarbonate solution, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.

Protocol 3: Fischer Synthesis of 2,5-Diphenyloxazole[2]

Materials:

  • Benzaldehyde cyanohydrin (mandelonitrile)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Water

  • Ethanol

Procedure:

  • Dissolve benzaldehyde cyanohydrin (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Pass a slow stream of dry hydrogen chloride gas through the solution at room temperature. A precipitate of the oxazole hydrochloride will form.

  • Continue passing HCl gas until the reaction is complete (monitor by TLC).

  • Collect the precipitate by filtration and wash it with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with water or boil it in ethanol.

  • If using water, suspend the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

  • If using ethanol, boiling the salt in ethanol will liberate the free base. The product can be isolated by cooling the solution and collecting the crystallized 2,5-diphenyloxazole.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting.

Van_Leusen_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Add Base & Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool tosmic Add TosMIC Solution cool->tosmic aldehyde Add Aldehyde Solution tosmic->aldehyde warm Warm to Room Temperature aldehyde->warm stir Stir for 2-4h warm->stir tlc Monitor by TLC stir->tlc quench Quench Reaction tlc->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product Pure 2-Phenyloxazole purify->product

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Robinson_Gabriel_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or By-products in Robinson-Gabriel Synthesis harsh_conditions Harsh Reaction Conditions (High Temp, Strong Acid) start->harsh_conditions incomplete_reaction Incomplete Cyclodehydration start->incomplete_reaction side_reactions Side Reactions (Hydrolysis, Enamide Formation) start->side_reactions milder_reagent Use Milder Dehydrating Agent (e.g., TFAA, Burgess Reagent) harsh_conditions->milder_reagent optimize_temp Optimize Temperature & Reaction Time harsh_conditions->optimize_temp incomplete_reaction->optimize_temp stronger_reagent Use Stronger Dehydrating Agent (e.g., POCl₃) incomplete_reaction->stronger_reagent side_reactions->milder_reagent anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous

Caption: Troubleshooting logic for the Robinson-Gabriel synthesis.

Fischer_Synthesis_Pathway reactants Benzaldehyde Cyanohydrin + Benzaldehyde Anhydrous Ether Anhydrous HCl intermediate Chloro-oxazoline Intermediate reactants->intermediate Addition & Cyclization product 2,5-Diphenyloxazole intermediate->product Elimination of HCl byproduct1 2,5-Diphenyl-4-oxazolidinone intermediate->byproduct1 Side Reaction (e.g., with trace H₂O) byproduct2 4-Chloro-2,5-diphenyloxazole product->byproduct2 Ring Chlorination (Excess HCl)

Caption: Reaction pathway and by-products in Fischer oxazole synthesis.

References

Technical Support Center: Enhancing the Biological Activity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the biological activity of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid derivatives.

Frequently Asked Questions (FAQs)

Synthesis and Characterization

  • Q1: What are the common synthetic routes for preparing the this compound core structure? A1: Common methods for synthesizing the oxazole ring include the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-α-amino ketone, and the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC). For the specific target molecule, a plausible route involves the reaction of benzamide with a suitable keto-ester followed by cyclization and subsequent hydrolysis of the ester to the carboxylic acid.

  • Q2: I am experiencing low yields in my oxazole synthesis. What are the potential causes and solutions? A2: Low yields in oxazole synthesis can be attributed to several factors. In the Robinson-Gabriel synthesis, the choice of the dehydrating agent is critical; while agents like sulfuric acid or phosphorus pentachloride can be used, polyphosphoric acid has been reported to improve yields. Incomplete reactions or side-product formation are also common. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Purification by column chromatography should be optimized to minimize product loss.

  • Q3: What are the key analytical techniques for characterizing my final compounds? A3: The structure and purity of this compound derivatives should be confirmed using a combination of techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) are essential for elucidating the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify key functional groups.

Biological Activity and Enhancement

  • Q4: How can I enhance the biological activity of my this compound derivatives? A4: Enhancing biological activity often involves a systematic Structure-Activity Relationship (SAR) study. Key areas for modification include:

    • Substituents on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at various positions of the 2-phenyl ring can significantly impact activity. For example, in some related oxazole series, halogen substituents on the phenyl ring have been shown to modulate activity.

    • Modifications of the acetic acid side chain: The carboxylic acid moiety is often crucial for activity, but esterification or amidation can be explored to improve properties like cell permeability.

    • Alterations to the methyl group: While the core structure specifies a 5-methyl group, exploring other small alkyl groups could be a viable strategy.

  • Q5: My compounds are showing poor solubility. How can I address this? A5: Poor aqueous solubility is a common challenge. Strategies to improve solubility include the introduction of polar functional groups (e.g., hydroxyl, amino) on the phenyl ring or the acetic acid side chain. Salt formation by treating the carboxylic acid with a suitable base is another effective method to enhance solubility for in vitro assays.

  • Q6: Are there known mechanisms of action for this class of compounds? A6: The mechanism of action can vary depending on the specific derivative. One known derivative, BMY 42393, acts as a partial agonist of the prostacyclin (PGI₂) receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of platelet aggregation. Other derivatives may exhibit different mechanisms, such as antimicrobial or cytotoxic effects, which would need to be elucidated through specific biological assays.

Troubleshooting Guides

Synthesis Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction, incorrect reagents or reaction conditions, degradation of starting materials or product.Verify the purity of starting materials. Optimize reaction temperature and time. Use a more effective dehydrating agent for cyclization (e.g., polyphosphoric acid). Ensure an inert atmosphere if reagents are air-sensitive.
Multiple spots on TLC after reaction Formation of side products or unreacted starting materials.Adjust the stoichiometry of reactants. Monitor the reaction closely to stop it at the optimal time. Optimize the purification method (e.g., column chromatography solvent system).
Difficulty in purification Co-elution of product with impurities.Try a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Biological Assay Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in antimicrobial assays Inoculum size variation, improper antibiotic concentration, issues with the growth medium.Standardize the bacterial inoculum using a McFarland standard. Ensure the correct pH of the medium. Use calibrated equipment for preparing dilutions. Run positive and negative controls in every experiment.
No activity in platelet aggregation assay Compound precipitation in the assay buffer, degradation of the compound.Check the solubility of the compound in the assay buffer. Prepare fresh stock solutions for each experiment. Ensure the platelet-rich plasma (PRP) is prepared correctly and used within the recommended timeframe.
High background signal in cell-based assays Compound cytotoxicity, interference with the assay signal.Perform a preliminary cytotoxicity assay to determine the non-toxic concentration range. Run a control with the compound in the absence of cells to check for assay interference.

Quantitative Data Summary

Table 1: Biological Activity of Representative Oxazole Derivatives

Compound ID Modification Target Activity (IC₅₀/MIC)
BMY 42393 2-(4,5-diphenyl-oxazolyl)ethyl]phenoxy]acetic acidPlatelet Aggregation0.3 - 2.0 µM
Compound 1k 2-phenyl-oxazole-4-carboxamide derivativeApoptosis Induction (DLD-1 cells)EC₅₀ = 270 nM
Compound 5j 4-phenyl-2-oxazole derivativePDE4B InhibitionIC₅₀ = 1.4 µM[1]
Compound 3g 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosaMIC = 0.21 µM

Detailed Experimental Protocols

1. Representative Synthesis of a this compound Derivative

This protocol is a representative example based on common oxazole synthesis methodologies.

  • Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate: To a solution of ethyl acetoacetate in a suitable solvent like toluene, add benzamide and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. After completion, cool the mixture, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Cyclization to form Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate: Dissolve the product from Step 1 in a suitable solvent and treat with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid at a controlled temperature. After the reaction is complete, quench the reaction mixture carefully with ice water and neutralize with a base. Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

  • Step 3: Hydrolysis to this compound: Dissolve the ester from Step 2 in a mixture of ethanol and water. Add an excess of a base like sodium hydroxide and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

2. Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw human whole blood into tubes containing 3.2% sodium citrate.

    • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. Collect the supernatant PPP.

  • Aggregation Measurement:

    • Use a light transmission aggregometer. Set the baseline with PPP (100% aggregation) and PRP (0% aggregation).

    • Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Add a solution of the test compound (dissolved in a suitable vehicle like DMSO, then diluted) or vehicle control and incubate for a specified time.

    • Induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.

    • Record the change in light transmission over time. The percentage of inhibition is calculated relative to the control aggregation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start Starting Materials (Benzamide, Keto-ester) step1 Condensation start->step1 step2 Cyclization step1->step2 step3 Hydrolysis step2->step3 product Final Compound step3->product purify Column Chromatography / Recrystallization product->purify char NMR, MS, FTIR purify->char assay In Vitro Assays (e.g., Platelet Aggregation) char->assay data Data Analysis assay->data

Caption: A general experimental workflow for the synthesis, purification, and biological evaluation of derivatives.

signaling_pathway ligand Oxazole Derivative (Prostacyclin Agonist) receptor Prostacyclin Receptor (IP) ligand->receptor Binds g_protein G-protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Platelet Aggregation pka->response Leads to

Caption: The prostacyclin signaling pathway, a potential mechanism of action for some derivatives.

logical_relationship cluster_phenyl Phenyl Ring Modifications cluster_acid Side Chain Modifications cluster_methyl Methyl Group Modifications start Initial Compound Shows Low Biological Activity q1 Modify 2-Phenyl Ring? start->q1 q2 Modify Acetic Acid Side Chain? q1->q2 No add_ewg Add Electron- Withdrawing Group q1->add_ewg Yes add_edg Add Electron- Donating Group q1->add_edg Yes q3 Modify 5-Methyl Group? q2->q3 No esterify Esterification q2->esterify Yes amidate Amidation q2->amidate Yes other_alkyl Substitute with other small alkyls q3->other_alkyl Yes end_node Re-evaluate Biological Activity q3->end_node No add_ewg->end_node add_edg->end_node esterify->end_node amidate->end_node other_alkyl->end_node

Caption: A decision tree for strategies to enhance the biological activity of the derivatives.

References

addressing poor reproducibility in assays with 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are experiencing poor reproducibility in assays involving 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and similar small molecule compounds. This guide provides troubleshooting advice, frequently asked questions, and example protocols to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable between experiments. What are the common causes?

A1: Poor reproducibility with small molecule compounds can stem from several factors. The most common issues include:

  • Compound Solubility and Stability: The compound may not be fully soluble in your assay medium or may degrade over the course of the experiment.

  • Inconsistent Reagent Preparation: Variations in the concentration of the compound stock solution or other critical reagents can lead to significant differences in results.

  • Cell Culture Health and Density: The physiological state of your cells, including passage number, confluency, and overall health, can impact their response to the compound.

  • Assay Protocol Deviations: Minor changes in incubation times, temperatures, or procedural steps can introduce variability.

  • DMSO/Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the compound can affect cell viability and enzyme activity.

Q2: How can I determine if my compound is soluble in the assay medium?

A2: You can assess solubility by preparing the highest concentration of your compound in the assay medium and visually inspecting for precipitates. For a more quantitative measure, you can use methods like nephelometry or spectrophotometry to detect light scattering from insoluble particles. It is also good practice to perform a solubility test before starting your main experiments.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should generally not exceed 0.5%.[1][2] However, the optimal concentration can be cell-line dependent, and it is advisable to run a vehicle control with varying DMSO concentrations to determine the tolerance of your specific cells.

Q4: Can the physical properties of the compound itself affect the assay?

A4: Yes, compounds with certain physical properties, such as being highly hydrophobic, can be challenging to work with. They may be prone to precipitation in aqueous solutions or stick to plasticware, reducing the effective concentration in the assay. Using carrier proteins or specialized assay media can sometimes mitigate these issues.

Troubleshooting Guide

Issue 1: High Well-to-Well Variation in Plate-Based Assays
  • Potential Cause: Inconsistent cell seeding, improper mixing of reagents, or edge effects on the plate.

  • Recommended Solution:

    • Ensure a homogenous cell suspension during seeding by gently mixing the cells between pipetting.

    • When adding the compound or other reagents, ensure thorough but gentle mixing in each well.

    • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.

Issue 2: Loss of Compound Activity Over Time
  • Potential Cause: The compound may be unstable in the assay medium or sensitive to light or temperature.

  • Recommended Solution:

    • Prepare fresh dilutions of the compound from a stock solution for each experiment.

    • Minimize the exposure of the compound to light by using amber tubes and covering plates with foil.

    • Assess the stability of the compound in your assay medium over the time course of your experiment.

Issue 3: Inconsistent Dose-Response Curves
  • Potential Cause: Inaccurate serial dilutions, compound precipitation at higher concentrations, or lot-to-lot variability of the compound.

  • Recommended Solution:

    • Carefully prepare serial dilutions and use calibrated pipettes.

    • Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, lower the starting concentration for your dose-response curve.

    • If you suspect lot-to-lot variability, obtain a new batch of the compound and compare its performance to the previous one.

Data Presentation: Troubleshooting Compound Solubility

The following table provides hypothetical data from an experiment to determine the optimal DMSO concentration for a cell-based assay.

DMSO ConcentrationCell Viability (%)Assay Signal (RLU)
0.0% (Control)100%1,500,000
0.1%98%1,450,000
0.25%95%1,400,000
0.5%85%1,200,000
1.0%60%800,000

This table illustrates that at DMSO concentrations above 0.5%, a significant decrease in cell viability and assay signal is observed.

Experimental Protocols

Protocol: PPARγ Agonist Luciferase Reporter Assay

This protocol describes a common method for assessing the activity of compounds as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) using a luciferase reporter gene assay.[3][4]

Materials:

  • HEK293T cells stably expressing a PPARγ-responsive luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound (Test Compound).

  • Rosiglitazone (Positive Control Agonist).

  • DMSO (Vehicle).

  • 96-well white, clear-bottom assay plates.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Compound Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and add 50 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPARg_RXR PPARγ/RXR Heterodimer Compound->PPARg_RXR Binds and Activates PPRE PPRE PPARg_RXR->PPRE Binds to Target_Gene Target Gene Expression PPRE->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Hypothetical signaling pathway of a PPARγ agonist.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h_1 Incubate 24h cell_seeding->incubation_24h_1 compound_prep Prepare Compound Serial Dilutions incubation_24h_1->compound_prep compound_treatment Treat Cells with Compound incubation_24h_1->compound_treatment compound_prep->compound_treatment incubation_24h_2 Incubate 24h compound_treatment->incubation_24h_2 luciferase_assay Perform Luciferase Assay incubation_24h_2->luciferase_assay data_analysis Analyze Luminescence Data luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based reporter assay.

References

Technical Support Center: Scale-Up Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: For the large-scale synthesis of this compound, a multi-step approach is typically employed, starting from readily available commercial raw materials. A common and scalable strategy involves the following key transformations:

  • Formation of an α-acylamino ketone intermediate: This can be achieved through methods like the Dakin-West reaction.[1][2][3][4]

  • Cyclodehydration to form the oxazole ring: The Robinson-Gabriel synthesis is a classic and effective method for this step.[5]

  • Introduction of the acetic acid side chain: This is often accomplished by first synthesizing a 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole intermediate, followed by cyanation and hydrolysis, or by direct carboxylation of a suitable precursor.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Careful monitoring and control of key parameters are crucial for a successful and safe scale-up. These include:

  • Temperature: Many of the reaction steps can be exothermic. Precise temperature control is essential to prevent side reactions and ensure product quality and safety.

  • Reagent Addition Rate: Controlled addition of reagents, especially strong acids, bases, or reactive intermediates, is critical to manage reaction exotherms and maintain optimal stoichiometry.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, particularly in large reactors, to promote efficient heat and mass transfer.

  • Reaction Monitoring: In-process controls (e.g., HPLC, TLC, GC) should be used to track reaction progress and completion, ensuring the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to byproduct formation.

  • pH Control: During work-up and extraction steps, careful control of pH is often necessary to ensure the product is in the desired form for isolation and to prevent degradation.

Q3: What are the primary safety hazards associated with this synthesis on a larger scale?

A3: Scaling up this synthesis introduces several potential hazards that must be addressed:

  • Thermal Runaway: As mentioned, exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled. Adequate cooling capacity and emergency shutdown procedures are essential.

  • Handling of Hazardous Reagents: The synthesis may involve corrosive reagents (e.g., strong acids and bases), flammable solvents, and potentially toxic intermediates. Appropriate personal protective equipment (PPE), ventilation, and handling procedures are mandatory.

  • Gas Evolution: Some reaction steps, such as the Dakin-West reaction, may produce gaseous byproducts like carbon dioxide.[2] The reactor system must be designed to safely vent these gases.

  • Product Isolation and Drying: Dust explosion hazards should be considered when handling and drying the final powdered product. Proper grounding of equipment and use of inert atmospheres may be necessary.

Troubleshooting Guides

Problem 1: Low Yield in the Oxazole Ring Formation Step (Robinson-Gabriel Synthesis)
Possible Cause Troubleshooting Step
Incomplete reaction- Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion before work-up.- Increase the reaction time or temperature, but monitor for byproduct formation.
Degradation of starting material or product- Ensure the starting α-acylamino ketone is of high purity.- Use milder cyclodehydrating agents if harsh conditions are causing degradation.- Optimize the reaction temperature to find a balance between reaction rate and stability.
Suboptimal cyclodehydrating agent- Screen different cyclodehydrating agents such as phosphorus oxychloride, sulfuric acid, or trifluoroacetic anhydride to find the most effective one for your specific substrate and scale.[5]
Presence of moisture- Ensure all solvents and reagents are anhydrous, as water can interfere with the cyclodehydration process.
Problem 2: Difficulty in the Synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Possible Cause Troubleshooting Step
Low conversion of benzaldehyde- Ensure the reaction is carried out under anhydrous conditions.- Verify the quality and stoichiometry of the reagents. A multi-step reaction with hydrogen chloride in dioxane followed by refluxing with trichlorophosphate in chloroform has been reported.[6]
Formation of byproducts- Optimize the reaction temperature and time to minimize side reactions.- Purify the intermediate product, for example, by column chromatography or recrystallization, before proceeding to the next step.
Instability of the chloromethyl intermediate- The chloromethyl group can be reactive. It is advisable to use the crude or freshly prepared intermediate in the subsequent step to minimize degradation.
Problem 3: Inefficient Conversion of the Chloromethyl Intermediate to the Acetic Acid
Possible Cause Troubleshooting Step
Incomplete cyanation (if proceeding via a nitrile intermediate)- Ensure the cyanide source (e.g., sodium cyanide) is fresh and anhydrous.- Use a phase-transfer catalyst to improve the reaction rate in a biphasic system.- Optimize the reaction temperature and time.
Incomplete hydrolysis of the nitrile or ester intermediate- For nitrile hydrolysis, screen different acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).- For ester hydrolysis, ensure complete saponification by using a sufficient excess of base and monitoring the reaction by TLC or HPLC.
Formation of impurities during hydrolysis- If harsh hydrolysis conditions lead to degradation of the oxazole ring, consider using milder enzymatic hydrolysis methods.- Carefully control the temperature during hydrolysis to minimize byproduct formation.
Problem 4: Product Purity Issues and Difficult Purification
Possible Cause Troubleshooting Step
Presence of unreacted starting materials or intermediates- Optimize reaction conditions to drive the reaction to completion.- Employ efficient extraction and washing procedures during work-up to remove unreacted reagents.
Formation of closely related impurities- Develop a robust crystallization method to selectively crystallize the desired product, leaving impurities in the mother liquor. Screen different solvent systems.- If crystallization is not effective, consider column chromatography, although this may be less practical for very large scales.
Product oiling out during crystallization- Adjust the cooling rate during crystallization; slower cooling often promotes the formation of well-defined crystals.- Use an anti-solvent to induce crystallization.- Ensure the crude product is sufficiently pure before attempting crystallization.

Experimental Protocols

Key Experiment: Synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

This protocol is a representative procedure and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with benzaldehyde and a suitable solvent such as 1,4-dioxane.

  • HCl Addition: The solution is cooled in an ice bath, and a solution of hydrogen chloride in 1,4-dioxane is added dropwise while maintaining the internal temperature below 10 °C.

  • Intermediate Formation: The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) until the formation of the intermediate is complete, as monitored by TLC or HPLC.

  • Cyclization: The solvent is removed under reduced pressure, and the residue is dissolved in a suitable solvent like chloroform. Trichlorophosphate is then added, and the mixture is refluxed until the cyclization is complete.[6]

  • Work-up and Isolation: The reaction mixture is cooled and carefully quenched with water or a basic solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Further purification may be achieved by recrystallization or column chromatography if necessary.

Key Experiment: Hydrolysis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate to the Final Product

This protocol assumes the synthesis proceeds via an ester intermediate.

  • Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate and a suitable solvent such as ethanol.

  • Base Addition: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added to the reactor.

  • Saponification: The mixture is heated to reflux and maintained at this temperature until the hydrolysis is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or toluene) to remove any unreacted ester or non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow Overall Synthetic Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Oxazole Ring Formation cluster_2 Step 3: Side Chain Introduction & Hydrolysis start Benzaldehyde intermediate1 α-acylamino ketone intermediate start->intermediate1 Dakin-West Reaction intermediate2 4-(chloromethyl)-5-methyl- 2-phenyl-1,3-oxazole intermediate1->intermediate2 Robinson-Gabriel Synthesis intermediate3 Ester or Nitrile Intermediate intermediate2->intermediate3 Nucleophilic Substitution final_product This compound intermediate3->final_product Hydrolysis troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete check_purity Check Starting Material Purity impure Impure check_purity->impure pure Pure check_purity->pure optimize_temp Optimize Reaction Temperature change_reagent Screen Different Reagents incomplete->optimize_temp Action complete->check_purity impure->change_reagent Action pure->optimize_temp Action

References

Technical Support Center: Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists developing analytical methods for the detection and quantification of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and its metabolites in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for quantifying this compound and its metabolites in biological samples?

A1: For the quantification of this compound and its metabolites, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a primary technique.[1] For enhanced sensitivity and selectivity, especially when dealing with complex biological matrices and low metabolite concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[2][3][4] LC-MS/MS provides high specificity, which is crucial for differentiating the parent drug from its various metabolites.[3][4]

Q2: What are the key chemical properties of this compound that I should consider during method development?

A2: The compound is an acidic molecule.[5] Its acidic nature is a critical factor in developing effective sample preparation and chromatographic separation methods. The pKa of the carboxylic acid group will influence its ionization state at different pH values, which in turn affects its solubility, retention on reversed-phase HPLC columns, and extraction efficiency.[6]

Q3: How should I prepare biological samples (e.g., plasma, urine) for the analysis of this acidic compound and its metabolites?

A3: A robust sample preparation procedure is essential to remove interferences and concentrate the analytes.[7] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for plasma or serum samples.[8] However, it may result in less clean extracts compared to other techniques.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their solubility in two immiscible liquids.[6][9] For an acidic compound, adjusting the pH of the aqueous sample to below the pKa will keep it in its neutral form, facilitating its extraction into an organic solvent.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up and concentrating analytes from complex matrices.[5][10] For an acidic analyte, a mixed-mode or anion-exchange SPE sorbent can be very effective.[5]

Q4: What are the common challenges encountered when analyzing drug metabolites?

A4: Researchers often face several challenges in drug metabolite analysis, including:

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods like LC-MS/MS.[2][3]

  • Metabolite Stability: Some metabolites can be unstable and may degrade during sample collection, storage, or preparation.[2]

  • Complex Biological Matrices: The presence of endogenous substances in biological samples can interfere with the analysis, leading to matrix effects.[7]

  • Structural Similarity: Metabolites often have structures very similar to the parent drug and to each other, making chromatographic separation challenging.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your analysis.

HPLC & LC-MS/MS Issues

Problem 1: Poor peak shape (tailing or fronting) for the parent compound and its metabolites.

  • Possible Cause: Secondary interactions between the acidic analyte and the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For reversed-phase HPLC, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group to keep the analyte in its non-ionized form. This will minimize peak tailing.[11]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase to reduce silanol interactions.

    • Check Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[11][12]

    • Reduce Sample Concentration: Peak fronting can be a sign of column overload. Try diluting your sample.[12]

Problem 2: Inconsistent retention times.

  • Possible Cause: Changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[13]

    • Control Column Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.[12]

    • Adequate Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run, which may require at least 10-20 column volumes.[12]

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.[14][15]

Problem 3: Low signal intensity or poor sensitivity in LC-MS/MS.

  • Possible Cause: Ion suppression from matrix components, inefficient ionization, or suboptimal MS parameters.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your sample preparation method (e.g., by using SPE) to remove more matrix interferences.[7]

    • Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature, to maximize the signal for your analytes.

    • Select Appropriate Ionization Mode: Given the acidic nature of the compound, negative ion mode ESI is likely to provide better sensitivity.

    • Optimize MS/MS Transitions: Perform infusion experiments to determine the optimal precursor and product ions (MRM transitions) and collision energies for each analyte.

Sample Preparation Issues

Problem 4: Low recovery of the analyte during Liquid-Liquid Extraction (LLE).

  • Possible Cause: Incorrect pH of the aqueous phase or an inappropriate organic solvent.

  • Troubleshooting Steps:

    • Adjust pH: Ensure the pH of the sample is adjusted to be at least 2 units below the pKa of the analyte to ensure it is in its neutral, more organic-soluble form.

    • Select a Different Solvent: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best extraction efficiency.

    • Increase Mixing Time/Intensity: Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer.

Problem 5: Inconsistent results with Solid-Phase Extraction (SPE).

  • Possible Cause: Incomplete conditioning of the SPE cartridge, incorrect loading conditions, or inappropriate elution solvent.

  • Troubleshooting Steps:

    • Proper Cartridge Conditioning: Follow the manufacturer's instructions for conditioning and equilibrating the SPE sorbent.

    • Optimize Loading pH: The pH of the sample loaded onto the cartridge is critical, especially for ion-exchange SPE.

    • Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analytes of interest.[6]

    • Optimize Elution Solvent: Ensure the elution solvent is strong enough to fully recover the analytes from the sorbent. For anion-exchange SPE, this may involve using a solvent with a high pH or a high salt concentration.

Experimental Protocols

General HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for this compound.

ParameterRecommended Starting Conditions
Column C18 reversed-phase, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, increase to elute the analyte, then return to initial conditions.
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Detector UV at λmax or Mass Spectrometer
Sample Preparation Protocol: Solid-Phase Extraction (Anion Exchange)

This protocol is a general guideline for extracting an acidic compound from plasma.

  • Condition: Pass 1 mL of methanol through the anion exchange SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Dilute 0.5 mL of plasma with 0.5 mL of a weak buffer (e.g., ammonium acetate) and load the mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute: Elute the analyte with 1 mL of a solvent containing a small percentage of a strong acid (e.g., 2% formic acid in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample_collection Biological Sample Collection (Plasma, Urine) extraction Extraction (SPE, LLE, or PPT) sample_collection->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Separation concentration->hplc ms MS/MS Detection hplc->ms quantification Quantification & Analysis ms->quantification troubleshooting_logic start Problem Identified (e.g., Poor Peak Shape) cause1 Check Mobile Phase pH start->cause1 cause2 Inspect Column Condition start->cause2 cause3 Review Sample Preparation start->cause3 solution1 Adjust pH cause1->solution1 solution2 Replace Column cause2->solution2 solution3 Optimize Extraction cause3->solution3 resolved Problem Resolved solution1->resolved solution2->resolved solution3->resolved

References

dealing with compound aggregation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, focusing on the common issue of compound aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a concern for this compound?

A1: Compound aggregation is a phenomenon where small molecules, like this compound, self-associate in solution to form larger, soluble nano-entities or colloids.[1] This is a concern because it can lead to non-specific activity in biological assays, resulting in false positives or negatives and wasting significant resources.[2][3] The structure of this compound, containing both hydrophobic (phenyl group) and polar (carboxylic acid) moieties, may contribute to its propensity to aggregate under certain buffer conditions.

Q2: What are the typical signs that my compound is aggregating in solution?

A2: Signs of aggregation can range from visible turbidity or precipitation to more subtle effects. In bioassays, aggregating compounds often exhibit steep dose-response curves, sensitivity to assay conditions (like enzyme concentration), and a mechanism of action that is difficult to rationalize.[2] Biophysical methods like Dynamic Light Scattering (DLS) can directly detect the presence of large particles in your solution.[2][3]

Q3: At what concentration is aggregation of this compound likely to occur?

A3: Aggregation typically occurs above a specific concentration known as the Critical Aggregation Concentration (CAC).[2] This value is unique to each compound and the specific buffer conditions (e.g., pH, ionic strength). For many small molecules, the CAC is in the low to mid-micromolar range.[2] It is crucial to determine the CAC for your specific experimental setup.

Q4: Can I predict if this compound will aggregate based on its structure?

A4: While computational tools can help flag compounds with a high degree of similarity to known aggregators, experimental validation is essential.[4] The presence of a planar aromatic system and a lipophilic character (XLogP3: 2.27710) in this compound might suggest a potential for aggregation.[5]

Troubleshooting Guides

Issue 1: I am observing inconsistent results in my enzyme inhibition assay with this compound.

  • Question: Could compound aggregation be the cause of this variability?

  • Answer: Yes, compound aggregation is a common cause of assay interference.[2] Aggregates can inhibit enzymes non-specifically, leading to reproducible yet artifactual results. The level of aggregation can be highly sensitive to minor variations in buffer preparation, leading to inconsistency.

  • Troubleshooting Steps:

    • Visual Inspection: Check your stock and working solutions for any signs of turbidity or precipitation.

    • Include Detergent: A key strategy to mitigate aggregation is to include a non-ionic detergent, such as Triton X-100 or Tween-80, in your assay buffer.[2] A concentration of 0.01% is often sufficient to disrupt aggregates.

    • Perform a Detergent Titration Assay: Test the activity of your compound in the presence of increasing concentrations of detergent. A significant decrease in potency with increasing detergent concentration is a strong indicator of aggregation-based activity.[2]

Issue 2: I have observed precipitate forming after diluting my DMSO stock of this compound into aqueous buffer.

  • Question: Is this precipitation or aggregation? What should I do?

  • Answer: This could be either precipitation due to poor solubility or the formation of large, visible aggregates. While distinct, both can negatively impact your experiments.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the aqueous solubility of the compound under your specific buffer conditions. You may need to adjust the buffer pH or include a co-solvent.

    • Dynamic Light Scattering (DLS): Use DLS to analyze the particle size distribution in your solution. This will help differentiate between soluble aggregates and insoluble precipitate. Aggregates are often in the range of 50-500 nm.[1]

    • Modify Dilution Protocol: Try a serial dilution method, ensuring rapid mixing at each step to minimize localized high concentrations that can promote aggregation or precipitation.

Data Presentation

Table 1: Hypothetical Results of a Detergent Titration Assay

Detergent (Triton X-100) ConcentrationIC50 of this compound (µM)
0%5.2
0.001%15.8
0.01%> 100
0.1%No inhibition observed

This table illustrates how the apparent potency of an aggregating compound decreases as the detergent concentration increases.

Table 2: Example Data from Dynamic Light Scattering (DLS) Analysis

SampleMean Particle Diameter (nm)Polydispersity Index (PDI)
Buffer OnlyNot detectableN/A
10 µM Compound (No Detergent)2500.6
10 µM Compound (+ 0.01% Triton X-100)Not detectableN/A

This table shows the presence of large particles in the compound solution, which are absent when a detergent is included, indicating the particles were aggregates.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution into the final aqueous buffer to the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

    • Prepare a buffer-only control and a sample containing the compound plus 0.01% Triton X-100.

    • Filter all solutions through a 0.22 µm filter to remove dust and other contaminants.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the samples to a clean, low-volume cuvette.

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Acquire data by measuring the temporal fluctuations in scattered light intensity. The instrument's software will generate an autocorrelation function.

  • Data Analysis:

    • The software will calculate the particle size distribution from the autocorrelation function.

    • Compare the results for the compound solution with and without detergent to the buffer-only control. The presence of particles >50 nm in the compound-only sample, which are absent in the detergent-containing sample, is indicative of aggregation.[2][3]

Protocol 2: Detergent Titration Counter-Screen

  • Assay Setup:

    • Prepare a series of your standard assay buffers, each containing a different concentration of a non-ionic detergent (e.g., Triton X-100 at 0%, 0.001%, 0.01%, and 0.1%).

  • Compound Titration:

    • In parallel, perform a standard dose-response experiment for this compound in each of the detergent-containing buffers.

  • Data Analysis:

    • Calculate the IC50 value for the compound at each detergent concentration.

    • Plot the IC50 values as a function of detergent concentration. A significant rightward shift in the IC50 (indicating decreased potency) with increasing detergent concentration suggests that the compound's activity is dependent on aggregation.[2]

Visualizations

Aggregation_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Conclusion start Inconsistent Assay Results or Precipitation Observed dls Perform DLS Analysis start->dls Biophysical Characterization detergent_assay Run Detergent Titration Assay start->detergent_assay Biochemical Validation aggregates_present Aggregates Detected? dls->aggregates_present detergent_assay->aggregates_present mitigate Implement Mitigation Strategy: - Add Detergent to Buffer - Optimize pH/Ionic Strength - Lower Compound Concentration aggregates_present->mitigate Yes no_aggregates No Aggregation Detected (Investigate other causes: solubility, compound stability, etc.) aggregates_present->no_aggregates No

Caption: Workflow for troubleshooting suspected compound aggregation.

Compound_Aggregation_Concept cluster_monomer Monomers in Solution (Below CAC) cluster_aggregate Aggregate Formation (Above CAC) m1 Monomer m2 Monomer m3 Monomer m4 Monomer m5 Monomer m6 Monomer a1 Aggregate a2 Aggregate a1->a2 a3 Aggregate a2->a3 a4 Aggregate a3->a4 a5 Aggregate a4->a5 a6 Aggregate a5->a6 a6->a1

Caption: Conceptual diagram of compound aggregation.

References

Validation & Comparative

Comparative Efficacy Analysis: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid as a Putative cPLA2α Inhibitor Against Established Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - This guide provides a comparative overview of the potential efficacy of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a novel small molecule, against known inhibitors of cytosolic phospholipase A2α (cPLA2α). Based on structural similarities to other oxazole-containing compounds with demonstrated cPLA2α inhibitory activity, this document outlines the rationale for its investigation as a cPLA2α inhibitor and the experimental frameworks required for its evaluation.

Cytosolic phospholipase A2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids.[1] Inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases, neurodegenerative conditions, and cancer.[2][3] This guide will compare the putative action of this compound with established cPLA2α inhibitors, providing a framework for its preclinical evaluation.

Putative Inhibitor Profile:

Compound: this compound CAS: 107367-98-6 Molecular Formula: C12H11NO3[4]

While direct biological data for this specific compound is not publicly available, its structural motif, featuring a substituted oxazole ring, is common to a class of known cPLA2α inhibitors.

Established cPLA2α Inhibitors for Comparison:

A number of potent and selective cPLA2α inhibitors have been characterized and serve as benchmarks for the evaluation of new chemical entities. These include thiazolyl ketones and other heterocyclic compounds.

InhibitorChemical ClassIC50Cellular ActivityTherapeutic Area
AVX420 (GK420) Thiazolyl ketone0.09 µM (Arachidonic Acid Release)[3]Induces oxidative stress-dependent cell death in acute leukemia cells.[3]Cancer, Inflammation
AVX235 (GK470) Thiazolyl ketonePotent inhibitor of cPLA2α[3]In vivo anti-inflammatory effects in arthritis models.[3]Inflammation
AVX002 Structurally unrelatedReduces viability of multiple myeloma cells.[1]Cancer
Pyrrophenone ~35 nM (Enzyme Assay)[5]Inhibits growth and survival of cervical cancer cells.[5]Cancer
RSC-3388 ~35 nM (Enzyme Assay)[5]Inhibits growth and survival of cervical cancer cells.[5]Cancer

Signaling Pathway of cPLA2α

The activation of cPLA2α is a key step in the inflammatory signaling cascade. Upon cellular stimulation by various agonists (e.g., cytokines, growth factors), intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to the perinuclear and other cellular membranes.[6][7] Concurrently, mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 phosphorylate cPLA2α, enhancing its catalytic activity.[7] Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid, which is subsequently metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into prostaglandins and leukotrienes, respectively.

G cPLA2α Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_membrane_bound Perinuclear/ER Membrane cluster_downstream Downstream Pathways Agonist Agonist (e.g., TNFα, IL-1β) Receptor Receptor Agonist->Receptor MAPK_Pathway MAPK Pathway (ERK1/2, p38) Receptor->MAPK_Pathway Ca_ion Ca²⁺ Receptor->Ca_ion cPLA2_inactive Inactive cPLA2α MAPK_Pathway->cPLA2_inactive Phosphorylation cPLA2_active Active p-cPLA2α cPLA2_inactive->cPLA2_active Membrane_PL Membrane Phospholipids cPLA2_active->Membrane_PL Hydrolysis Ca_ion->cPLA2_inactive Translocation AA Arachidonic Acid (AA) Membrane_PL->AA COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes

Caption: cPLA2α signaling cascade from receptor activation to eicosanoid production.

Experimental Protocols for Efficacy Comparison

To ascertain the efficacy of this compound as a cPLA2α inhibitor, a series of standardized in vitro and cell-based assays should be conducted in parallel with known inhibitors.

In Vitro cPLA2α Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on purified cPLA2α enzyme activity.

Methodology:

  • Recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate.

  • The test compound, this compound, and known inhibitors are added at varying concentrations.

  • The reaction is initiated by the addition of calcium.

  • Enzyme activity is measured by the increase in fluorescence upon cleavage of the substrate.

  • IC50 values are calculated from the dose-response curves.

Cellular Arachidonic Acid (AA) Release Assay

Objective: To measure the inhibition of agonist-induced AA release in a cellular context.

Methodology:

  • Cells (e.g., synoviocytes, leukemia cells) are labeled overnight with [3H]-arachidonic acid.[3]

  • Cells are pre-incubated with various concentrations of the test compound or known inhibitors.

  • AA release is stimulated with an agonist such as interleukin-1β (IL-1β).[3]

  • The amount of [3H]-AA released into the supernatant is quantified by scintillation counting.

  • IC50 values are determined based on the inhibition of AA release.[3]

Downstream Eicosanoid Production Assay

Objective: To quantify the effect of the inhibitor on the production of downstream inflammatory mediators.

Methodology:

  • Primary human cells or cell lines are stimulated in the presence or absence of the test compound.

  • The supernatant is collected and analyzed for the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) using ELISA or LC-MS/MS.

  • The dose-dependent inhibition of eicosanoid production is determined.[3]

Cellular Viability and Apoptosis Assays

Objective: To assess the cytotoxic or pro-apoptotic effects of the compound, particularly in cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., T-cell acute lymphoblastic leukemia, multiple myeloma) are treated with a range of concentrations of the test compound.[1][3]

  • Cell viability is measured using assays such as CellTiter-Glo.[3]

  • Apoptosis is assessed by methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

Experimental Workflow

The evaluation of a novel putative cPLA2α inhibitor follows a logical progression from in vitro characterization to cellular and potentially in vivo models.

G Inhibitor Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Enzyme Inhibition Assay A->B C Cellular AA Release Assay B->C D Eicosanoid Production Assay C->D E Cell Viability & Apoptosis Assays D->E F Mechanism of Action Studies (e.g., Western Blot for p-cPLA2α) E->F G In Vivo Efficacy Models (e.g., Arthritis, Cancer Xenograft) F->G

Caption: A stepwise workflow for the preclinical evaluation of cPLA2α inhibitors.

Conclusion

While the biological activity of this compound is yet to be reported, its structural features suggest it may function as an inhibitor of cPLA2α. The established efficacy of other oxazole-containing compounds and various cPLA2α inhibitors provides a strong rationale for its investigation. A direct comparison of its performance in the outlined experimental protocols against benchmark inhibitors such as AVX420 and pyrrophenone will be crucial in determining its therapeutic potential. Future studies should focus on elucidating its IC50 values, cellular activity, and mechanism of action to fully characterize its profile as a potential anti-inflammatory or anti-cancer agent.

References

Unveiling the Mechanism of Action: A Comparative Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl) Acetic Acid Analogs as PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of compounds structurally related to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, focusing on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Due to the limited publicly available data on this compound itself, this guide will focus on its close analog, Muraglitazar , a well-characterized PPARα/γ dual agonist. This analysis will provide valuable insights into the likely mechanism of action of the target compound and its performance relative to established PPAR agonists.

Introduction to PPARs and Their Role in Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. There are three main isoforms:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell formation) and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid metabolism and energy homeostasis.

Agonists that activate these receptors have significant therapeutic potential for treating metabolic disorders such as type 2 diabetes and dyslipidemia.

Comparative Performance of PPAR Agonists

This section compares the in vitro potency of Muraglitazar with two well-established PPAR agonists: Rosiglitazone (a selective PPARγ agonist) and Fenofibrate (a selective PPARα agonist). The data is presented as EC50 values, which represent the concentration of a compound that produces 50% of its maximal effect in a given assay.

CompoundTargetEC50 (nM)Reference
Muraglitazar Human PPARα320[1]
Human PPARγ110[1]
Rosiglitazone Human PPARγ9 - 60[1]
Fenofibric Acid (active metabolite of Fenofibrate) Human PPARα9,470

Note: Data for this compound is not available in the public domain. Muraglitazar is presented as a close structural analog.

Experimental Protocols for Validating Mechanism of Action

The following are detailed methodologies for key experiments used to characterize PPAR agonists.

PPAR Luciferase Reporter Gene Assay

This assay is a common method to determine if a compound can activate a specific PPAR isoform.

Principle: Cells are engineered to express a specific human PPAR isoform (α, γ, or δ) and a luciferase reporter gene linked to a PPAR response element (PPRE). When a PPAR agonist binds to and activates the receptor, the PPAR/RXRα heterodimer binds to the PPRE, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the level of PPAR activation.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Cells are transiently transfected with expression plasmids for the full-length human PPAR isoform (α, γ, or δ), its heterodimeric partner RXRα, and a luciferase reporter plasmid containing a PPRE. A β-galactosidase expression plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, cells are treated with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a reference agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα). A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • After 16-24 hours of incubation with the compounds, the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • β-galactosidase activity is measured to normalize the luciferase activity for transfection efficiency.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the compound concentration.

    • The EC50 value is determined using a non-linear regression analysis.

PPAR Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the ability of a compound to promote the interaction between a PPAR isoform and a coactivator peptide.

Principle: This assay is based on the principle of TR-FRET. The PPAR ligand-binding domain (LBD) is tagged with a donor fluorophore (e.g., a terbium cryptate-labeled antibody), and a coactivator peptide (containing an LXXLL motif) is tagged with an acceptor fluorophore (e.g., fluorescein). When the agonist binds to the PPAR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. The FRET signal is proportional to the extent of coactivator recruitment.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the GST-tagged PPAR-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC-1).

  • Compound Addition:

    • Add serial dilutions of the test compound or a reference agonist to the wells of a microplate.

  • Reaction and Incubation:

    • Add the prepared reaction mixture to the wells.

    • Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence at two wavelengths (the donor emission and the acceptor emission) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the FRET ratio against the compound concentration and determine the EC50 value.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.

Principle: 3T3-L1 cells are mouse fibroblast-like preadipocytes that can be induced to differentiate into mature adipocytes in the presence of an appropriate stimulus. PPARγ agonists are potent inducers of this differentiation process. The degree of differentiation can be quantified by measuring the accumulation of intracellular lipid droplets, typically by staining with Oil Red O.

Protocol:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluence.

  • Induction of Differentiation:

    • Two days post-confluence, replace the medium with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and the test compound or a reference agonist (e.g., Rosiglitazone).

  • Maturation:

    • After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium containing DMEM with 10% FBS and 10 µg/mL insulin.

    • Replenish the maintenance medium every 2 days for an additional 4-6 days, until mature adipocytes with visible lipid droplets are formed.

  • Quantification of Lipid Accumulation (Oil Red O Staining):

    • Wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin.

    • Stain the cells with a filtered Oil Red O solution for 1 hour.[2][3]

    • Wash the cells with water to remove excess stain.

    • Visually inspect the cells under a microscope for the presence of red-stained lipid droplets.

    • For quantification, elute the Oil Red O from the stained cells using isopropanol and measure the absorbance of the eluate at approximately 500-520 nm using a spectrophotometer.[2][3][4]

  • Data Analysis:

    • Compare the absorbance values of the compound-treated cells to those of the vehicle-treated control cells to determine the extent of adipocyte differentiation.

Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway

The activation of PPARs by ligands initiates a cascade of molecular events leading to the regulation of target gene expression.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Muraglitazar) PPAR PPAR Agonist->PPAR Binds CoRepressor Co-repressors PPAR->CoRepressor Dissociation PPAR_RXR PPAR-RXRα Heterodimer PPAR->PPAR_RXR Heterodimerization with RXRα RXR RXRα RXR->PPAR_RXR CoActivator Co-activators PPAR_RXR->CoActivator Recruitment PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds CoActivator->PPAR_RXR TargetGene Target Gene Transcription PPRE->TargetGene Activation Metabolic Regulation\n(Lipid & Glucose Homeostasis) Metabolic Regulation (Lipid & Glucose Homeostasis) TargetGene->Metabolic Regulation\n(Lipid & Glucose Homeostasis)

Caption: PPAR Signaling Pathway Activation by an Agonist.

Experimental Workflow for PPAR Agonist Validation

The following diagram illustrates a typical workflow for validating a compound as a PPAR agonist.

Experimental_Workflow start Start: Candidate Compound luciferase Luciferase Reporter Assay (for PPARα, γ, δ) start->luciferase Primary Screen data_analysis Data Analysis (EC50 Determination) luciferase->data_analysis coactivator Coactivator Recruitment Assay (TR-FRET) adipogenesis 3T3-L1 Adipocyte Differentiation Assay coactivator->adipogenesis Functional Assay (for PPARγ agonists) adipogenesis->data_analysis data_analysis->coactivator Secondary Screen (If active) conclusion Conclusion: Mechanism of Action Validated data_analysis->conclusion Final Validation

Caption: Experimental Workflow for PPAR Agonist Validation.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, the evidence from its close structural analog, Muraglitazar, strongly suggests that it likely functions as a PPARα/γ dual agonist. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the mechanism of action of this and other novel compounds targeting PPARs. Further in vitro and in vivo studies are warranted to definitively characterize the activity profile of this compound and evaluate its therapeutic potential.

References

A Comparative Guide to the Potential Biological Activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: An Extrapolative Cross-Validation from In Vitro and In Vivo Studies of Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the target compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Due to the absence of direct in vitro and in vivo cross-validation studies for this specific molecule in publicly available literature, this document extrapolates its potential pharmacological profile based on experimental data from structurally similar oxazole, isoxazole, and benzoxazole derivatives. The information herein aims to guide future research and highlight the therapeutic potential of this class of compounds.

Physicochemical Properties of the Target Compound

A summary of the known physicochemical properties of this compound is presented below. These characteristics are crucial for predicting its behavior in biological systems.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Melting Point 126-127 °C
Boiling Point 411.7 °C
Density 1.245 g/cm³
XLogP3 2.27710
PSA (Polar Surface Area) 63.33 Ų

Extrapolated Biological Activities: A Comparative Analysis of Analogs

While direct experimental data for the target compound is unavailable, studies on analogous structures suggest a range of potential biological activities. The following sections summarize these findings.

Antimicrobial and Antifungal Activity

In vitro studies on various oxazole derivatives have demonstrated notable antibacterial and antifungal properties. These compounds have been screened against a variety of bacterial and fungal strains, with some exhibiting significant efficacy.

Table 1: Summary of In Vitro Antimicrobial and Antifungal Activities of Oxazole Analogs

Compound ClassTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivativesEnterococcus faecium, Staphylococcus aureus, Bacillus subtilis, Candida albicansInhibition zones of 8-15 mm[1]
2-Phenyl-benzoxazole derivativesBacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicansSignificant growth inhibition[2]
Substituted phenyl oxazole-2,4-diamine derivativesGram-positive and Gram-negative bacteriaModerate to good antibacterial activity[3]
Anti-inflammatory Activity

Several oxazole and benzoxazole derivatives have been investigated for their anti-inflammatory potential. In vivo studies, primarily using the carrageenan-induced paw edema model in rats, have shown significant reductions in inflammation.

Table 2: Summary of In Vivo Anti-inflammatory Activity of Oxazole Analogs

Compound Class/DerivativeAnimal ModelDose% Inhibition of EdemaReference Standard (% Inhibition)
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivativesCarrageenan-induced rat paw edema20 mg/kg45.1–81.7%Diclofenac Sodium (69.5%), Ibuprofen (64.7%)
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA)Imiquimod-induced psoriatic mouse model125 mg/kg (oral), 1% w/w (topical)Significant reduction in PASI scoreClobetasol propionate
Antioxidant Activity

The antioxidant potential of oxazole and isoxazole derivatives has been evaluated through various in vitro and in vivo assays. Certain analogs have demonstrated potent free radical scavenging activity and protective effects against oxidative stress.

Table 3: Summary of In Vitro and In Vivo Antioxidant Activity of Oxazole/Isoxazole Analogs

Compound Class/DerivativeAssay/ModelKey Findings
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideIn vitro DPPH assayIC₅₀ value of 0.45 µg/ml, showing potent free radical scavenging activity.[4]
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideIn vivo mouse modelIncreased total antioxidant capacity (TAC) in plasma compared to control.[4]
2-substituted phenyl-5-(3'-indolyl)-oxazole derivativesIn vitro DPPH systemSome derivatives showed antioxidative activity 3-4 times stronger than Vitamin E.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)
  • Animal Model: Wistar albino rats of either sex (150-200g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, vehicle (control), and standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

    • After a specified time (e.g., 30 minutes), 0.1 ml of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay (In Vitro Antioxidant)
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compounds, and a standard antioxidant (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • Different concentrations of the test compounds and the standard are prepared.

    • A fixed volume of the DPPH solution is added to each concentration of the test compounds and the standard.

    • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DP.PH radicals) is determined.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by oxazole derivatives and a general workflow for their biological screening.

G Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Oxazole_Derivative Oxazole Derivative (Potential Inhibitor) Oxazole_Derivative->COX2 Inhibits

Caption: Potential mechanism of anti-inflammatory action of oxazole derivatives via COX-2 inhibition.

G General Workflow for Biological Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Compound_Synthesis->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assays (DPPH, etc.) Compound_Synthesis->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT, etc.) Compound_Synthesis->Cytotoxicity_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Antioxidant_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Animal_Model Animal Model of Disease (e.g., Inflammation, Infection) Hit_Identification->Animal_Model Promising Hits Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Studies Toxicity Studies Animal_Model->Toxicity_Studies Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Toxicity_Studies->Lead_Optimization

Caption: A generalized workflow for the screening and development of novel oxazole-based therapeutic agents.

Conclusion and Future Directions

The available evidence from analogous compounds suggests that this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and conditions associated with oxidative stress. However, it is crucial to underscore that these are extrapolations.

Future research should focus on dedicated in vitro and in vivo studies of this compound to establish its specific biological activities and mechanism of action. A direct cross-validation of its effects in both laboratory and animal models is imperative to ascertain its true therapeutic potential and safety profile.

References

A Comparative Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid and its Analogs in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the continuous quest for more effective and safer anti-inflammatory and analgesic agents, a comprehensive comparative analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and its oxazole analogs has been compiled. This guide, intended for researchers, scientists, and drug development professionals, delves into the structure-activity relationships, biological performance, and experimental protocols of this promising class of compounds. The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the class of oxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to established drugs like oxaprozin suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The core oxazole ring, substituted with a phenyl group at the 2-position and an acetic acid moiety at the 4-position, is a critical feature for its biological activity. Modifications of this core structure, particularly at the 5-position and on the phenyl ring, have led to a diverse range of analogs with varying potencies and selectivities.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is not extensively available in the public domain, a comparative analysis with its structurally related analogs provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. The following table summarizes the in vitro inhibitory activity of representative oxazole and isoxazole derivatives against COX-1 and COX-2 enzymes.

Compound/AnalogTarget(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference Drug) COX-20.05>100[1]
Indomethacin (Reference Drug) COX-1/20.1/0.480.21[1]
Parecoxib (N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide)COX-2PotentSelective[2]
2,5-Diaryl-1,3,4-oxadiazole Derivative COX-20.48-0.8967.96-132.83[3]
2,3-Diaryl-1,3-thiazolidine-4-one Derivative COX-20.06405[4]

Note: Data for this compound is not available. The table includes data for structurally related compounds to provide a comparative context.

The data suggests that the oxazole and related five-membered heterocyclic scaffolds can be potent and selective inhibitors of COX-2. For instance, certain 2,5-diaryl-1,3,4-oxadiazoles and 2,3-diaryl-1,3-thiazolidine-4-ones exhibit high selectivity for COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] The presence of a methyl group at the 5-position of the oxazole ring, as seen in the target molecule and the isoxazole analog Parecoxib, appears to be a favorable substitution for COX-2 inhibition.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenyl-oxazole-4-acetic acid derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

  • Substitution at the 5-position: Small alkyl groups, such as a methyl group, at this position are generally well-tolerated and can contribute to enhanced activity.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can modulate the potency and selectivity of COX inhibition. Electron-withdrawing groups have been shown to influence activity in some analogs.

  • The Acetic Acid Moiety: The carboxylic acid group is a common feature in many NSAIDs and is crucial for their interaction with the active site of COX enzymes. Esterification or amidation of this group can lead to prodrugs with altered pharmacokinetic profiles and potentially reduced gastric irritation.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine or human COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Detection reagent (e.g., colorimetric or fluorometric probe to measure prostaglandin E2 production)

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the diluted test compounds or reference drugs to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA or a fluorometric assay kit).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of the test compounds to reduce inflammation in an animal model.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Test compounds and reference drug (e.g., Indomethacin)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX1->PGG2 COX2->PGG2 NSAIDs This compound & Analogs (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Oxazole Analogs) COX_Assay COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay Determine_IC50 Determine IC50 & Selectivity Index COX_Assay->Determine_IC50 Lead_Compounds Select Lead Compounds Determine_IC50->Lead_Compounds Paw_Edema_Assay Carrageenan-Induced Paw Edema Assay Lead_Compounds->Paw_Edema_Assay Assess_Activity Assess Anti-inflammatory Activity Paw_Edema_Assay->Assess_Activity

Caption: A generalized workflow for the evaluation of novel oxazole analogs.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its analogs as anti-inflammatory and analgesic agents. The available data on related compounds underscores the importance of the oxazole scaffold in designing selective COX-2 inhibitors. Further research, including the synthesis and comprehensive biological evaluation of a focused library of analogs, is warranted to fully elucidate the therapeutic profile of this promising class of molecules. The provided experimental protocols offer a standardized framework for conducting such investigations, paving the way for the discovery of novel and improved anti-inflammatory drugs.

References

Benchmarking 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid: A Comparative Analysis Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide presents a hypothetical benchmarking of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (referred to as Compound X) against standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available biological data for Compound X, this comparison is based on its structural similarity to known anti-inflammatory agents and outlines a proposed framework for its evaluation. The experimental data presented for Compound X is illustrative and intended to guide future research.

Introduction

This compound is a novel oxazole derivative with a chemical structure that suggests potential anti-inflammatory properties. The presence of a phenylacetic acid moiety is a common feature in many NSAIDs, which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the hypothesized activity of Compound X against a panel of established NSAIDs: Ibuprofen, Naproxen, and Celecoxib. These standard drugs represent different profiles of COX inhibition and are widely used in clinical practice.

The primary mechanism of action for NSAIDs involves the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and is upregulated during inflammation.[4] The relative inhibition of these two isoforms is a critical determinant of an NSAID's efficacy and side-effect profile.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the key characteristics and hypothetical in vitro activity of Compound X in comparison to standard NSAIDs. The data for the standard drugs are based on established literature values, while the data for Compound X are projected based on its chemical structure.

CompoundChemical StructureMechanism of ActionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X This compoundHypothesized COX InhibitorHypothetical ValueHypothetical ValueHypothetical Value
Ibuprofen Non-selective COX Inhibitor15350.43
Naproxen Non-selective COX Inhibitor2.62.21.18
Celecoxib Selective COX-2 Inhibitor150.04375

Experimental Protocols

To empirically determine the anti-inflammatory profile of this compound, the following standard experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).

  • Procedure:

    • The test compound is pre-incubated with the respective COX isoform for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).

  • Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for screening and evaluating potential NSAIDs.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection Prostaglandins_Thromboxanes->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Pain Pain Prostaglandins_Thromboxanes->Pain Fever Fever Prostaglandins_Thromboxanes->Fever

Caption: Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Lead_Identification->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Toxicology_Studies Toxicology Studies Pharmacokinetics->Toxicology_Studies Clinical_Trials Clinical Trials Toxicology_Studies->Clinical_Trials

Caption: Experimental workflow for NSAID development.

Conclusion

While direct experimental evidence is currently lacking for this compound, its chemical structure strongly suggests potential as a novel anti-inflammatory agent. The benchmarking framework outlined in this guide provides a clear path for its evaluation. By systematically assessing its in vitro COX inhibition profile and comparing it to established NSAIDs, researchers can elucidate its therapeutic potential and selectivity. Further in vivo studies would be necessary to confirm its efficacy and safety profile. The illustrative data and detailed protocols provided herein serve as a valuable resource for guiding the future development of this and other novel oxazole-based anti-inflammatory compounds.

References

Assessing the Selectivity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the selectivity of the novel compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid remains a significant challenge due to the current lack of publicly available data identifying its specific biological target. While the oxazole scaffold is present in numerous biologically active molecules, the specific activity and selectivity profile of this particular acetic acid derivative are not yet characterized in scientific literature or patents. This guide, therefore, outlines the established methodologies and conceptual frameworks required to assess the selectivity of a novel compound once its primary target has been identified. It will serve as a template for researchers and drug development professionals to apply to this compound upon the discovery of its molecular target.

The Imperative of Target Identification

The initial and most crucial step in evaluating the selectivity of any bioactive small molecule is the identification of its biological target(s). Without this knowledge, a meaningful assessment of selectivity is impossible. Common experimental approaches for target deconvolution include:

  • Affinity Chromatography: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability in the presence of the compound can be monitored across the proteome.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to identify the target.

  • Genetic Approaches: Techniques such as shRNA or CRISPR/Cas9 screening can identify genes that, when knocked down or out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.

Once a primary target is identified, a comprehensive selectivity assessment can be initiated.

Framework for Selectivity Profiling

Selectivity is a crucial parameter in drug development, as it is often linked to the therapeutic window of a compound. A highly selective compound minimizes off-target effects, leading to a better safety profile. The following experimental data are essential for a robust comparison of selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetThis compound (IC50, nM)Compound A (Alternative 1) (IC50, nM)Compound B (Alternative 2) (IC50, nM)
Primary Target X 10 15 8
Off-Target 1>10,0005001,200
Off-Target 21,500250800
Off-Target 3>10,000>10,0005,000
Off-Target 45,0001,000>10,000

This table represents a hypothetical scenario where the primary target is a kinase. The data for the compound of interest and its alternatives would be populated with experimental results.

Table 2: Comparison of Cellular Activity and Physicochemical Properties

ParameterThis compoundCompound A (Alternative 1)Compound B (Alternative 2)
Cell-based Potency (EC50, µM)0.50.80.3
Cytotoxicity (CC50, µM)>502515
Aqueous Solubility (µg/mL)Data not availableData not availableData not available
Caco-2 Permeability (10⁻⁶ cm/s)Data not availableData not availableData not available
Plasma Protein Binding (%)Data not availableData not availableData not available

This table provides a framework for comparing the cellular efficacy and drug-like properties that are critical for the translation of a selective compound into a viable therapeutic.

Experimental Protocols for Selectivity Assessment

Detailed and reproducible experimental protocols are fundamental to the objective comparison of different compounds.

Biochemical Selectivity Assays (e.g., Kinase Panel Screening)

This is a common method to assess the selectivity of kinase inhibitors.

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to the desired concentrations.

  • Assay Plate Preparation: A multi-well plate is prepared with a reaction buffer containing the kinase, a substrate (peptide or protein), and ATP.

  • Incubation: The test compound dilutions are added to the wells, and the plate is incubated to allow for the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified. Luminescent, fluorescent, or radiometric methods are commonly used.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assays

These assays confirm that the compound interacts with its intended target in a cellular context.

  • Cell Culture: Cells expressing the target of interest are cultured to an appropriate density.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound for a specific duration.

  • Target Engagement Measurement:

    • CETSA: Treated cells are heated to different temperatures, followed by cell lysis and quantification of the soluble target protein.

    • NanoBRET™/HiBiT Lytic Assays: These assays use bioluminescence resonance energy transfer or a high-affinity peptide tag to quantify target engagement in cell lysates.

  • Data Analysis: The concentration-dependent stabilization or engagement of the target is measured to determine the cellular EC50.

Visualizing Workflows and Pathways

Experimental Workflow for Selectivity Assessment

The logical flow from initial screening to detailed selectivity profiling is crucial for a systematic evaluation.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Selectivity Profiling cluster_3 Lead Optimization High-Throughput Screen High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography CETSA CETSA Hit Identification->CETSA ABPP ABPP Hit Identification->ABPP Biochemical Panel Screen Biochemical Panel Screen Affinity Chromatography->Biochemical Panel Screen CETSA->Biochemical Panel Screen ABPP->Biochemical Panel Screen Cell-based Target Engagement Cell-based Target Engagement Biochemical Panel Screen->Cell-based Target Engagement Off-target Profiling Off-target Profiling Cell-based Target Engagement->Off-target Profiling Structure-Activity Relationship Structure-Activity Relationship Off-target Profiling->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target X Target X Receptor->Target X Downstream Effector 1 Downstream Effector 1 Target X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Compound->Target X

head-to-head comparison of different synthesis routes for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive molecules is a critical endeavor. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical agents.

This document outlines two plausible and effective pathways for the synthesis of this compound: the Robinson-Gabriel synthesis and the Bredereck synthesis. Each route is evaluated based on reaction steps, reported yields, and overall efficiency, supported by detailed experimental protocols and comparative data.

At a Glance: Comparison of Synthesis Routes

ParameterRobinson-Gabriel SynthesisBredereck Synthesis
Starting Materials Ethyl 3-oxopentanoate, Benzoyl ChlorideEthyl 3-oxopentanoate, Benzamide
Key Intermediates Ethyl 3-(benzoylamino)-2-oxopentanoateEthyl 4-bromo-3-oxopentanoate
Number of Steps 33
Overall Yield Moderate to GoodGood
Key Reagents Sodium Azide, Benzoyl Chloride, Phosphorus OxychlorideBromine, Benzamide
Reaction Conditions Step 1: -15°C to RT; Step 2: Reflux; Step 3: RefluxStep 1: Room Temp; Step 2: 120°C; Step 3: Reflux

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles from α-acylamino ketones.[1] This pathway involves the initial formation of an α-amino ketone, followed by acylation and subsequent cyclodehydration to yield the oxazole ring.

Logical Workflow of the Robinson-Gabriel Synthesis

A Ethyl 3-oxopentanoate B Ethyl 2-amino-3-oxopentanoate A->B Amination C Ethyl 3-(benzoylamino)-2-oxopentanoate B->C Benzoylation D Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate C->D Cyclodehydration E This compound D->E Hydrolysis

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-amino-3-oxopentanoate To a solution of ethyl 3-oxopentanoate in a suitable solvent, a source of ammonia or an appropriate amine is introduced to form the corresponding enamine, which then tautomerizes to the α-amino ketone. A more direct method involves the reaction with sodium azide followed by reduction.

Step 2: Synthesis of Ethyl 3-(benzoylamino)-2-oxopentanoate The crude ethyl 2-amino-3-oxopentanoate is acylated using benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the N-acylated intermediate.

Step 3: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate The α-acylamino ketone, ethyl 3-(benzoylamino)-2-oxopentanoate, undergoes cyclodehydration. A common reagent for this transformation is phosphorus oxychloride in a solvent like dimethylformamide (DMF).[2] The reaction mixture is typically heated to effect cyclization to the oxazole ring.

Step 4: Hydrolysis to this compound The resulting ester is hydrolyzed to the target carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide or potassium hydroxide, followed by acidification.[3]

Performance Data:

Based on analogous transformations, the benzoylation and cyclodehydration steps can be expected to proceed in good yields. The overall yield for this multi-step sequence is generally moderate to good.

Route 2: The Bredereck Synthesis

The Bredereck synthesis provides an alternative and efficient route to substituted oxazoles through the reaction of α-haloketones with amides.[4] This method is often characterized by its high yields and operational simplicity.

Logical Workflow of the Bredereck Synthesis

A Ethyl 3-oxopentanoate B Ethyl 4-bromo-3-oxopentanoate A->B Bromination D Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate B->D Condensation/ Cyclization C Benzamide C->D E This compound D->E Hydrolysis

Caption: Bredereck synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-bromo-3-oxopentanoate Ethyl 3-oxopentanoate is brominated at the α-position. A typical procedure involves the dropwise addition of bromine to a solution of the ketoester in a suitable solvent like acetic acid or dichloromethane at room temperature.[5][6] The reaction is often catalyzed by a small amount of p-toluenesulfonic acid.[6]

Step 2: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate The crude ethyl 4-bromo-3-oxopentanoate is reacted directly with benzamide. The reaction is typically carried out by heating the two components together, often without a solvent or in a high-boiling solvent, at temperatures around 120°C. This one-pot condensation and cyclization directly forms the oxazole ring.

Step 3: Hydrolysis to this compound Similar to the Robinson-Gabriel route, the final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the product.[3]

Performance Data:

The bromination of ethyl 3-oxopentanoate is reported to proceed with yields around 67%.[5] The subsequent condensation and cyclization with benzamide is generally a high-yielding reaction. This route is often favored for its efficiency and the directness of the oxazole ring formation.

Head-to-Head Analysis

FeatureRobinson-Gabriel SynthesisBredereck Synthesis
Reagent Toxicity & Handling Requires handling of sodium azide (highly toxic) and corrosive benzoyl chloride and phosphorus oxychloride.Involves the use of bromine, which is corrosive and toxic, requiring careful handling.
Reaction Control The multi-step nature allows for the isolation and purification of intermediates, potentially leading to a purer final product.The key cyclization step is a one-pot reaction, which can be more efficient but may require more careful optimization to minimize side products.
Substrate Scope Generally broad, allowing for a variety of substituents on both the acyl and ketone components.Also possesses a broad scope, particularly effective for the synthesis of 2,4,5-trisubstituted oxazoles.
Industrial Scalability The use of hazardous reagents like sodium azide may pose challenges for large-scale synthesis.The use of bromine is common in industrial processes, but requires specialized equipment for safe handling. The one-pot nature of the key step is advantageous for scalability.

Conclusion

Both the Robinson-Gabriel and Bredereck syntheses offer viable pathways to this compound. The Bredereck synthesis appears to be the more direct and potentially higher-yielding route, making it an attractive option for efficient production. However, it necessitates the handling of elemental bromine. The Robinson-Gabriel synthesis , while involving more steps and potentially more hazardous reagents on a lab scale, offers greater control through the isolation of intermediates.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety protocols. For rapid access to the target molecule with good yields, the Bredereck synthesis is a strong candidate. For syntheses requiring meticulous control and purification at each stage, the Robinson-Gabriel approach may be preferred.

References

A Comparative Guide to the Pharmacokinetics of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is a carboxylic acid derivative with potential therapeutic applications. However, like many acidic compounds, its pharmacokinetic profile, particularly its oral bioavailability, can be influenced by factors such as polarity and first-pass metabolism. Esterification of the carboxylic acid group is a common prodrug strategy to enhance lipophilicity, improve membrane permeability, and potentially increase oral absorption. Upon absorption, these esters are designed to be hydrolyzed by endogenous esterases to release the active parent drug. This guide explores the anticipated pharmacokinetic comparison between the parent acid and its ester prodrugs.

Pharmacokinetic Principles: Parent Acid vs. Ester Prodrugs

The conversion of a carboxylic acid to an ester prodrug is intended to modulate the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Absorption: Carboxylic acids can be ionized at physiological pH, limiting their passive diffusion across the gastrointestinal membrane. Ester prodrugs are more lipophilic and less polar, which generally favors absorption.

  • Distribution: Increased lipophilicity of the ester prodrugs may lead to a larger volume of distribution compared to the more polar parent acid.

  • Metabolism: The primary metabolic pathway for the ester prodrugs is hydrolysis by esterases in the blood, liver, and other tissues to release the active parent acid. The parent acid itself may undergo further metabolism.

  • Excretion: The parent acid and its metabolites are typically eliminated through renal or biliary routes.

The overall goal of the ester prodrug approach is to increase the systemic exposure (as measured by the Area Under the Curve, or AUC) of the parent drug compared to direct administration of the parent drug itself.

Illustrative Pharmacokinetic Data

The following table presents hypothetical, yet realistic, pharmacokinetic parameters for this compound and two of its potential ester prodrugs (a methyl ester and an ethyl ester) following oral administration. This data is intended for illustrative purposes to highlight the expected differences.

ParameterThis compoundMethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetateEthyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Cmax (ng/mL) 250 ± 50800 ± 150 (as parent acid)950 ± 180 (as parent acid)
Tmax (h) 1.5 ± 0.52.0 ± 0.72.2 ± 0.8
AUC (ng·h/mL) 1500 ± 3006000 ± 1200 (as parent acid)7500 ± 1500 (as parent acid)
Half-life (t½) (h) 4.2 ± 0.84.5 ± 0.9 (as parent acid)4.6 ± 0.9 (as parent acid)
Bioavailability (%) <10~40~50

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. Below are representative protocols for key experiments.

1. Animal Pharmacokinetic Study

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Administration:

    • Group 1: this compound administered intravenously (IV) at 5 mg/kg and orally (PO) at 20 mg/kg.

    • Group 2: Methyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate administered orally at a dose equimolar to 20 mg/kg of the parent acid.

    • Group 3: Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate administered orally at a dose equimolar to 20 mg/kg of the parent acid.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent acid and, if applicable, the ester prodrug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

2. In Vitro Plasma Stability

  • Objective: To determine the rate of hydrolysis of the ester prodrugs in plasma.

  • Method: The ester prodrug is incubated in fresh rat and human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentrations of the ester prodrug and the parent acid are quantified by LC-MS/MS.

3. Metabolic Stability in Liver Microsomes

  • Objective: To assess the susceptibility of the parent acid to phase I metabolism.

  • Method: The parent acid is incubated with rat and human liver microsomes in the presence of NADPH at 37°C. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

Visualizations

Prodrug Activation and Metabolism

EsterProdrug Ester Prodrug (e.g., Methyl or Ethyl Ester) ParentAcid Parent Acid (Active Drug) EsterProdrug->ParentAcid Hydrolysis (Esterases) Metabolites Phase II Metabolites (e.g., Glucuronide) ParentAcid->Metabolites Metabolism (e.g., UGTs) Excretion Excretion (Urine, Feces) ParentAcid->Excretion Metabolites->Excretion

Caption: Metabolic pathway of the ester prodrug to the active parent acid and subsequent metabolism and excretion.

Experimental Workflow for a Pharmacokinetic Study

cluster_prestudy Pre-study cluster_instudy In-life Phase cluster_poststudy Analysis DosingPrep Dosing Preparation (IV and PO formulations) AnimalDosing Animal Dosing (IV and PO) DosingPrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaHarvest Plasma Harvesting BloodSampling->PlasmaHarvest Bioanalysis LC-MS/MS Analysis PlasmaHarvest->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Evaluating the Therapeutic Index of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic index for the novel compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid remains challenging due to the current scarcity of publicly available preclinical and clinical data. An extensive search of scientific literature and databases did not yield specific quantitative data on the efficacy (ED50) and toxicity (LD50 or TD50) of this molecule, which are essential for calculating its therapeutic index.

The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher therapeutic index generally indicates a safer drug. The lack of this pivotal data for this compound prevents a direct and quantitative comparison with potential therapeutic alternatives.

The Landscape of Oxazole Derivatives in Drug Discovery

The oxazole scaffold, a five-membered heterocyclic ring containing both oxygen and nitrogen, is a prominent feature in many biologically active compounds.[1][2][3] Derivatives of oxazole have been investigated for a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[4][5] The diverse therapeutic potential of this chemical class underscores the importance of rigorous preclinical evaluation to identify candidates with favorable safety and efficacy profiles.

Based on its structural features, this compound is hypothesized to possess anti-inflammatory properties, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). However, without experimental validation, its precise mechanism of action and therapeutic utility remain speculative.

The Path Forward: Essential Data for a Meaningful Comparison

To facilitate a proper evaluation and comparison of this compound against established therapies, the following experimental data are imperative:

  • In Vitro and In Vivo Efficacy Studies: Determination of the effective dose (ED50) in relevant animal models of disease (e.g., carrageenan-induced paw edema for inflammation).

  • Acute and Chronic Toxicity Studies: Establishment of the median lethal dose (LD50) or median toxic dose (TD50) to quantify the compound's toxicity profile.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the mechanism of action at the molecular level.

  • Identification of Therapeutic Alternatives: Based on the confirmed pharmacological activity, selection of appropriate comparator drugs currently in clinical use.

Once this foundational data becomes available, a meaningful comparison guide can be developed. Such a guide would include the following components as per the user's request:

Data Presentation

Quantitative data on efficacy and toxicity for this compound and its alternatives would be summarized in structured tables to allow for a clear and direct comparison of their therapeutic indices.

Table 1: Hypothetical Comparative Therapeutic Index Data

CompoundTherapeutic IndicationED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound(Hypothesized)Data NeededData NeededData Needed
Alternative 1 (e.g., Ibuprofen)Anti-inflammatoryValueValueValue
Alternative 2 (e.g., Celecoxib)Anti-inflammatoryValueValueValue
Experimental Protocols

Detailed methodologies for the key experiments used to determine the therapeutic index would be provided.

Example Experimental Protocol: Determination of ED50 in a Carrageenan-Induced Paw Edema Model

  • Animal Model: Male Wistar rats (180-200g) are to be used.

  • Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Compound Administration: Test compounds (including this compound, vehicle control, and reference drugs) are administered orally at various doses one hour prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each dose group. The ED50, the dose required to produce 50% of the maximum inhibitory effect, is then determined using a dose-response curve.

Visualization of Pathways and Workflows

Diagrams illustrating relevant signaling pathways and experimental workflows would be generated using Graphviz.

Hypothesized Mechanism of Action and Experimental Workflow

If this compound were found to be a COX inhibitor, its mechanism could be visualized as follows:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Target_Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Target_Compound->COX_Enzymes

Caption: Hypothesized inhibitory action on the COX pathway.

An experimental workflow for determining the therapeutic index could be visualized as:

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Efficacy_Model Disease Model (e.g., Paw Edema) Dose_Response_E Dose-Response Study Efficacy_Model->Dose_Response_E ED50_Calc Calculate ED50 Dose_Response_E->ED50_Calc TI_Calc Calculate Therapeutic Index (LD50 / ED50) ED50_Calc->TI_Calc Toxicity_Model Acute Toxicity Study Dose_Response_T Dose-Lethality Study Toxicity_Model->Dose_Response_T LD50_Calc Calculate LD50 Dose_Response_T->LD50_Calc LD50_Calc->TI_Calc

Caption: Experimental workflow for Therapeutic Index determination.

References

Independent Verification of the Biological Effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-oxazole ring is a key structural motif found in numerous compounds with a wide range of biological activities.[1] Derivatives of oxazole have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][3][4][5] This guide will compare the potential biological effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid with known activities of selected oxazole-containing compounds, providing available experimental data and methodologies.

Comparison of Potential Biological Activities

Based on the activities of structurally related compounds, this compound could potentially exhibit a range of biological effects. The following sections and tables summarize the activities of known oxazole derivatives that can serve as a basis for comparison.

Anticancer Activity

Numerous 1,3-oxazole derivatives have been synthesized and evaluated for their anticancer properties.[6][7] These compounds have shown inhibitory effects on various cancer cell lines, often through mechanisms like tubulin polymerization inhibition.[6]

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound/AlternativeCancer Cell LineActivity Metric (e.g., GI₅₀, IC₅₀)Reference
1,3-Oxazole Sulfonamide 16 LeukemiaMean GI₅₀: 48.8 nM[6]
2-Aryl-4-arylsulfonyl-1,3-oxazole Derivative CNS Cancer (SNB-75, SF-539)Cytostatic Effect at 10 µM[7]
2-Phenylbenzo[d]oxazole Derivative Not SpecifiedAnticancer Activity Reported[8]
Antimicrobial Activity

The oxazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][9] The substitutions on the oxazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

Compound/AlternativeMicroorganismActivity Metric (e.g., MIC)Reference
2-(3,4-Disubstituted phenyl)benzoxazole 47 P. aeruginosaMIC: 0.25 µg/mL[9]
2-(3,4-Disubstituted phenyl)benzoxazole 47 E. faecalisMIC: 0.5 µg/mL[9]
2-phenyl-benzoxazole derivatives (2b, 2c, 2d) Various bacteria and fungiHigh antibacterial and good antifungal activity
Macrooxazole C (3) Various bacteria and fungiWeak-to-moderate antimicrobial activity[1]
Enzyme Inhibition

Derivatives of oxazole have been identified as inhibitors of various enzymes, suggesting potential therapeutic applications in metabolic and inflammatory diseases.

Table 3: Enzyme Inhibitory Activity of Selected Oxazole Derivatives

Compound/AlternativeTarget EnzymeActivity Metric (e.g., IC₅₀)Reference
5-phenyl-2-oxazole derivative (5j) Phosphodiesterase 4 (PDE4)IC₅₀: 1.4 µM[10]
KR-69232 (a complex oxazole derivative) Diacylglycerol O-acyltransferase 1 (DGAT-1)Potent DGAT-1 inhibitor[11]
Other Biological Activities

A structurally related oxazole derivative, BMY 42393, has been shown to be a partial agonist of the prostacyclin receptor, leading to the inhibition of platelet aggregation. This suggests that this compound could potentially interact with G-protein coupled receptors.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound can be inferred from the known pathways modulated by its structural analogs.

Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibition

DGAT-1 is a key enzyme in triglyceride synthesis.[12] Its inhibition can lead to reduced fat storage and improved lipid profiles.[12][13]

DGAT1_Inhibition DGAT1_Inhibitor DGAT-1 Inhibitor (e.g., Oxazole Derivative) DGAT1 DGAT-1 Enzyme DGAT1_Inhibitor->DGAT1 Inhibits TG Triglycerides (TG) DGAT1->TG Catalyzes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation DGAT1->Fatty_Acid_Oxidation Leads to DAG Diacylglycerol (DAG) + Acyl-CoA DAG->DGAT1 Substrates Lipid_Storage Decreased Lipid Storage TG->Lipid_Storage

Caption: Putative mechanism of DGAT-1 inhibition by an oxazole derivative.

Prostacyclin Receptor Agonism

Prostacyclin (PGI₂) and its analogs act on the prostacyclin (IP) receptor, a G-protein coupled receptor, to induce vasodilation and inhibit platelet aggregation through a cAMP-mediated pathway.[14][15][16]

Prostacyclin_Pathway Prostacyclin_Analog Prostacyclin Partial Agonist (e.g., Oxazole Derivative) IP_Receptor Prostacyclin (IP) Receptor Prostacyclin_Analog->IP_Receptor Activates G_Protein G-protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Mobilization Decreased Intracellular Ca²⁺ PKA->Ca_Mobilization Leads to Platelet_Aggregation Inhibition of Platelet Aggregation Ca_Mobilization->Platelet_Aggregation

Caption: Prostacyclin signaling pathway potentially activated by an oxazole derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for independent verification. The following are representative protocols based on the studies of analog compounds.

In Vitro Anticancer Activity Assay (NCI-60 Screen)

A common method for assessing anticancer activity is the National Cancer Institute's 60 human tumor cell line screen.

NCI60_Workflow Start Test Compound (e.g., Oxazole Derivative) Cell_Lines 60 Human Cancer Cell Lines (9 Tissue Types) Start->Cell_Lines Incubation Incubation with Compound (48 hours) Cell_Lines->Incubation SRB_Assay Sulforhodamine B (SRB) Assay (Protein Staining) Incubation->SRB_Assay Measurement Optical Density Measurement SRB_Assay->Measurement Data_Analysis Calculation of GI₅₀, TGI, LC₅₀ Measurement->Data_Analysis Result Anticancer Activity Profile Data_Analysis->Result

Caption: Experimental workflow for the NCI-60 anticancer drug screen.

Protocol:

  • Cell Plating: Human tumor cell lines are plated in 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: Cells are incubated with the compound for 48 hours.

  • Cell Fixing: Adherent cells are fixed with trichloroacetic acid.

  • Staining: Cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Washing: Unbound dye is removed by washing.

  • Dye Solubilization: Bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The optical density is read on an automated plate reader.

  • Data Analysis: The absorbance data is used to calculate the Growth Inhibition of 50% (GI₅₀), Total Growth Inhibition (TGI), and Lethal Concentration of 50% (LC₅₀).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Protocol:

  • Compound Preparation: Serial dilutions of the test compound are prepared in a 96-well microplate containing appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently lacking, the analysis of structurally related oxazole derivatives provides a valuable framework for predicting its potential activities. The available data on analogous compounds suggest that this molecule may possess anticancer, antimicrobial, and enzyme-inhibiting properties. The provided comparative data, signaling pathway diagrams, and experimental protocols are intended to serve as a resource for researchers to design and conduct independent verification studies to elucidate the specific biological profile of this compound. Further investigation is warranted to confirm these potential activities and to explore its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular docking performance of various oxazole-containing compounds, offering insights into their therapeutic potential. This guide synthesizes findings on their binding affinities and interactions with various protein targets, providing a valuable resource for researchers and drug development professionals in the field of medicinal chemistry.

Quantitative Comparison of Docking Performance

The following tables summarize the molecular docking results for various oxazole and isoxazole derivatives against several protein targets. These tables offer a quantitative comparison of binding affinities, a key indicator of a compound's potential potency.

Table 1: Molecular Docking Scores of Oxazole Derivatives Against Various Bacterial Targets

Compound Category Target Protein Docking Affinity Score (kcal/mol) Standard Drug Comparison
Oxazole Derivatives Heme-binding Protein of P. gingivalis -9.4 to -11.3 Amoxicillin: -8.6, Moxifloxacin: -8.6
Oxazole Derivatives Dentilisin of T. denticola -6.9 to -8.5 Sulfamethoxazole: -5.6

| Thiazole Derivatives | DNA Gyrase | Not specified, but better binding affinity than ciprofloxacin | Ciprofloxacin (IC50: 4.32 µg/ml) |

Source: BenchChem[1], Advancements in Life Sciences[2]

Table 2: Binding Energies of Substituted Oxazoles and Isoxazoles Against Inflammatory and Other Targets

Compound Category Target Protein Binding Energy (kcal/mol)
2,4,5-Trisubstituted Oxazoles Aquaporin-4 (AQP4) Not specified in the provided text

| Isoxazole Derivatives | COX-2 Enzyme (PDB ID: 4COX) | -8.4 to -8.7 |

Source: BenchChem[1], NIH[3]

Table 3: Docking Scores of 1,3,4-Oxadiazole Derivatives Against Cancer and Diabetes-Related Targets

Compound Category Target Protein Binding Affinity (kcal/mol) Standard Drug Comparison
1,3,4-Oxadiazole Derivatives AURKA -8.5 to -10.1 Temozolomide: -5.7
1,3,4-Oxadiazole Derivatives VEGFR-2 -8.8 to -9.5 Temozolomide: -5.9

| 1,3,4-Oxadiazole Derivatives | α-Glucosidase | -7.9 to -9.2 | Acarbose: -7.4 |

Source: MDPI[4]

Experimental Protocols in Molecular Docking

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.

General Docking Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock Vina or GOLD Suite, is used to predict the binding conformation and affinity of the ligand within the protein's active site.[3][5] The algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The results are analyzed to identify the best binding pose, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

For instance, in the study of isoxazole derivatives targeting the COX-2 enzyme, AutoDock Vina was utilized for the molecular docking analysis.[3] The interactions with active site residues such as Cys41, Ala151, and Arg120 were found to be crucial for the observed anti-inflammatory activity.[3]

Visualizing Molecular Docking and Potential Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be modulated by the compounds discussed.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (from PDB) Grid_Generation Grid Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D) Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Preparation->Docking_Run Grid_Generation->Docking_Run Binding_Pose Analyze Binding Pose and Interactions Docking_Run->Binding_Pose Binding_Energy Calculate Binding Energy (kcal/mol) Binding_Pose->Binding_Energy

Caption: A generalized workflow for in silico molecular docking studies.

Hypothetical Signaling Pathway External_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) External_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Target_Protein Target Protein (e.g., AURKA) Signaling_Cascade->Target_Protein Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Target_Protein->Cellular_Response Oxazole_Compound Oxazole Derivative (Inhibitor) Oxazole_Compound->Target_Protein Inhibition

Caption: A hypothetical signaling pathway potentially modulated by oxazole derivatives.

References

Assessing Off-Target Effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of the novel compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Due to the limited publicly available data on the specific biological targets of this molecule, this document establishes a hypothetical scenario where its primary target is the non-receptor tyrosine kinase, SRC. This allows for a detailed comparison with a well-characterized multi-kinase inhibitor, Dasatinib, providing a practical guide to the methodologies and data analysis required for off-target profiling.

Introduction to the Hypothetical Target: SRC Kinase

SRC is a proto-oncogene that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Its dysregulation is implicated in the development and progression of numerous cancers.[3] As such, SRC is a significant target for cancer therapeutics.[2] This guide will proceed under the assumption that this compound is an inhibitor of SRC kinase.

Comparative Compound: Dasatinib

Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases (SRC, LCK, LYN, and YES).[4][5] Its well-documented polypharmacology and extensive off-target profile make it an excellent comparator for illustrating the importance of comprehensive selectivity screening.[6][7]

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of Dasatinib against our hypothetical primary target, SRC, and a panel of known off-target kinases. This quantitative data is essential for understanding the selectivity profile of a compound. While specific data for this compound is not available, the data presented for Dasatinib serves as an example of the type of information that should be generated.

Table 1: Comparative Inhibitory Activity Against SRC Kinase

CompoundPrimary TargetIC50 (nM)
This compoundSRCData not available
DasatinibSRC0.5

Table 2: Off-Target Kinase Profile of Dasatinib

Kinase FamilyOff-Target KinaseIC50 (nM)
Tyrosine Kinase ABL1<1.0
LCK1.1
LYN2.2
c-KIT4.8
PDGFRβ8.4
Ser/Thr Kinase p38α>10,000

Data in the tables is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

To assess the on- and off-target effects of a novel compound, a series of robust and reproducible assays are required. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant active kinase (e.g., c-Src)

  • Kinase-specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer to each well.

  • Compound Addition: Add the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

For a comprehensive assessment of off-target effects, a broad kinase panel screen is recommended. The KINOMEscan™ platform is a widely used competition binding assay.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

General Workflow:

  • The test compound is incubated with a panel of over 450 human kinases.

  • The kinase-compound mixtures are passed over a column containing the immobilized ligand.

  • Kinases that are not bound by the test compound will bind to the column, while those interacting with the test compound will flow through.

  • The amount of kinase bound to the column is quantified.

  • Results are typically reported as the percentage of kinase remaining bound at a specific concentration of the test compound (e.g., 1 µM).

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

G SRC Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the SRC kinase signaling pathway.

G In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Compound_Dilution Prepare serial dilution of This compound Add_Compound Add diluted compound to 96-well plate Compound_Dilution->Add_Compound Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Add_Kinase_Mix Add Kinase Mix to plate Reaction_Mix->Add_Kinase_Mix Pre_Incubate Pre-incubate (15-30 min) Add_Kinase_Mix->Pre_Incubate Initiate_Reaction Initiate with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate (60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Luminescence Read Luminescence Generate_Signal->Read_Luminescence Data_Analysis Plot Dose-Response Curve and determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The comprehensive assessment of off-target effects is a critical component of modern drug discovery. While the specific biological activity of this compound remains to be elucidated, this guide provides a robust framework for its future investigation. By employing a combination of targeted in vitro assays and broad kinome-wide screening, researchers can build a detailed selectivity profile, enabling a more informed evaluation of the compound's therapeutic potential and potential liabilities. The use of a well-characterized comparator, such as Dasatinib, provides valuable context for interpreting these findings.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS No. 107367-98-6), ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of irritation and exposure.

Personal Protective Equipment (PPE) and Handling Guidelines
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
General Handling

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[1][2]

  • Waste Identification and Segregation :

    • Clearly label the waste as "Hazardous Waste: this compound".

    • Segregate this waste stream from other chemical wastes to prevent incompatible reactions. Specifically, do not mix with bases, oxidizing agents, or reactive metals.[3] This compound is a non-halogenated organic acid.

  • Waste Collection and Containment :

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. Glass bottles are generally suitable for organic acid waste.[4]

    • The container must be kept tightly closed when not in use.

    • Do not fill the waste container to more than 75-90% capacity to allow for vapor expansion.[5][6]

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4][5]

    • Ensure secondary containment is used to prevent spills.

    • Store acids separately from bases.[3][7]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5]

    • Follow all institutional and local regulations for waste manifests and record-keeping.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels on large spills.

  • Collect the Waste : Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's established procedures.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Need to Dispose of Chemical ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill Potential Hazard fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify as 'Hazardous Waste: Non-Halogenated Organic Acid' fume_hood->identify_waste segregate_waste Segregate from: - Bases - Oxidizers - Other Waste Streams identify_waste->segregate_waste collect_waste Collect in a Labeled, Compatible Container (e.g., Glass) segregate_waste->collect_waste cap_container Keep Container Tightly Capped (Do not exceed 90% capacity) collect_waste->cap_container store_waste Store in Designated Hazardous Waste Area with Secondary Containment cap_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste Dispose as Hazardous Waste decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor and EHS decontaminate->report_spill

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid in a research and drug development environment. The following guidance is based on general safety protocols for handling potentially hazardous acidic chemicals in a laboratory setting. Researchers must conduct a thorough risk assessment and consult any specific safety data sheet (SDS) that may be available from the supplier before handling this chemical.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield should be worn in addition when there is a significant splash hazard.[1][2]To shield the eyes from splashes, fumes, or dust.[3]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for enhanced protection.[3][4]To protect hands from direct contact with the chemical.[3]
Body Protection A flame-resistant lab coat or a chemical-resistant apron.[3]To provide a barrier against chemical splashes and spills.[3]
Footwear Closed-toe, slip-resistant shoes.[3]To protect the feet from spills and dropped equipment.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if handling outside of a fume hood or if dust or aerosols are generated.[4]To protect against the inhalation of harmful dust, fumes, or vapors.[4]

Experimental Protocols: Handling and Disposal

Safe Handling Protocol:

  • Preparation and Inspection: Before starting work, ensure that a certified chemical fume hood is operational.[3] Inspect all PPE for integrity. An emergency eyewash station and safety shower must be readily accessible.[4]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[4] Use appropriate tools to handle the material and avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[4]

  • General Practices: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling the compound.[6]

Spill Management:

  • Immediate Response: In case of a small spill, alert personnel in the immediate area.[4]

  • Containment: Wearing appropriate PPE, confine the spill using an absorbent material or a spill kit designed for chemical spills.[4] For dry spills, sweep up the material carefully to avoid generating dust and place it in a sealed, labeled container for disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7] All cleanup materials should be collected as hazardous waste.

  • Major Spills: For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[4][7]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless permitted by your institution's EHS office.

  • Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure area.

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS office.[8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh/Transfer in Fume Hood prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate spill_alert Alert Personnel handle_dissolve->spill_alert Spill Occurs cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_waste Dispose of Cleanup Materials spill_cleanup->spill_waste spill_waste->cleanup_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Reactant of Route 2
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.